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  • Product: 2-(3-Methoxyphenyl)-N,N-dimethylacetamide
  • CAS: 90526-08-2

Core Science & Biosynthesis

Foundational

2-(3-Methoxyphenyl)-N,N-dimethylacetamide synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide Authored by a Senior Application Scientist This guide provides a comprehensive, field-proven protocol for the synthesis of 2-(3-Me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven protocol for the synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, a valuable compound in medicinal chemistry and organic synthesis. The methodology detailed herein is grounded in established chemical principles, emphasizing safety, efficiency, and reproducibility. This document is intended for researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry laboratory techniques.

Strategic Overview: A Two-Step Approach to Amide Synthesis

The synthesis of N,N-disubstituted amides from their corresponding carboxylic acids is a cornerstone reaction in organic synthesis. Direct condensation of a carboxylic acid and a secondary amine is often challenging due to the acid-base reaction that forms a stable ammonium carboxylate salt, which requires harsh conditions to dehydrate.

A more robust and widely adopted strategy involves the activation of the carboxylic acid. This is typically achieved by converting it into a more reactive acylating agent, such as an acyl chloride.[1] The resulting acyl chloride is a highly electrophilic species that readily reacts with nucleophilic amines under mild conditions to form the desired amide with high yield and purity.[2]

Our synthetic pathway is therefore a logical two-step process:

  • Activation: Conversion of the commercially available 2-(3-methoxyphenyl)acetic acid into its highly reactive intermediate, 2-(3-methoxyphenyl)acetyl chloride, using thionyl chloride (SOCl₂).

  • Amination: Nucleophilic acyl substitution of the acyl chloride with dimethylamine to yield the target product, 2-(3-methoxyphenyl)-N,N-dimethylacetamide.

This approach is selected for its high efficiency, the straightforward nature of the reaction workup—driven by the formation of gaseous byproducts (SO₂ and HCl)—and its scalability.[3][4]

G cluster_0 Step 1: Activation cluster_1 Step 2: Amination Carboxylic_Acid 2-(3-Methoxyphenyl)acetic Acid Acyl_Chloride 2-(3-Methoxyphenyl)acetyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ Target_Amide 2-(3-Methoxyphenyl)-N,N-dimethylacetamide Acyl_Chloride->Target_Amide Amine Dimethylamine Amine->Target_Amide

Caption: High-level synthetic workflow.

Mechanistic Rationale

The efficacy of this synthetic route hinges on the nucleophilic acyl substitution mechanism.

  • Acyl Chloride Formation: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. The subsequent collapse of this intermediate, driven by the release of stable gaseous sulfur dioxide and hydrogen chloride, yields the highly electrophilic acyl chloride.

  • Amide Formation: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A second equivalent of dimethylamine acts as a base to neutralize the hydrogen chloride generated in the reaction, forming dimethylammonium chloride salt.[5]

G cluster_0 Mechanism: Step 1 - Activation cluster_1 Mechanism: Step 2 - Amination RCOOH R-COOH Intermediate1 [R-CO-O-S(O)Cl] RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ AcylChloride R-COCl Intermediate1->AcylChloride - SO₂ - HCl AcylChloride2 R-COCl SO2 SO₂ (gas) HCl_gas HCl (gas) Tetrahedral [Tetrahedral Intermediate] AcylChloride2->Tetrahedral + HN(CH₃)₂ Amine HN(CH₃)₂ Product R-CON(CH₃)₂ Tetrahedral->Product - Cl⁻ HCl_amine (CH₃)₂NH₂⁺Cl⁻

Caption: Simplified reaction mechanism overview.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Equipment
Reagent/MaterialCAS No.Molar Mass ( g/mol )Key Properties
2-(3-Methoxyphenyl)acetic acid1798-09-0166.17White crystalline powder[6]
Thionyl chloride (SOCl₂)7719-09-7118.97Corrosive, reacts with water[7]
Dichloromethane (DCM), anhydrous75-09-284.93Volatile solvent
Dimethylamine (2.0 M solution in THF)124-40-345.08Flammable, corrosive
Saturated Sodium Bicarbonate (aq.)144-55-884.01Basic solution for workup
Brine (Saturated NaCl solution)7647-14-558.44Used for washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent

Equipment:

  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Procedure

Part A: Synthesis of 2-(3-methoxyphenyl)acetyl chloride

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-methoxyphenyl)acetic acid (16.6 g, 100 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to dissolve the solid.

  • Reagent Addition: Carefully add thionyl chloride (11.0 mL, 150 mmol, 1.5 eq.) to the solution dropwise at room temperature over 15 minutes. Caution: Gas evolution (HCl, SO₂) will occur. Ensure the setup is in a well-ventilated fume hood.[8]

  • Reaction: Heat the mixture to a gentle reflux (approx. 40 °C) and maintain for 2 hours. The reaction progress can be monitored by observing the cessation of gas evolution.

  • Concentration: After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(3-methoxyphenyl)acetyl chloride (a yellow to brown oil) is used directly in the next step without further purification.

Part B: Synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

  • Setup: Dissolve the crude acyl chloride from Part A in 100 mL of anhydrous DCM in a 500 mL round-bottom flask. Cool the flask to 0 °C using an ice-water bath.

  • Amine Addition: Slowly add dimethylamine solution (2.0 M in THF, 110 mL, 220 mmol, 2.2 eq.) to the stirred acyl chloride solution via a dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. A white precipitate (dimethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.

  • Workup - Quenching: Slowly pour the reaction mixture into 150 mL of cold water in a separatory funnel.

  • Workup - Washing:

    • Wash the organic layer sequentially with 100 mL of 1 M HCl (to remove excess dimethylamine), 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 100 mL of brine.

    • During the bicarbonate wash, be cautious of potential pressure buildup from CO₂ evolution.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

  • Flash Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh)

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate).

    • The fractions containing the pure product (as determined by TLC analysis) are combined and the solvent is removed under reduced pressure to yield 2-(3-Methoxyphenyl)-N,N-dimethylacetamide as a pale yellow oil.

Results and Characterization

This protocol typically provides the target compound in good to excellent yields.

ParameterExpected Value
Theoretical Yield 19.32 g (based on 100 mmol starting acid)
Typical Actual Yield 15.5 - 17.4 g (80-90%)
Appearance Pale yellow oil
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol [9]

Self-Validating System: Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[10]

Analysis MethodExpected Result
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ≈ 7.2 (t, 1H, Ar-H), 6.8 (m, 3H, Ar-H), 3.8 (s, 3H, -OCH₃), 3.6 (s, 2H, -CH₂-), 3.0 (s, 3H, -N(CH₃)₂), 2.9 (s, 3H, -N(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ≈ 171 (C=O), 159 (Ar-C-O), 136 (Ar-C), 129 (Ar-CH), 121 (Ar-CH), 114 (Ar-CH), 113 (Ar-CH), 55 (-OCH₃), 41 (-CH₂-), 37 (-N(CH₃)₂), 36 (-N(CH₃)₂)
Mass Spectrometry (ESI+) m/z = 194.11 [M+H]⁺
Purity (GC/HPLC) >98% after purification

Safety and Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water, liberating toxic gases (SO₂, HCl).[7][11] It must be handled with extreme care in a fume hood, away from moisture. All glassware must be thoroughly dried before use.

  • Dimethylamine: A flammable and corrosive substance. Handle the THF solution in a fume hood away from ignition sources.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling in a fume hood.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench any residual reactive reagents before disposal.

References

  • Di Gioia, M. L., et al. (2017). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl₂.
  • ChemBK. (2024). 2-(3-Methoxyphenyl)acetic acid. ChemBK.
  • Fisher Scientific. (2009).
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2021). Grignard Reagents. Thermo Fisher Scientific.
  • Organic Syntheses. Procedure for acylation using oxalyl chloride. Organic Syntheses.
  • Ghazali, R. A., et al. (2017). Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • Di Gioia, M. L., et al. (2017). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride.
  • Coutts, S. J., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC - NIH.
  • ChemicalBook. (2025).
  • Khan Academy.
  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online.
  • Carl ROTH. (2024).
  • Sigma-Aldrich. (n.d.).
  • UNEP. (n.d.). III Analytical Methods. UNEP.
  • Ghazali, R. A., et al. (2017).
  • BLDpharm. (n.d.). 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. BLDpharm.
  • Benchchem. (n.d.).
  • Justia Patents. (2005). Purification of N,N-dimethylacetamide.
  • European Patent Office. (2009).
  • WIPO Patentscope. (2004). PURIFICATION OF N,N-DIMETHYLACETAMIDE.
  • NIOSH. (2004). dimethylacetamide. CDC.
  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column. SIELC Technologies.

Sources

Exploratory

Mechanism of action of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide Executive Summary This technical guide provides a comprehensive exploration of the postulated mechanism of ac...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Executive Summary

This technical guide provides a comprehensive exploration of the postulated mechanism of action for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. In the absence of direct pharmacological data for this specific molecule, this document leverages the well-established anti-inflammatory properties of its parent compound, N,N-dimethylacetamide (DMA), to construct a scientifically grounded hypothesis. The central thesis is that 2-(3-Methoxyphenyl)-N,N-dimethylacetamide likely functions as an inhibitor of the nuclear factor kappa-B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This guide will detail this proposed mechanism, present a robust experimental framework for its validation, and offer insights for researchers and drug development professionals.

Introduction to 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

2-(3-Methoxyphenyl)-N,N-dimethylacetamide (CAS No. 90526-08-2) is a small molecule whose biological activities have not yet been extensively characterized in publicly available literature.[1] Its structure comprises a central acetamide core with a dimethylated amine and a 3-methoxyphenyl substituent. The presence of the N,N-dimethylacetamide moiety is of particular interest, as this chemical entity, on its own, has been identified as a potent anti-inflammatory agent.[2][3][4][5]

Given the significant biological activity of the N,N-dimethylacetamide scaffold, it is plausible that 2-(3-Methoxyphenyl)-N,N-dimethylacetamide shares a similar mechanism of action. This guide, therefore, puts forth the hypothesis that its primary mode of action is the suppression of inflammatory responses through the inhibition of the NF-κB signaling pathway. The following sections will delve into the intricacies of this proposed mechanism and outline the necessary experimental steps to validate this hypothesis.

The Postulated Mechanism: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the innate and adaptive immune systems, orchestrating the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is a hallmark of numerous inflammatory diseases.

Studies on N,N-dimethylacetamide have demonstrated its ability to attenuate inflammatory responses in various in vitro and in vivo models, including those for neuroinflammation and inflammatory bowel disease.[2][3][4][5] The core of this anti-inflammatory effect lies in its ability to inhibit the activation of NF-κB.[2][3]

The proposed mechanism of action for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, based on the activity of its parent compound, is as follows:

  • Stabilization of IκBα: In resting cells, NF-κB is held inactive in the cytoplasm through its association with an inhibitory protein called IκBα.

  • Prevention of IκBα Degradation: Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκBα is typically phosphorylated and subsequently degraded. This degradation releases NF-κB. N,N-dimethylacetamide has been shown to prevent this degradation.[2][3]

  • Inhibition of NF-κB Nuclear Translocation: By stabilizing IκBα, the compound effectively sequesters NF-κB in the cytoplasm, preventing its translocation into the nucleus.

  • Suppression of Pro-inflammatory Gene Expression: With NF-κB unable to reach its target genes in the nucleus, the transcription of pro-inflammatory mediators is suppressed, leading to an overall anti-inflammatory effect.

The following diagram illustrates the proposed signaling pathway and the point of intervention for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds IKK IKK TLR4->IKK 2. Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB 3. Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB 5. Releases NF-κB IkBa_p P-IκBα IkBa_NFkB->IkBa_p IkBa IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc 6. Translocates Compound 2-(3-Methoxyphenyl)- N,N-dimethylacetamide Compound->IkBa_p Inhibits Degradation Proteasome Proteasome IkBa_p->Proteasome 4. Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA 7. Binds to Promoter Cytokines Pro-inflammatory Cytokines & Chemokines DNA->Cytokines 8. Transcription

Caption: Proposed mechanism of NF-κB inhibition by 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Experimental Validation Strategy

A systematic, multi-tiered approach is required to validate the postulated mechanism of action. The following experimental workflows provide a robust framework for this investigation.

In Vitro Cell-Based Assays

Objective: To determine the cytotoxic and anti-inflammatory properties of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in a controlled cellular environment.

Cell Lines:

  • RAW 264.7 (mouse macrophage cell line): A standard model for studying inflammation.

  • THP-1 (human monocytic cell line): Can be differentiated into macrophage-like cells.

  • SIM-A9 or HMC3 (mouse and human microglial cell lines): Relevant for neuroinflammation studies.[2]

Rationale: To establish a non-toxic concentration range of the compound for use in subsequent functional assays.

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide (e.g., 0.1 µM to 100 µM) for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the media and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Rationale: To quantify the compound's ability to suppress the production of key inflammatory molecules.

Protocol (using ELISA for cytokines):

  • Seed cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of the compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatants.

  • Perform ELISAs for pro-inflammatory cytokines such as TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Elucidation of the NF-κB Pathway Involvement

Objective: To directly assess the effect of the compound on the key signaling events within the NF-κB pathway.

Rationale: To visualize and quantify the levels of key NF-κB pathway proteins, specifically the degradation of IκBα and the phosphorylation and nuclear translocation of the p65 subunit.

Protocol:

  • Seed cells in 6-well plates.

  • Pre-treat with the compound, followed by a time-course stimulation with LPS (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and separate the cytoplasmic and nuclear fractions.

  • Determine protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membranes with primary antibodies against total IκBα, phosphorylated IκBα, total p65, and phosphorylated p65. Use loading controls like β-actin for the cytoplasmic fraction and Lamin B1 for the nuclear fraction.

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software.

Rationale: To visually confirm the inhibition of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.

Protocol:

  • Grow cells on glass coverslips in a 24-well plate.

  • Pre-treat with the compound, then stimulate with LPS for 30-60 minutes.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 1% BSA.

  • Incubate with a primary antibody against the p65 subunit of NF-κB.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Summary of Potential In Vitro Efficacy Data

AssayEndpointMetricExpected Result with Active Compound
MTT AssayCell ViabilityCC50> 100 µM (indicating low cytotoxicity)
TNF-α ELISACytokine ProductionIC50Dose-dependent decrease in TNF-α levels
IL-6 ELISACytokine ProductionIC50Dose-dependent decrease in IL-6 levels
Western BlotProtein ExpressionFold Change vs. LPSInhibition of IκBα degradation; Reduced nuclear p65
ImmunofluorescenceProtein LocalizationCellular CompartmentPredominantly cytoplasmic localization of p65

Conclusion and Future Directions

This technical guide has outlined a plausible mechanism of action for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide centered on the inhibition of the NF-κB signaling pathway. This hypothesis is strongly supported by the established anti-inflammatory effects of its parent compound, N,N-dimethylacetamide. The provided experimental workflows offer a clear and comprehensive strategy for validating this proposed mechanism.

Successful validation of this hypothesis would position 2-(3-Methoxyphenyl)-N,N-dimethylacetamide as a promising candidate for further preclinical development in therapeutic areas where inflammation is a key driver of pathology, such as autoimmune disorders, neurodegenerative diseases, and certain cancers. Future studies should also aim to identify the direct molecular target of the compound within the NF-κB cascade and to evaluate its efficacy and safety in relevant animal models.

References

  • Wei, Z. H., Koya, J., Acharekar, N., Trejos, J., Dong, X. D., Schanne, F. A., ... & Reznik, S. E. (2023). N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. Scientific Reports, 13(1), 7077. [Link]

  • Koya, J., Shen, T., Lu, G., Gauthier, A., Mantell, L., Ashby, C., & Reznik, S. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Gastroenterology, 162(7), S-56. [Link]

  • Wei, Z. H., Koya, J., Acharekar, N., Trejos, J., Dong, X. D., Schanne, F. A., ... & Reznik, S. E. (2023). N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. PubMed. [Link]

  • Koya, J., Shen, T., Lu, G., Gauthier, A., Mantell, L., Ashby, C., & Reznik, S. (2021). FDA-Approved Excipient N,N-Dimethylacetamide Attenuates In-Vitro and In-Vivo Inflammatory Bowel Disease. ResearchGate. [Link]

  • American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • Muzart, J. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. National Institutes of Health. [Link]

  • U.S. Food and Drug Administration. (n.d.). NDA 20-954 - DMA. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2003). N,N-DIMETHYLACETAMIDE (DMAC) CAS N°:127-19-5. Retrieved from [Link]

  • Mori, K. (2024). Health risks of N,N-dimethylacetamide (DMAC) in humans. PubMed Central. [Link]

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Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. Designed...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. Designed for researchers, scientists, and professionals in drug development, this document offers not only spectral data but also the underlying scientific rationale for spectral interpretation and standardized protocols for data acquisition.

Introduction and Molecular Structure

2-(3-Methoxyphenyl)-N,N-dimethylacetamide is a tertiary amide with the chemical formula C₁₁H₁₅NO₂ and a molecular weight of 193.25 g/mol .[1] Its structure comprises a 3-methoxyphenyl group attached to an N,N-dimethylacetamide moiety. The precise elucidation of its chemical structure is paramount for its application in synthetic chemistry and pharmaceutical development. Spectroscopic techniques provide a powerful, non-destructive means to confirm molecular identity, purity, and structural features. This guide integrates data from NMR, IR, and MS to build a complete and validated structural profile of the molecule.

Molecular Identity:
  • IUPAC Name: 2-(3-methoxyphenyl)-N,N-dimethylacetamide

  • CAS Number: 90526-08-2

  • Molecular Formula: C₁₁H₁₅NO₂

  • Exact Mass: 193.1103 g/mol [1]

Below is a diagram of the molecular structure with atom numbering used for the subsequent spectral assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Prep1 Dissolve ~10 mg of sample Prep2 Add 0.5 mL CDCl₃ with 0.03% TMS Prep1->Prep2 Prep3 Transfer to 5 mm NMR tube Prep2->Prep3 Acq1 Lock & Shim Prep3->Acq1 Acq2 Acquire ¹H Spectrum (16 scans) Acq1->Acq2 Acq3 Acquire ¹³C Spectrum (1024 scans) Acq1->Acq3 Proc1 Fourier Transform Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate to TMS (0 ppm) Proc2->Proc3 Proc4 Integrate ¹H signals & Pick Peaks Proc3->Proc4 Fragmentation_Pathway M [M]⁺˙ m/z = 193 F1 m/z = 121 [C₈H₉O]⁺ M->F1 - C₄H₈NO˙ F2 m/z = 72 [C₄H₈NO]⁺ M->F2 - C₇H₇O˙ F3 m/z = 91 [C₇H₇]⁺ F1->F3 - CH₂O F4 m/z = 44 [C₂H₆N]⁺ F2->F4 - CO

Caption: Proposed EI fragmentation pathway for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

m/z Value Proposed Fragment Ion Formation Mechanism
193[C₁₁H₁₅NO₂]⁺˙Molecular Ion (M⁺˙)
121[CH₃OC₆H₄CH₂]⁺Benzylic cleavage with loss of the N,N-dimethylacetamide radical. This is often a very abundant ion.
91[C₇H₇]⁺Loss of formaldehyde (CH₂O) from the m/z 121 fragment, leading to the highly stable tropylium ion.
72[CH₂CON(CH₃)₂]⁺Cleavage of the benzylic bond with charge retention on the amide-containing fragment.
44[CH₃NCH₂]⁺Alpha-cleavage of the m/z 72 fragment with loss of carbon monoxide (CO).
Protocol: Acquiring a GC-MS Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds like this one.

  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injection: Inject 1 µL of the sample into the GC inlet, typically set to 250 °C in splitless mode.

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: Employ a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: Set to 230 °C.

    • Transfer Line Temperature: Set to 280 °C to prevent sample condensation.

Conclusion: A Unified Structural Confirmation

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

  • Mass Spectrometry confirms the molecular weight (193 g/mol ) and suggests the presence of a methoxybenzyl moiety through its dominant fragment at m/z 121.

  • IR Spectroscopy identifies the key functional groups: a tertiary amide (strong C=O stretch at ~1650 cm⁻¹) and an aryl ether (strong C-O stretch at ~1230 cm⁻¹).

  • NMR Spectroscopy provides the definitive structural map, showing the 3-substituted aromatic ring, the methylene bridge, the methoxy group, and the two magnetically non-equivalent N-methyl groups, confirming the connectivity and completing the structural puzzle.

This integrated approach, combining predictive analysis with standardized, field-proven protocols, ensures the highest level of scientific integrity and provides researchers with a reliable framework for the characterization of this and similar molecules.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Simon, H., et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Simon, H., et al. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(10), 1624–1632. Available at: [Link]

  • National Institutes of Health. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Available at: [Link]

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  • SpectraBase. (2025). 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. John Wiley & Sons, Inc. Available at: [Link]

  • Loudon, G. M. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

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  • Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and 1H NMR spectra of N,N-dimethylacetamide at 22.5 °C in.... Retrieved from [Link]

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  • SpectraBase. (2025). 2-(4,5-dimethoxy-2-nitrophenyl)-N,N-dimethylacetamide. John Wiley & Sons, Inc. Available at: [Link]

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Exploratory

The Strategic Synthesis and Application of 2-(3-methoxyphenyl)-N,N-dimethylacetamide (CAS 90526-08-2): A Key Intermediate in Pharmaceutical Manufacturing

Introduction In the landscape of modern pharmaceutical development, the efficient and controlled synthesis of active pharmaceutical ingredients (APIs) is paramount. The journey from a starting material to a final drug pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the efficient and controlled synthesis of active pharmaceutical ingredients (APIs) is paramount. The journey from a starting material to a final drug product is often a complex multi-step process, where the quality and characteristics of each intermediate compound are critical to the success of the overall synthesis. This technical guide provides an in-depth analysis of 2-(3-methoxyphenyl)-N,N-dimethylacetamide (CAS 90526-08-2), a key intermediate in the synthesis of prominent antidepressant medications. While not a therapeutic agent itself, its molecular framework is a foundational component in the construction of complex APIs. This guide will explore its synthesis, characterization, and its pivotal role in the broader context of drug manufacturing, offering valuable insights for researchers, chemists, and professionals in drug development. Amides are fundamental building blocks in the pharmaceutical industry, contributing to the structure and efficacy of a vast array of drugs.[1][2] Their stability and versatile reactivity make them ideal as intermediates in complex synthetic pathways.[2][3]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of an intermediate is crucial for process optimization and quality control. The following table summarizes the key characteristics of 2-(3-methoxyphenyl)-N,N-dimethylacetamide.

PropertyValueSource
CAS Number 90526-08-2Internal Data
Molecular Formula C₁₁H₁₅NO₂Internal Data
Molecular Weight 193.24 g/mol Internal Data
Appearance Yellowish LiquidChemicalBook
¹H NMR Data availableSpectrum
¹³C NMR Data availableSpectrum
Mass Spectrometry Data availableSpectrum
FTIR Data availableSpectrum

Strategic Synthesis of 2-(3-methoxyphenyl)-N,N-dimethylacetamide

The primary and most direct route to synthesizing 2-(3-methoxyphenyl)-N,N-dimethylacetamide is through the amidation of 3-methoxyphenylacetic acid. This reaction involves the formation of a stable amide bond between the carboxylic acid and dimethylamine. The selection of an appropriate coupling agent is critical to facilitate this transformation efficiently and with high yield, minimizing side reactions.

Experimental Protocol: Amidation of 3-Methoxyphenylacetic Acid

This protocol outlines a standard laboratory procedure for the synthesis of 2-(3-methoxyphenyl)-N,N-dimethylacetamide using a carbodiimide coupling agent.

Materials:

  • 3-methoxyphenylacetic acid

  • Dimethylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-methoxyphenylacetic acid (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq).

  • Add dimethylamine hydrochloride (1.0 eq) to the mixture.

  • Slowly add N,N-diisopropylethylamine (DIPEA) (4.0 eq) to the stirring solution at room temperature.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure 2-(3-methoxyphenyl)-N,N-dimethylacetamide.

Causality in Experimental Design

The choice of EDC and HOBt as coupling agents is a well-established method for efficient amide bond formation, minimizing racemization if chiral centers are present and reducing the formation of unwanted side products.[4][5] DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of dimethylamine and the acids formed during the reaction, driving the reaction to completion. The aqueous workup is essential to remove unreacted reagents and byproducts, ensuring the purity of the final intermediate.

Pivotal Role as a Pharmaceutical Intermediate: The Synthesis of Venlafaxine

The primary significance of 2-(3-methoxyphenyl)-N,N-dimethylacetamide lies in its role as a key precursor in the synthesis of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. The structural core of the intermediate provides a significant portion of the final API's framework.

G cluster_synthesis Synthesis of Intermediate cluster_venlafaxine Venlafaxine Synthesis 3-methoxyphenylacetic_acid 3-methoxyphenylacetic acid intermediate 2-(3-methoxyphenyl)-N,N- dimethylacetamide (CAS 90526-08-2) 3-methoxyphenylacetic_acid->intermediate Amidation (EDC, HOBt) dimethylamine Dimethylamine dimethylamine->intermediate venlafaxine Venlafaxine intermediate->venlafaxine Further Synthetic Steps (e.g., Reduction, Cyclization)

Caption: Synthetic workflow from 3-methoxyphenylacetic acid to Venlafaxine.

Mechanism of Action of the Final API: Venlafaxine

To fully appreciate the importance of its synthetic intermediates, it is essential to understand the pharmacological action of the final drug product. Venlafaxine exerts its therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft of neurons.[6] At lower doses, it primarily inhibits serotonin reuptake, while at higher doses, it also significantly inhibits norepinephrine reuptake. This dual mechanism of action is believed to be responsible for its broad efficacy in treating various mood and anxiety disorders.

G cluster_synapse Neuronal Synapse cluster_effect Therapeutic Effect presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron effect Increased Neurotransmitter Signaling leads to Antidepressant and Anxiolytic Effects synaptic_cleft Synaptic Cleft

Caption: Mechanism of action of Venlafaxine in the neuronal synapse.

Conclusion

2-(3-methoxyphenyl)-N,N-dimethylacetamide is a critical, though non-pharmacologically active, compound in the synthesis of the widely used antidepressant Venlafaxine. Its controlled synthesis and purification are essential for the efficient and high-quality production of the final API. Understanding the properties and synthetic methodologies of such intermediates is fundamental for process chemists and drug development professionals. This guide has provided a comprehensive overview of its synthesis, its role in a major pharmaceutical manufacturing process, and the mechanism of action of the resulting therapeutic agent, underscoring the importance of foundational chemistry in the development of life-changing medicines.

References

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  • ACS GCI Pharmaceutical Roundtable. (n.d.). Amidation. Retrieved from [Link]

  • Google Patents. (1998). METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS.
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Foundational

The Ascendant Trajectory of Methoxyphenylacetamide Derivatives: A Technical Guide for Drug Discovery

Introduction: Unveiling the Potential of a Versatile Scaffold Methoxyphenylacetamide derivatives represent a compelling class of compounds that have garnered significant attention within the scientific community for thei...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

Methoxyphenylacetamide derivatives represent a compelling class of compounds that have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide serves as an in-depth exploration of this versatile chemical scaffold, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and therapeutic promise. From their well-established roles as anticonvulsants to their emerging potential as analgesic and anti-inflammatory agents, methoxyphenylacetamide derivatives offer a rich landscape for the discovery of novel therapeutics. This guide will delve into the core principles that underpin their pharmacological effects, providing a foundation of knowledge to inspire and direct future research and development endeavors.

Synthesis of Methoxyphenylacetamide Derivatives: A Modular Approach

The synthesis of methoxyphenylacetamide derivatives is typically achieved through a convergent and modular approach, allowing for the facile introduction of diverse substituents and the exploration of structure-activity relationships (SAR). A common and effective strategy involves the amidation of a substituted methoxyphenylacetic acid with a desired amine.

Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)acetamide

This protocol details the synthesis of a foundational methoxyphenylacetamide derivative, N-(4-methoxyphenyl)acetamide, which can serve as a precursor or a reference compound in many studies.

Materials:

  • 4-Methoxyaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Ice

  • Water

  • Ethanol

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (1 equivalent) in glacial acetic acid.[1][2]

  • Acylation: To the stirred solution, slowly add acetic anhydride (1.1 equivalents).[1][2]

  • Reaction Monitoring: The reaction is typically exothermic. Maintain the temperature and stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and a solution of sodium acetate.[3] This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid.[3]

  • Purification: The crude N-(4-methoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[3]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Methoxyaniline Reaction Acylation in Glacial Acetic Acid Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Workup Precipitation with Ice & Sodium Acetate Reaction->Workup Reaction Completion Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization (Ethanol) Isolation->Purification Product N-(4-Methoxyphenyl)acetamide Purification->Product

Caption: General workflow for the synthesis of N-(4-methoxyphenyl)acetamide.

Biological Activities of Methoxyphenylacetamide Derivatives

The therapeutic potential of methoxyphenylacetamide derivatives stems from their ability to modulate key biological targets involved in various pathological conditions. This section will explore their primary pharmacological activities, supported by quantitative data and mechanistic insights.

Anticonvulsant Activity: Targeting Neuronal Hyperexcitability

A significant number of methoxyphenylacetamide derivatives have demonstrated potent anticonvulsant properties, making them a promising area of research for the treatment of epilepsy.

The anticonvulsant activity of these compounds is often evaluated in preclinical models, such as the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures. The neurotoxicity is typically assessed using the rotarod test to determine the therapeutic index.

CompoundTest ModelED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)Reference
4-Methoxy-2,6-dimethylbenzanilideMES (mice, i.p.)18.58133.727.2[4]
4-Methoxy-2,6-dimethylbenzanilideMES (mice, p.o.)27.40342.5812.5[4]
Compound 6d (a triazolopyrimidine derivative)MES (mice, i.p.)15.8>300>19[5]
Compound 6d (a triazolopyrimidine derivative)scPTZ (mice, i.p.)14.1>300>21.3[5]

ED50: Median Effective Dose; TD50: Median Toxic Dose; PI: Protective Index; i.p.: intraperitoneal; p.o.: oral; MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole.

The primary mechanism underlying the anticonvulsant activity of many methoxyphenylacetamide derivatives is the modulation of voltage-gated sodium channels (VGSCs).[6] These channels are crucial for the initiation and propagation of action potentials in neurons.[6]

Lacosamide, a well-studied methoxyphenylacetamide derivative, exemplifies this mechanism. It selectively enhances the slow inactivation of VGSCs without significantly affecting fast inactivation.[6][7] Fast inactivation is a rapid process that occurs within milliseconds and is the target of many traditional anticonvulsants.[6] Slow inactivation, on the other hand, is a more gradual process that develops over seconds to minutes and plays a key role in regulating neuronal excitability over longer periods.[6]

By stabilizing the slow inactivated state of the sodium channels, lacosamide and related compounds reduce the number of channels available to open in response to depolarization. This dampens neuronal hyperexcitability, which is a hallmark of epileptic seizures, without causing a broad suppression of normal neuronal activity.[6] This selective action on slow inactivation is thought to contribute to a favorable side-effect profile compared to non-selective sodium channel blockers.

VGSC_Mechanism cluster_drug Drug Interaction Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization SlowInactivated Slow Inactivated State (Non-conducting) Resting->SlowInactivated FastInactivated Fast Inactivated State (Non-conducting) Open->FastInactivated Fast Inactivation FastInactivated->Resting Repolarization SlowInactivated->Resting Drug Methoxyphenylacetamide Derivative (e.g., Lacosamide) Drug->SlowInactivated Enhances & Stabilizes

Caption: Mechanism of action of methoxyphenylacetamide derivatives on voltage-gated sodium channels.

Analgesic and Anti-inflammatory Activities: A Dual Approach

Emerging evidence suggests that methoxyphenylacetamide derivatives also possess significant analgesic and anti-inflammatory properties, indicating their potential for treating pain and inflammatory conditions.

The analgesic effects are often evaluated using models of nociception, such as the hot-plate and acetic acid-induced writhing tests. Anti-inflammatory activity is frequently assessed by measuring the inhibition of inflammatory mediators in cell-based assays.

CompoundTest ModelActivityReference
N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivativesAcetic acid-induced writhing (mice, 100 mg/kg)Significant decrease in writhing[8]
N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivativesHot-plate test (mice, 100 mg/kg)Significant increase in latency[8]
2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamideIn vivo anti-inflammatory modelsNotable anti-inflammatory potential[9]
Various acetamide derivativesInhibition of albumin denaturation (in vitro)IC50 values ranging from 92.81 to 159.87 µg/mL[10]

IC50: Half-maximal inhibitory concentration.

The anti-inflammatory and analgesic effects of many methoxyphenylacetamide derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[9] COX enzymes, particularly COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[11]

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some methoxyphenylacetamide derivatives have been shown to selectively inhibit COX-2.[9] COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[11] The acetamide moiety in these derivatives can play a crucial role in binding to the active site of the COX enzyme.[12]

COX_Inhibition_Pathway cluster_drug Drug Action ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Drug Methoxyphenylacetamide Derivative Drug->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by methoxyphenylacetamide derivatives.

Conclusion and Future Directions

Methoxyphenylacetamide derivatives have firmly established their importance as a versatile and promising scaffold in medicinal chemistry. Their well-defined anticonvulsant properties, primarily mediated through the selective enhancement of slow inactivation of voltage-gated sodium channels, have led to the successful development of new antiepileptic drugs. Furthermore, the growing body of evidence supporting their analgesic and anti-inflammatory activities, linked to the inhibition of COX enzymes, opens up new avenues for the development of novel treatments for pain and inflammatory disorders.

The modular nature of their synthesis allows for extensive exploration of structure-activity relationships, offering the potential to fine-tune their pharmacological profiles for enhanced potency, selectivity, and reduced side effects. Future research in this area should focus on:

  • Elucidating detailed structure-activity relationships to identify key structural motifs responsible for specific biological activities.

  • Investigating the potential for dual-acting compounds that can simultaneously target multiple pathways involved in complex diseases.

  • Exploring novel therapeutic applications beyond their current scope, based on a deeper understanding of their mechanisms of action.

The continued investigation of methoxyphenylacetamide derivatives holds great promise for the discovery and development of the next generation of innovative medicines to address unmet medical needs.

References

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In-Depth Technical Guide: Investigating the Potential Biological Activity of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Introduction In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide focuses on a compound of interest: 2-(3-Me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide focuses on a compound of interest: 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. While direct biological data for this specific molecule is not yet available in published literature, its structural relationship to N,N-dimethylacetamide (DMA) provides a strong rationale for its investigation as a potential modulator of inflammatory pathways.

N,N-dimethylacetamide, a widely used organic solvent and an FDA-approved drug excipient, has demonstrated significant anti-inflammatory properties.[1][2] Seminal research has revealed that DMA can attenuate inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][4] This pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5][6] The established anti-inflammatory action of the DMA core makes its derivatives, such as 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, compelling candidates for investigation.

This technical guide presents a structured, hypothesis-driven approach to characterizing the potential biological activity of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. We will begin by briefly reviewing the known anti-inflammatory mechanism of the parent compound, DMA. Subsequently, we will propose a comprehensive research plan, complete with detailed experimental protocols, to systematically evaluate the anti-inflammatory potential and mechanism of action of its 3-methoxyphenyl derivative. The overarching hypothesis is that the addition of the 3-methoxyphenyl group may modulate the potency or efficacy of the DMA scaffold, potentially leading to a more favorable therapeutic profile.

The Precedent: Anti-Inflammatory Activity of N,N-dimethylacetamide (DMA)

The therapeutic potential of DMA is rooted in its ability to suppress inflammatory cascades. Studies have shown that DMA can prevent endotoxin-induced preterm birth in murine models and reduce the infiltration of inflammatory cells in placental tissue.[7] This protective effect is associated with the downregulation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and IL-6, alongside an increase in the anti-inflammatory cytokine IL-10.[7]

The molecular mechanism underlying these effects has been traced to the inhibition of the NF-κB signaling pathway.[3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9][10] DMA has been shown to prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of its target genes.[4][11]

The NF-κB Signaling Pathway

The canonical NF-κB pathway is a critical regulator of the immune response.[12][13] Its activation is a key event in the inflammatory process.

Caption: Canonical NF-κB signaling pathway and the inhibitory point of DMA.

A Proposed Research Strategy for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

The central question is whether the addition of a 3-methoxyphenyl group to the DMA scaffold alters its biological activity. This substitution could impact several factors, including cell permeability, metabolic stability, and interaction with target proteins. The following is a proposed workflow to systematically investigate the anti-inflammatory potential of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Caption: Proposed experimental workflow for biological activity screening.
Part 1: In Vitro Characterization

The initial phase of the investigation will focus on cell-based assays to determine the compound's anti-inflammatory efficacy and its effect on cell viability.

1.1. Cytotoxicity Assessment

Before assessing anti-inflammatory properties, it is crucial to determine the concentrations at which 2-(3-Methoxyphenyl)-N,N-dimethylacetamide is not toxic to the cells. The MTT assay is a reliable method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[14]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

1.2. Anti-inflammatory Activity Assay

The ability of the compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus will be evaluated. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of macrophages and will be used to induce an inflammatory response.[17][18]

Experimental Protocol: Measurement of Cytokine Production in LPS-Stimulated Macrophages

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 4 x 10^5 cells/mL.[19] Pre-treat the cells with non-toxic concentrations of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[19] Include a negative control (no LPS) and a positive control (LPS with vehicle).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[19][20]

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control group.

Part 2: Mechanism of Action Studies

If 2-(3-Methoxyphenyl)-N,N-dimethylacetamide demonstrates significant anti-inflammatory activity, the next step is to investigate its molecular mechanism of action, focusing on the NF-κB pathway.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound and/or LPS for the indicated times. Lyse the cells to extract total protein.[21] For nuclear translocation studies, perform cellular fractionation to separate cytoplasmic and nuclear extracts.[22]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 40 µg of total protein per lane by SDS-PAGE and transfer the proteins to a PVDF membrane.[21]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, and p65.[10][23] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[21]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

The quantitative data generated from these experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Cytotoxicity of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
0.1
1
10
100
1000

Table 2: Effect of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Untreated Control
LPS (1 µg/mL)
LPS + Compound (X µM)
LPS + Compound (Y µM)
LPS + Compound (Z µM)

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to investigate the potential biological activity of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. By leveraging the known anti-inflammatory properties of its parent compound, N,N-dimethylacetamide, we have formulated a hypothesis-driven research plan. The proposed experiments will provide crucial data on the compound's cytotoxicity, its ability to modulate inflammatory cytokine production, and its impact on the NF-κB signaling pathway.

The successful completion of this research plan will elucidate whether 2-(3-Methoxyphenyl)-N,N-dimethylacetamide holds promise as a novel anti-inflammatory agent. Positive results would warrant further investigation, including in vivo studies in animal models of inflammatory diseases, to fully characterize its therapeutic potential. This structured approach ensures a thorough and efficient evaluation of this novel chemical entity, contributing to the ongoing search for new and effective treatments for inflammatory disorders.

References

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, a substituted aromatic acetamide, presents a molecular scaffold of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxyphenyl)-N,N-dimethylacetamide, a substituted aromatic acetamide, presents a molecular scaffold of significant interest in medicinal chemistry and drug discovery. Its structural features, comprising a methoxy-substituted phenyl ring and a dimethyl acetamide moiety, suggest potential applications as an intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for researchers, as these characteristics fundamentally govern a compound's behavior in biological systems, influencing everything from solubility and permeability to metabolic stability and target engagement.[1][2][3][4] This guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, details robust experimental protocols for their determination, and discusses the implications of these properties for drug development.

Core Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide is presented in the table below. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models.

PropertyValueSource
CAS Number 90526-08-2[5]
Molecular Formula C₁₁H₁₅NO₂[6]
Molecular Weight 193.24 g/mol [5]
Appearance Clear Yellow Oil (Predicted)
Boiling Point 123 °C at 0.3 Torr
Density 1.052 ± 0.06 g/cm³ (Predicted)
Melting Point Not available
Aqueous Solubility Not available (predicted to be low)
Solubility in Organic Solvents Slightly soluble in Chloroform and Ethyl Acetate
pKa (most basic) -0.56 ± 0.70 (Predicted)
LogP Not available (predicted to be in the range of 1-2)

Experimental Protocols for Key Physicochemical Properties

The determination of aqueous solubility and the octanol-water partition coefficient (LogP) are critical steps in the characterization of any potential drug candidate. The following sections provide detailed, field-proven methodologies for these essential experiments.

Kinetic Solubility Determination

Rationale: Kinetic solubility provides a high-throughput assessment of a compound's dissolution rate from a concentrated stock solution (typically DMSO) into an aqueous buffer. This is a crucial parameter in early drug discovery as it mimics the conditions of many in vitro biological assays and can flag potential issues with compound precipitation.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in 100% dimethyl sulfoxide (DMSO).

  • Preparation of Assay Plates: Using a liquid handler, dispense 2 µL of the 10 mM stock solution into the wells of a 96-well microplate.

  • Addition of Aqueous Buffer: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation and Shaking: Seal the plate and incubate at room temperature (25°C) for 2 hours with continuous shaking.

  • Measurement of Turbidity: Measure the absorbance of each well at 650 nm using a plate reader. Increased absorbance indicates precipitation.

  • Data Analysis: The kinetic solubility is reported as the concentration at which the compound precipitates, as determined by a significant increase in turbidity compared to control wells containing only DMSO and buffer.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Dispense 2 µL into 96-well plate A->B C Add 198 µL PBS (pH 7.4) B->C D Incubate & Shake (2h, 25°C) C->D E Measure Turbidity (650 nm) D->E F Determine Precipitation Point E->F

Kinetic Solubility Assay Workflow
Octanol-Water Partition Coefficient (LogP) Determination by Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the LogP of a compound, providing a direct measure of its lipophilicity. This property is a key determinant of a drug's ability to cross biological membranes and its potential for off-target effects.

Step-by-Step Protocol:

  • Preparation of Saturated Phases: In a separatory funnel, mix equal volumes of 1-octanol and water (or PBS, pH 7.4 for LogD). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Preparation of Compound Solution: Accurately weigh a small amount of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide and dissolve it in the octanol phase to a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 5 mL of the compound-containing octanol phase with 5 mL of the water phase.

  • Equilibration: Cap the vial and shake it gently on a mechanical shaker for 24 hours at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation of LogP: The LogP is calculated using the following formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Saturate Octanol & Water B Dissolve Compound in Octanol A->B C Mix Octanol & Water Phases B->C D Shake for 24h to Equilibrate C->D E Separate Phases (Centrifuge) D->E F Quantify Concentration (HPLC) E->F G Calculate LogP F->G G cluster_adme ADME Properties cluster_outcomes Drug Development Outcomes Physicochemical Properties Physicochemical Properties Solubility Solubility Physicochemical Properties->Solubility Lipophilicity (LogP) Lipophilicity (LogP) Physicochemical Properties->Lipophilicity (LogP) Bioavailability Bioavailability Solubility->Bioavailability Formulation Formulation Solubility->Formulation Permeability Permeability Lipophilicity (LogP)->Permeability Metabolic Stability Metabolic Stability Lipophilicity (LogP)->Metabolic Stability Toxicity Toxicity Lipophilicity (LogP)->Toxicity Permeability->Bioavailability Efficacy Efficacy Metabolic Stability->Efficacy Bioavailability->Efficacy

Sources

Exploratory

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profiling of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Executive Summary This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. As a molecule of interest for researche...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. As a molecule of interest for researchers and drug development professionals, understanding its intrinsic stability is paramount for ensuring product quality, safety, and efficacy. This document moves beyond theoretical discussion to provide actionable, field-proven protocols for conducting forced degradation studies in line with regulatory expectations. We detail the scientific rationale behind experimental design, from the selection of stress conditions to the development of stability-indicating analytical methods. By outlining predicted degradation pathways based on the molecule's chemical structure and synthesizing data from analogous compounds, this guide serves as a complete workflow for the identification, structural elucidation, and analytical characterization of potential degradants.

Introduction to 2-(3-Methoxyphenyl)-N,N-dimethylacetamide: The Imperative for Stability Analysis

The Subject Molecule: Structure and Context

2-(3-Methoxyphenyl)-N,N-dimethylacetamide (MPDA) is an organic compound with the chemical formula C₁₁H₁₅NO₂[1][2]. Its structure consists of a methoxy-substituted phenyl ring attached to an N,N-dimethylacetamide moiety. This combination of an aromatic ether and a tertiary amide suggests specific chemical liabilities that must be thoroughly investigated during its development as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

Key Physicochemical Properties:

PropertyValueSource
CAS Number 90526-08-2[1][2]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [2]
Boiling Point 123°C at 0.3 Torr[3]
Predicted pKa -0.56 ± 0.70[3]
Solubility Slightly soluble in Chloroform, Ethyl Acetate[3]
The Role of Forced Degradation in Pharmaceutical Development

Forced degradation, or stress testing, is a critical component of the drug development process mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to identify its likely degradation products and establish its degradation pathways.[5][6] The resulting data is indispensable for developing and validating stability-indicating analytical methods, which are required to ensure that the purity and potency of the API can be accurately monitored throughout its lifecycle.[5][7]

Objectives of This Guide

This guide is designed to provide a robust, scientifically-grounded strategy for:

  • Establishing the intrinsic thermal stability of MPDA.

  • Designing and executing a comprehensive forced degradation study.

  • Developing a stability-indicating analytical method for MPDA and its degradants.

  • Proposing likely degradation pathways and identifying key degradation products.

Predictive Stability Assessment Based on Chemical Structure

A preliminary analysis of the MPDA structure allows for the prediction of its most probable degradation sites. The N,N-dimethylacetamide (DMAc) functional group is known to be thermally labile at elevated temperatures (>160 °C)[8][9]. Furthermore, while generally resistant to bases, the amide bond is susceptible to hydrolysis under acidic conditions[10]. The core DMAc structure can also undergo degradation to form byproducts such as dimethylamine (DMA) and monomethylacetamide (NMA)[11][12][13]. The methoxy group on the phenyl ring represents another potential site for degradation, primarily through ether cleavage under harsh acidic or thermal stress.

Experimental Design: A Protocol for Forced Degradation

A successful forced degradation study requires a systematic approach where the drug substance is exposed to a variety of stress conditions to induce degradation, ideally between 5-20%, to ensure that the primary degradation products are formed without being further degraded themselves.

Overall Experimental Workflow

The logical flow of a forced degradation study is critical for ensuring data integrity and efficiency. The process begins with careful sample preparation, followed by exposure to controlled stress conditions, and concludes with analysis using a qualified stability-indicating method.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Identification Prep Prepare Stock Solution of MPDA in Acetonitrile Thermolytic Thermal (Dry Heat) 80°C, 105°C Prep->Thermolytic Expose Aliquots Hydrolytic Hydrolytic Acid, Base, Neutral Prep->Hydrolytic Expose Aliquots Oxidative Oxidative 3% H₂O₂ Prep->Oxidative Expose Aliquots Photolytic Photolytic ICH Q1B Conditions Prep->Photolytic Expose Aliquots HPLC HPLC-UV Analysis (Quantify Degradation) Thermolytic->HPLC Analyze Samples Hydrolytic->HPLC Analyze Samples Oxidative->HPLC Analyze Samples Photolytic->HPLC Analyze Samples LCMS LC-MS/MS (Identify Degradants) HPLC->LCMS Characterize Peaks NMR Isolate & Confirm (NMR Spectroscopy) LCMS->NMR Confirm Structures

Caption: High-level workflow for the forced degradation study of MPDA.

Step-by-Step Stress Condition Protocols

The following protocols are designed as a starting point and should be adjusted based on the observed stability of MPDA.

Protocol 3.2.1: Thermolytic Degradation (Dry Heat)

  • Objective: To assess the stability of solid-state MPDA at elevated temperatures.

  • Procedure: a. Place approximately 10-20 mg of solid MPDA into two separate, loosely capped glass vials. b. Place one vial in a calibrated oven at 80°C and the second at 105°C. These temperatures are significantly above standard accelerated stability conditions (40°C)[4]. c. After 24, 48, and 72 hours, remove a small aliquot, dissolve in a suitable solvent (e.g., acetonitrile), and analyze via HPLC.

  • Causality: Using solid material identifies degradation pathways inherent to the molecule itself, without solvent or hydrolytic effects. The time points allow for kinetic analysis of the degradation.

Protocol 3.2.2: Hydrolytic Degradation

  • Objective: To evaluate the susceptibility of the amide bond and other functional groups to hydrolysis across a pH range.

  • Procedure: a. Prepare three sets of solutions of MPDA (approx. 1 mg/mL) in: i. 0.1 M Hydrochloric Acid (HCl) ii. 0.1 M Sodium Hydroxide (NaOH) iii. Purified Water (Neutral) b. Maintain all solutions in a water bath at 60°C. c. At specified time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot. For the acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before dilution and HPLC analysis.

  • Causality: This protocol directly targets the amide bond, which is known to hydrolyze under acidic conditions[10]. The basic condition tests for base-lability, though N,N-disubstituted amides are generally resistant[10].

Protocol 3.2.3: Oxidative Degradation

  • Objective: To determine the molecule's stability in the presence of an oxidizing agent.

  • Procedure: a. Dissolve MPDA (approx. 1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂). b. Keep the solution at room temperature, protected from light. c. Analyze samples via HPLC at intervals (e.g., 1, 2, 4, 8 hours), as oxidative reactions can be rapid.

  • Causality: Hydrogen peroxide is a common choice for simulating oxidative stress.[5] Potential sites of oxidation on MPDA include the N-methyl groups, which could lead to N-demethylation or N-oxide formation.

Protocol 3.2.4: Photolytic Degradation

  • Objective: To assess degradation upon exposure to light, as required by ICH Q1B guidelines.[14]

  • Procedure: a. Expose a solid sample of MPDA and a solution of MPDA (in a photostable solvent like acetonitrile) to a controlled light source. b. The exposure should be no less than 1.2 million lux hours and 200 watt hours per square meter.[14] c. A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation. d. Analyze both the exposed and control samples by HPLC.

  • Causality: The presence of an aromatic ring and carbonyl group can make molecules susceptible to photolytic degradation.[4] The dark control is essential for a self-validating experiment, isolating light as the variable.

Analytical Strategy: From Detection to Elucidation

A robust analytical strategy is crucial for separating and identifying the degradation products generated during stress testing.

The Stability-Indicating Method: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the primary technique for quantifying the parent drug and its degradation products.

Starting HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minA gradient is essential to elute both polar degradants and the nonpolar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detector UV at 220 nm and 275 nmWavelengths chosen to detect both the amide chromophore and the aromatic ring.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Structural Elucidation of Degradants

Once degradation is observed via HPLC, the next step is to identify the structures of the unknown peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful tool for initial identification. By coupling the HPLC to a mass spectrometer, one can obtain the molecular weight of each degradant. Tandem MS (MS/MS) provides fragmentation patterns that offer clues to the molecule's structure.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile or semi-volatile degradants that may not be captured by LC-MS, such as dimethylamine, a likely product of amide hydrolysis.[15][16]

  • Preparative Chromatography and NMR: For definitive structural confirmation, degradants can be isolated using preparative HPLC. The pure fractions are then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides unambiguous structural information.[15]

Predicted Degradation Pathways of MPDA

Based on the chemical principles of its functional groups and data from related compounds, we can predict several primary degradation pathways for MPDA.

G Parent 2-(3-Methoxyphenyl)-N,N- dimethylacetamide (MPDA) ProductA 3-Methoxyphenylacetic Acid + Dimethylamine Parent->ProductA Pathway A: Amide Hydrolysis (Acidic/Basic Stress) ProductB 2-(3-Methoxyphenyl)-N- methylacetamide Parent->ProductB Pathway B: N-Demethylation (Oxidative/Thermal Stress) ProductC 2-(3-Hydroxyphenyl)-N,N- dimethylacetamide Parent->ProductC Pathway C: O-Demethylation (Harsh Acid/Thermal Stress)

Caption: Predicted degradation pathways for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

  • Pathway A (Amide Hydrolysis): Under acidic or strongly basic conditions, the amide bond is expected to cleave, yielding 3-methoxyphenylacetic acid and dimethylamine . This is often the most significant pathway for amide-containing drugs.[10]

  • Pathway B (N-Demethylation): Oxidative or high-temperature stress can lead to the removal of one of the N-methyl groups, forming 2-(3-Methoxyphenyl)-N-methylacetamide . This is a known degradation route for the parent DMAc solvent.[11]

  • Pathway C (O-Demethylation / Ether Cleavage): Under more extreme thermal or acidic conditions, the methoxy group on the phenyl ring can be cleaved to form the corresponding phenol, 2-(3-Hydroxyphenyl)-N,N-dimethylacetamide .

Conclusion and Forward Outlook

This guide has outlined a systematic and scientifically rigorous approach to characterizing the thermal stability and degradation profile of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. By combining predictive analysis based on chemical structure with a comprehensive experimental plan for forced degradation, researchers can efficiently identify potential liabilities. The successful execution of these studies, utilizing robust analytical techniques like HPLC and LC-MS, will generate crucial data to establish degradation pathways, develop validated stability-indicating methods, and inform decisions on formulation, packaging, and storage conditions. This foundational knowledge is essential for advancing the development of MPDA in a safe, effective, and regulatory-compliant manner.

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  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Dimethylacetamide - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Method for determining residual N,N-dimethylacetamide solvent in bulk drug - SciSpace. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

  • Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • 5 New Methods for the Preparation of N,N-Dimethylacetamide - Caloong Chemical Co., Ltd. (2023, June 21). Caloong. Retrieved January 12, 2026, from [Link]

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Foundational

The Strategic Imperative of Starting Material Selection in Novel Compound Synthesis

A Technical Guide for Drug Discovery and Development Professionals Introduction: The Foundation of Synthesis In the intricate process of novel compound synthesis, the selection of a starting material is arguably the most...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery and Development Professionals

Introduction: The Foundation of Synthesis

In the intricate process of novel compound synthesis, the selection of a starting material is arguably the most critical decision that dictates the trajectory and ultimate success of a research and development program. This initial choice is not merely a matter of convenience; it is a strategic decision with profound implications for synthetic feasibility, scalability, cost-effectiveness, and the impurity profile of the final active pharmaceutical ingredient (API).[][2][3] A well-chosen starting material can significantly accelerate the journey from laboratory-scale discovery to commercial manufacturing, whereas a poorly considered one can introduce insurmountable challenges.[2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core principles, strategic frameworks, and technical protocols that underpin the robust selection and validation of starting materials. It emphasizes a science- and risk-based approach, in alignment with global regulatory expectations, to ensure the quality and consistency of the final drug substance.[4]

Chapter 1: Foundational Principles of Starting Material Selection

The ideal starting material serves as a reliable and high-quality foundation for the entire synthetic route. The selection process is a multifactorial exercise that balances chemical, logistical, and regulatory considerations.

Physicochemical Properties: The Blueprint for Success

The intrinsic physicochemical properties of a starting material are paramount as they influence not only its own handling and stability but also the reaction kinetics and purification strategies of subsequent steps.[5][6][7] Key properties to consider include:

  • Lipophilicity (LogP/LogD): Influences solubility in reaction solvents and extraction media, impacting reaction efficiency and purification.[5][8]

  • Ionization Constant (pKa): Dictates the charge state of a molecule at a given pH, which is critical for solubility, reactivity, and chromatographic separation.[5][6][7]

  • Solubility: The material must be sufficiently soluble in the chosen reaction solvent to ensure efficient chemical transformation. Poor solubility can lead to reduced yields and the need for large solvent volumes, complicating scale-up.[6]

  • Stability: The starting material should be stable under storage and reaction conditions to prevent degradation and the formation of impurities.[9]

Synthetic Accessibility and Route Scouting

Synthetic accessibility refers to the ease with which a molecule can be synthesized.[10] An ideal starting material should be readily available or straightforward to produce. This involves a process known as route scouting , which systematically evaluates different synthetic pathways to a target molecule.[][2] Modern approaches often leverage computer-aided synthesis planning (CASP) technologies to predict optimal routes from accessible starting materials.[11][12]

The goal of route scouting is to identify a synthesis that is:

  • Efficient: Maximizes yield and minimizes the number of synthetic steps.[2]

  • Cost-effective: Utilizes inexpensive reagents and starting materials.[2]

  • Scalable: Can be safely and reliably performed on a large scale.[2][10]

  • Environmentally friendly ("Green"): Minimizes waste and the use of hazardous substances.[2]

Regulatory Considerations and ICH Guidelines

For pharmaceutical development, the selection of a "regulatory starting material" (RSM) is a critical milestone. This is the point in the synthesis where Good Manufacturing Practices (GMPs) must be introduced.[3][4][13] The International Council for Harmonisation (ICH) Q11 guideline provides a framework for the selection and justification of starting materials.[9][14] Key principles from ICH Q11 include:

  • The starting material should be a significant structural fragment of the final drug substance.[3][9][15]

  • The manufacturing process for the starting material should be well-defined and controlled.[14]

  • A sufficient number of synthetic steps should exist between the starting material and the final API to ensure adequate purification.[3][9][16]

  • The impurity profile of the starting material must be thoroughly understood and controlled.[13][14][17]

Regulators in different regions, such as the FDA in the United States and the EMA in Europe, may have slightly different interpretations of these guidelines, making a global regulatory strategy essential.[13][17]

Chapter 2: Sourcing and Characterization of Starting Materials

Once a potential starting material is identified, its source and quality must be rigorously evaluated. This involves both securing a reliable supply chain and implementing a comprehensive analytical characterization program.

Sourcing: Commercial vs. Custom Synthesis

Starting materials can be broadly categorized as either commercially available or custom synthesized.

  • Commercially Available: These are chemicals sold in a pre-existing, non-pharmaceutical market.[9] While their use does not typically require a full justification under ICH Q11, a suitable specification must still be in place to ensure consistent quality.[9][14]

  • Custom Synthesis: These materials are specifically manufactured for a particular drug development program.[4] Their use requires a more extensive data package to justify their selection as a starting material, including details of their own synthesis.[9]

Regardless of the source, establishing a robust quality agreement with suppliers is crucial to manage any changes in their manufacturing process that could impact the impurity profile of the starting material.[9]

Analytical Characterization: A Self-Validating System

A battery of analytical tests is required to confirm the identity, purity, and stability of the starting material. This characterization forms a self-validating system, ensuring that only material of the requisite quality proceeds into the synthetic workflow.

Analytical TechniquePurposeKey Information Provided
NMR Spectroscopy Structural Elucidation & PurityConfirms the chemical structure, identifies and quantifies impurities.[18][19][20]
Mass Spectrometry (MS) Molecular Weight & IdentityDetermines the molecular weight and can be coupled with liquid chromatography (LC-MS) for impurity profiling.[19][21]
HPLC/UHPLC Purity & QuantificationSeparates the main component from impurities, allowing for accurate purity assessment.[21][22]
FTIR Spectroscopy Functional Group AnalysisProvides a fingerprint of the molecule's functional groups, useful for identity confirmation.[21]
Elemental Analysis Elemental CompositionConfirms the empirical formula of the compound.

All analytical methods used for testing must be appropriately validated to ensure they are suitable for their intended purpose.[9]

Chapter 3: Strategic Framework for Selection - A Workflow Approach

A systematic and logical workflow is essential for navigating the complexities of starting material selection. This framework ensures that all critical factors are considered in a timely and efficient manner.

Starting_Material_Selection_Workflow A Target Molecule Definition (Structure, Properties) B In Silico & Literature Analysis (Route Scouting, Database Screening) A->B C Candidate Starting Material Identification (Pool) B->C D Feasibility Assessment (Cost, Availability, Safety) C->D E Experimental Validation (Small-scale Synthesis) D->E Feasible J Reject Candidate D->J Not Feasible F Analytical Characterization (Purity, Identity, Stability) E->F G Risk Assessment (ICH Q11 Principles, Impurity Profile) F->G H Supplier Qualification & Quality Agreement G->H Acceptable Risk K Reject Candidate G->K Unacceptable Risk I Final Starting Material Selection & Justification H->I K->C Re-evaluate Candidates Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Downstream Downstream Signaling (Proliferation, Survival) Substrate->Downstream Inhibitor Novel Compound (Kinase Inhibitor) Inhibitor->Kinase

Sources

Protocols & Analytical Methods

Method

The Synthetic Utility of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide: A Guide for Researchers

Introduction: Unveiling a Versatile Synthetic Intermediate 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, a substituted phenylacetamide derivative, is emerging as a valuable intermediate in the synthesis of complex organic m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

2-(3-Methoxyphenyl)-N,N-dimethylacetamide, a substituted phenylacetamide derivative, is emerging as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structural motif is notably present in the precursors to the analgesic drug Tapentadol, highlighting its significance in medicinal chemistry.[1][2][3][4] This guide provides a comprehensive overview of the synthesis and potential applications of this compound, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

The core utility of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide lies in the reactivity of the benzylic protons alpha to the carbonyl group. These protons can be readily abstracted by a strong base to form a nucleophilic enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. This reactivity, coupled with the electronic and steric influence of the 3-methoxyphenyl group, makes it a strategic building block for the construction of more elaborate molecular architectures.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. Below is a summary of the key properties of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

PropertyValue
CAS Number 90526-08-2
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point Not specified
Melting Point Not specified

Synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide: A Robust Amidation Protocol

The most direct and common method for the synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide is the amidation of 3-methoxyphenylacetic acid with dimethylamine. While various amide bond formation protocols exist, direct amidation using a suitable coupling agent or thermal methods are often employed.[5][6][7][8]

Reaction Principle: Direct Amidation

The formation of the amide bond between a carboxylic acid and an amine is a condensation reaction that results in the formation of water as a byproduct. To drive the reaction to completion, a coupling agent can be used to activate the carboxylic acid, or the reaction can be heated to remove water azeotropically. For the synthesis of N,N-disubstituted amides from a secondary amine like dimethylamine, direct thermal amidation or the use of borate reagents has proven effective.[5][6][8]

Experimental Workflow: Synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

G cluster_0 Reaction Setup cluster_1 Amidation Reaction cluster_2 Work-up and Purification A Charge reactor with 3-methoxyphenylacetic acid B Add solvent (e.g., MeCN or Toluene) A->B C Add Dimethylamine (or its salt) B->C D Add Coupling Agent (e.g., B(OCH2CF3)3) or Heat to reflux C->D E Monitor reaction progress by TLC or LC-MS D->E F Quench reaction (if necessary) E->F G Aqueous work-up to remove byproducts F->G H Dry organic layer and concentrate in vacuo G->H I Purify by column chromatography or distillation H->I

Caption: Workflow for the synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Detailed Protocol: Synthesis via Direct Amidation

Materials:

  • 3-Methoxyphenylacetic acid

  • Dimethylamine (or Dimethylamine hydrochloride)

  • Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) (optional, as coupling agent)[5][6][8]

  • Acetonitrile (MeCN) or Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a solution of 3-methoxyphenylacetic acid (1.0 eq) in acetonitrile (0.5 M), add dimethylamine (1.0 - 1.2 eq). If using dimethylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2 eq).

  • Amidation:

    • Method A (Coupling Agent): Add tris(2,2,2-trifluoroethyl) borate (1.5 - 2.0 eq) to the reaction mixture.[5][6][8]

    • Method B (Thermal): If not using a coupling agent, heat the reaction mixture in a sealed tube or under reflux with a Dean-Stark trap to remove water.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (for Method A) or heat at 80-110 °C (for Method B) for 5-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a coupling agent was used, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to afford 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Application in Organic Synthesis: α-Alkylation via Enolate Formation

A primary application of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in organic synthesis is its use as a pronucleophile for the introduction of alkyl groups at the α-position. This is achieved through the formation of its enolate followed by reaction with an electrophile.[9]

Reaction Principle: Enolate Alkylation

The α-protons of the acetamide are weakly acidic and can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a lithium enolate. This enolate is a soft nucleophile and will readily undergo Sₙ2 reaction with primary and some secondary alkyl halides.[9]

Experimental Workflow: α-Alkylation of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Work-up and Purification A Prepare LDA solution in situ (n-BuLi and Diisopropylamine) B Add 2-(3-Methoxyphenyl)-N,N-dimethylacetamide solution dropwise at -78 °C A->B C Stir at -78 °C to ensure complete enolate formation B->C D Add alkyl halide (R-X) dropwise at -78 °C C->D E Allow reaction to warm to room temperature and stir D->E F Quench with saturated aqueous NH4Cl solution E->F G Extract with an organic solvent (e.g., diethyl ether or ethyl acetate) F->G H Wash, dry, and concentrate the organic layer G->H I Purify by column chromatography H->I

Caption: Workflow for the α-alkylation of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Detailed Protocol: α-Alkylation with an Alkyl Halide

Materials:

  • 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation: Dissolve 2-(3-Methoxyphenyl)-N,N-dimethylacetamide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the α-alkylated product.

Potential Applications in Medicinal Chemistry

The α-alkylated products of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide are valuable intermediates in the synthesis of various pharmaceutical compounds. For instance, the introduction of an ethyl group at the α-position, followed by further transformations, leads to the core structure of Tapentadol precursors.[1][2][3][4] The 3-methoxy group can be later deprotected to reveal a phenolic hydroxyl group, which is a common pharmacophore in opioid analgesics.

Conclusion

2-(3-Methoxyphenyl)-N,N-dimethylacetamide is a versatile and valuable building block in organic synthesis. Its straightforward preparation and the reactivity of its α-protons allow for the construction of more complex molecules through well-established enolate chemistry. The protocols and insights provided in this guide are intended to facilitate its use in research and development, particularly in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of important therapeutic agents.

References

  • The Backbone of Pain Relief: Understanding the Synthesis of Tapentadol Intermedi
  • Synthesis of tapentadol hydrochloride. ResearchGate. (URL: [Link])

  • Intermediate compounds and processes for the preparation of tapentadol and related compounds. EPO Patent 2519100. (URL: [Link])

  • Method for preparing important intermediate of tapentadol hydrochloride analgesic. Eureka. (URL: [Link])

  • Synthesis method of tapentadol.
  • Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace - University of Waterloo. (URL: [Link])

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. (URL: [Link])

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. (URL: [Link])

  • 5.5: Alkylation of Enolate Ions. Chemistry LibreTexts. (URL: [Link])

  • Method for synthesizing N,N dimethyl acetamide in high purity.
  • E-ENOLATE ALKYLATION-H16-Part I.key. Charette Group. (URL: [Link])

  • Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. (URL: [Link])

  • N-(4-Methoxy-3-nitrophenyl)acetamide. IUCr. (URL: [Link])

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Application

The Strategic Utility of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in Modern Drug Discovery: Application Notes and Protocols

Introduction: Beyond a Simple Building Block In the intricate tapestry of medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount to the efficient discovery and developme...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the intricate tapestry of medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount to the efficient discovery and development of novel therapeutics. Among these, 2-(3-Methoxyphenyl)-N,N-dimethylacetamide emerges not merely as a synthetic stepping stone, but as a strategic molecular scaffold. Its unique combination of a methoxy-substituted aromatic ring and a dimethylacetamide moiety offers a confluence of properties that are highly advantageous for the synthesis of complex drug candidates. The methoxy group, a bioisostere for a hydroxyl group, can modulate pharmacokinetic properties and engage in crucial hydrogen bonding interactions with biological targets. The N,N-dimethylacetamide functionality provides a stable, polar handle that can be either a final pharmacophoric element or a precursor for further chemical transformations.

This guide provides an in-depth exploration of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide as a key intermediate, offering detailed protocols for its synthesis and illustrating its application in the construction of advanced pharmaceutical building blocks. The methodologies presented herein are designed to be robust and reproducible, providing researchers with the practical knowledge to leverage this valuable compound in their drug discovery endeavors.

Physicochemical Properties and Strategic Advantages

A comprehensive understanding of the physicochemical properties of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide is fundamental to its effective application.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₅NO₂Provides a foundation for calculating molecular weight and elemental composition.
Molecular Weight 193.24 g/mol Falls within the "rule of five" guidelines, suggesting good potential for oral bioavailability in derived compounds.
Appearance Colorless to pale yellow oilIts liquid state at room temperature can be advantageous for handling and for reactions in solution.
Boiling Point Not readily availableExpected to be relatively high due to its polar nature and molecular weight, which is beneficial for reactions requiring elevated temperatures.
Solubility Soluble in common organic solventsFacilitates its use in a wide range of reaction conditions and simplifies purification processes.
Key Structural Features 3-methoxyphenyl group, N,N-dimethylacetamideThe methoxy group can influence metabolic stability and receptor binding. The amide is a common feature in many bioactive molecules.

The strategic value of this intermediate lies in its inherent functionalities. The aryl ring can be further functionalized through electrophilic aromatic substitution, while the amide carbonyl can be reduced or the adjacent methylene group can be deprotonated to create a nucleophile for carbon-carbon bond formation.

Synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide: A Detailed Protocol

The most direct and efficient synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide involves the amidation of 2-(3-Methoxyphenyl)acetic acid with dimethylamine. This transformation can be achieved using various coupling agents, each with its own mechanistic nuances and practical considerations.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in conjunction with 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and enhance efficiency.[1]

Reaction Scheme:

G reactant1 2-(3-Methoxyphenyl)acetic acid reagents EDC, HOBt DIPEA, DMF reactant1->reagents reactant2 Dimethylamine reactant2->reagents product 2-(3-Methoxyphenyl)-N,N-dimethylacetamide reagents->product

Workflow for EDC/HOBt mediated amidation.

Materials:

  • 2-(3-Methoxyphenyl)acetic acid

  • Dimethylamine (2M solution in THF or as hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of 2-(3-Methoxyphenyl)acetic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (2.0 eq).

  • If using dimethylamine hydrochloride, add it at this stage (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • If using a solution of dimethylamine, add it slowly to the activated carboxylic acid at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Characterization:

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR: Expected signals would include those for the aromatic protons, the methoxy group protons, the methylene protons adjacent to the carbonyl, and the two N-methyl groups (which may be non-equivalent due to restricted rotation around the amide bond).[2]

  • ¹³C NMR: Characteristic signals for the carbonyl carbon, aromatic carbons, methoxy carbon, methylene carbon, and the N-methyl carbons would be expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Application in Drug Discovery: A Case Study in the Synthesis of a Tapentadol Precursor

The utility of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide as a chemical intermediate is exemplified in the synthesis of precursors to complex analgesic drugs like Tapentadol. Tapentadol is a centrally acting analgesic with a dual mechanism of action. A key intermediate in its synthesis is (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one.[3][4] While not a direct reaction of the title compound, the synthesis of this intermediate showcases the strategic importance of the 3-methoxyphenyl and dimethylamino moieties, which can be conceptually linked to our target intermediate.

A plausible synthetic route towards a key structural motif of Tapentadol could involve a Grignard reaction with a derivative of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Conceptual Protocol 2: Grignard Reaction for C-C Bond Formation

This protocol outlines a conceptual approach to utilize a derivative of our title compound in a Grignard reaction, a powerful tool for forming carbon-carbon bonds.[5][6]

Reaction Logic:

G cluster_0 Intermediate Preparation cluster_1 Grignard Reaction start 2-(3-Methoxyphenyl)-N,N-dimethylacetamide activation Activation of α-carbon start->activation activated_intermediate Activated Intermediate activation->activated_intermediate reaction Nucleophilic Addition activated_intermediate->reaction grignard Ethylmagnesium Bromide grignard->reaction product Tapentadol Precursor Motif reaction->product

Conceptual workflow for utilizing the intermediate in a Grignard reaction.

Materials:

  • Activated derivative of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide (e.g., a Weinreb amide)

  • Ethylmagnesium bromide (Grignard reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure (Conceptual):

  • Prepare the Grignard reagent, ethylmagnesium bromide, from ethyl bromide and magnesium turnings in anhydrous diethyl ether.

  • In a separate flask under an inert atmosphere, dissolve the activated derivative of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in anhydrous THF.

  • Cool the solution of the amide derivative to 0 °C.

  • Slowly add the Grignard reagent to the stirred solution of the amide derivative.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ketone precursor.

Self-Validating System:

  • Reaction Monitoring: TLC analysis should show the consumption of the starting amide and the appearance of a new, less polar spot corresponding to the ketone product.

  • Purification: Column chromatography with a suitable solvent system should provide the pure product, as confirmed by TLC of the collected fractions.

  • Characterization: The final product should be rigorously characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The appearance of signals corresponding to the ethyl group and the disappearance of the N,N-dimethyl signals (in the case of a Weinreb amide) would be key indicators of a successful reaction.

Conclusion: A Versatile Intermediate for Future Discoveries

2-(3-Methoxyphenyl)-N,N-dimethylacetamide represents a valuable and versatile intermediate for drug discovery. Its straightforward synthesis and the strategic placement of its functional groups provide a robust platform for the construction of complex molecular architectures. The protocols detailed in this guide offer a practical framework for the synthesis and application of this compound. By understanding its chemical properties and potential transformations, researchers can effectively integrate this intermediate into their synthetic strategies, accelerating the discovery of novel therapeutic agents. The conceptual application in the synthesis of a Tapentadol-like precursor underscores the potential of this and structurally related intermediates in the development of next-generation pharmaceuticals.

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  • Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
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  • NEW PROCESS FOR THE SYNTHESIS OF TAPENTADOL AND INTERMEDIATES THEREOF. European Patent Office. [Link]

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  • 3-(Dimethylamino)-3'-methoxypropiophenone. PubChem. [Link]

  • Discovery, characterization and engineering of ligases for amide synthesis. Nature Portfolio Chemistry Community. [Link]

  • Advancing API Synthesis. Pharmaceutical Technology. [Link]

  • Synthesis of 3-methoxyphenylmagnesium bromide. PrepChem.com. [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. [Link]

  • Novel Process For Preparing Highly Pure Tapentadol Or A Pharmaceutically Acceptable Salt Thereof. Quick Company. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. National Center for Biotechnology Information. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Center for Biotechnology Information. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • 2-(3,4-dimethoxy-1-phenanthrenyl)-N,N-dimethylacetamide. SpectraBase. [Link]

  • Solved In this lab, 4 mL of a grignard reagent was reacted. Chegg.com. [Link]

  • Structure and 1 H NMR spectra of N,N-dimethylacetamide at 22.5 ?C in... ResearchGate. [Link]

  • Synthesis of Amidation Agents and Their Reactivity in Condensation Reactions. ArTS. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

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Method

Application Note & Protocols: High-Throughput Screening for Modulators of Histone Deacetylase (HDAC) Activity Using a 2-(3-Methoxyphenyl)-N,N-dimethylacetamide-Based Chemical Library

Abstract This document provides a comprehensive guide to the design and implementation of high-throughput screening (HTS) assays for the discovery of novel modulators of Histone Deacetylase (HDAC) activity. While 2-(3-Me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the design and implementation of high-throughput screening (HTS) assays for the discovery of novel modulators of Histone Deacetylase (HDAC) activity. While 2-(3-Methoxyphenyl)-N,N-dimethylacetamide is recognized primarily as a chemical intermediate, its structural motif presents a viable scaffold for the development of a focused chemical library targeting epigenetic regulatory enzymes. We present two robust, validated HTS protocols—a primary fluorescence-based assay and a secondary luminescence-based confirmatory assay—suitable for screening a library derived from this scaffold. This guide offers detailed, step-by-step methodologies, explains the underlying scientific principles, and provides insights into data analysis and interpretation, ensuring a self-validating and reproducible screening cascade.

Introduction: The Rationale for Targeting HDACs

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from the ε-N-acetyl lysine residues of histones and other non-histone proteins. This deacetylation process leads to chromatin condensation and transcriptional repression. The aberrant activity of specific HDAC isoforms has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of small molecule inhibitors of HDACs has become a significant focus in drug discovery.

The compound 2-(3-Methoxyphenyl)-N,N-dimethylacetamide represents a foundational structure from which a diverse chemical library can be synthesized. The N,N-dimethylacetamide moiety can be conceptualized as a potential zinc-binding group, a common feature in many known HDAC inhibitors that chelate the zinc ion in the enzyme's active site. This application note outlines a strategic HTS cascade to screen a library of analogues derived from this scaffold to identify potent and selective HDAC inhibitors.

The HTS Cascade for HDAC Inhibitor Discovery

A successful HTS campaign requires a multi-stage approach to minimize false positives and negatives. We propose a two-tiered screening cascade:

  • Primary Screen: A highly sensitive, cost-effective, and rapid fluorescence-based assay to screen the entire compound library and identify initial "hits."

  • Confirmatory & Orthogonal Screen: A luminescence-based assay that utilizes a different substrate and detection technology to confirm the activity of the primary hits and eliminate technology-specific artifacts.

Diagram: HTS Workflow for HDAC Inhibitor Discovery

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation Compound_Library Compound Library (2-(3-M)-N,N-DMA Scaffold) Primary_Assay Fluorescence-Based HDAC Activity Assay Compound_Library->Primary_Assay Data_Analysis_1 Primary Data Analysis (Z'-factor, % Inhibition) Primary_Assay->Data_Analysis_1 Hit_Selection Initial Hit Selection (e.g., >50% Inhibition) Data_Analysis_1->Hit_Selection Dose_Response Dose-Response Curve (IC50 Determination) Hit_Selection->Dose_Response Orthogonal_Assay Luminescence-Based Orthogonal Assay Dose_Response->Orthogonal_Assay Data_Analysis_2 IC50 & Potency Analysis Orthogonal_Assay->Data_Analysis_2 Confirmed_Hits Confirmed Hits Data_Analysis_2->Confirmed_Hits SAR_Studies SAR & Lead Optimization Confirmed_Hits->SAR_Studies Lead Optimization

Caption: A two-phase HTS cascade for identifying and confirming HDAC inhibitors.

Primary Screening Protocol: Fluorescence-Based HDAC Assay

Principle of the Assay

This assay utilizes a fluorogenic substrate, such as the Boc-Lys(Ac)-AMC substrate, which is non-fluorescent. In the presence of an active HDAC enzyme, the acetyl group is removed from the lysine residue. Subsequently, a developer solution containing a protease (e.g., trypsin) cleaves the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. Inhibitors will prevent this process, resulting in a reduced fluorescence signal.

Diagram: Mechanism of the Fluorescence-Based HDAC Assay

HDAC_Fluorescence_Assay Substrate Boc-Lys(Ac)-AMC (Non-Fluorescent Substrate) HDAC HDAC Enzyme Substrate->HDAC 1. Deacetylation Deacetylated_Substrate Boc-Lys-AMC (Deacetylated Intermediate) Developer Developer (Protease) Deacetylated_Substrate->Developer 2. Cleavage Product AMC (Highly Fluorescent) HDAC->Deacetylated_Substrate Developer->Product Inhibitor Inhibitor Inhibitor->HDAC Blocks

Caption: Workflow of the two-step fluorogenic HDAC activity assay.

Materials and Reagents
ReagentSupplier (Example)Catalog # (Example)Storage
Recombinant Human HDAC1BPS Bioscience50051-80°C
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)In-house prepN/A4°C
Boc-Lys(Ac)-AMC SubstrateEnzo Life SciencesBML-KI104-20°C
Trichostatin A (TSA), Control InhibitorSigma-AldrichT8552-20°C
Developer (with Trypsin)BPS Bioscience50030-80°C
384-well black, flat-bottom assay platesCorning3712RT
DMSO, ACS GradeSigma-AldrichD2650RT
Step-by-Step Protocol
  • Compound Plating:

    • Prepare a 10 mM stock solution of each compound from the 2-(3-Methoxyphenyl)-N,N-dimethylacetamide library in 100% DMSO.

    • Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL of each compound stock into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM (assuming a 50 µL final reaction volume).

    • For controls, add 50 nL of DMSO to "Maximum Activity" wells and 50 nL of a 10 mM Trichostatin A (TSA) stock to "Inhibition" wells.

  • HDAC Enzyme Preparation & Addition:

    • Thaw the recombinant HDAC1 enzyme on ice.

    • Prepare the working enzyme solution by diluting HDAC1 to 2.5X the final desired concentration (e.g., 25 ng/well) in cold HDAC Assay Buffer.

    • Add 20 µL of the 2.5X HDAC1 solution to each well of the assay plate, except for the "No Enzyme" blank wells. Add 20 µL of assay buffer to the blank wells.

    • Centrifuge the plate at 1,000 rpm for 1 minute and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Substrate Addition & Reaction Incubation:

    • Prepare the 2.5X substrate solution by diluting the Boc-Lys(Ac)-AMC stock to 50 µM in HDAC Assay Buffer.

    • Add 20 µL of the 2.5X substrate solution to all wells to initiate the enzymatic reaction. The final volume is now 40 µL.

    • Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination & Signal Development:

    • Add 10 µL of Developer solution (containing TSA to stop the reaction and trypsin to cleave the substrate) to all wells. The final volume is 50 µL.

    • Incubate for 20 minutes at 37°C.

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader (e.g., PerkinElmer EnVision) with excitation at 360 nm and emission at 460 nm.

Data Analysis

The percentage of inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_Max - Signal_Blank))

  • Signal_Compound: Fluorescence from wells with test compounds.

  • Signal_Max: Average fluorescence from DMSO-only wells (maximum activity).

  • Signal_Blank: Average fluorescence from wells with TSA (maximum inhibition).

A robust assay should have a Z'-factor greater than 0.5. Z' = 1 - (3 * (SD_Max + SD_Blank)) / |Mean_Max - Mean_Blank|

Confirmatory Protocol: Luminescence-Based HDAC-Glo™ Assay

Principle of the Assay

This orthogonal assay uses a different substrate and detection method to validate primary hits. The HDAC-Glo™ I/II Assay (Promega) provides a homogeneous, luminescent method. The assay utilizes an acetylated, aminoluciferin-containing peptide substrate. HDAC activity deacetylates the substrate. The addition of a developer reagent containing a specific protease cleaves the deacetylated substrate, releasing aminoluciferin, which is then consumed by luciferase to produce a stable "glow-type" luminescent signal. This signal is directly proportional to HDAC activity.

Step-by-Step Protocol
  • Hit Selection & Plating:

    • Select hits from the primary screen (e.g., compounds with >50% inhibition).

    • Perform a serial dilution of the selected compounds in DMSO to create a dose-response curve (e.g., 10-point, 1:3 dilution starting from 100 µM).

    • Plate 50 nL of each concentration into a 384-well white, opaque assay plate.

  • Enzyme & Substrate Reaction:

    • Prepare a 2X HDAC Enzyme/Substrate solution in HDAC-Glo™ I/II Buffer containing both the HDAC enzyme (e.g., HDAC1) and the luminogenic substrate.

    • Add 25 µL of this solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Signal Development & Data Acquisition:

    • Add 25 µL of the HDAC-Glo™ I/II Developer Reagent to each well.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis
  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC50 value for each confirmed hit.

Summary and Conclusion

This application note details a robust, two-tiered HTS cascade for the identification and validation of novel HDAC inhibitors derived from a 2-(3-Methoxyphenyl)-N,N-dimethylacetamide-based chemical library. The use of a fluorescence-based primary screen ensures high throughput and sensitivity, while the orthogonal luminescence-based assay provides a reliable method for hit confirmation and potency determination. This structured approach minimizes false positives and provides a solid foundation for subsequent structure-activity relationship (SAR) studies and lead optimization. By following these detailed protocols, researchers can effectively screen compound libraries and identify promising candidates for the development of new epigenetic-targeted therapies.

References

  • Title: Histone Deacetylase Inhibitors: An Overview of Recent Developments in Cancer Therapy Source: Cancers (Basel) URL: [Link]

  • Title: The role of histone deacetylases and their inhibitors in cancer therapy Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]

Application

Application Notes and Protocols: Development of In Vitro Models to Test 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Authored by: Senior Application Scientist Introduction 2-(3-Methoxyphenyl)-N,N-dimethylacetamide is a synthetic organic compound with a molecular formula of C11H15NO2.[1] While specific biological activities of this mole...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

2-(3-Methoxyphenyl)-N,N-dimethylacetamide is a synthetic organic compound with a molecular formula of C11H15NO2.[1] While specific biological activities of this molecule are not extensively documented, its structural similarity to N,N-dimethylacetamide (DMAc) provides a strong rationale for investigation into its potential therapeutic effects. DMAc, a well-characterized organic solvent and an FDA-approved drug excipient, has demonstrated significant anti-inflammatory properties.[2] Mechanistic studies have revealed that DMAc exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3][4][5] The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a variety of diseases, including neuroinflammatory conditions like Alzheimer's disease.[3]

The incorporation of a methoxyphenyl group in 2-(3-Methoxyphenyl)-N,N-dimethylacetamide suggests a potential for altered pharmacokinetic properties and expanded biological activities, particularly within the central nervous system (CNS). Methoxy groups can influence a molecule's lipophilicity, metabolic stability, and ability to cross the blood-brain barrier. Furthermore, the phenylacetamide core is a common scaffold in a variety of neurologically active compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of in vitro models to systematically evaluate the biological activities of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. The proposed workflow is designed to first establish a safe therapeutic window and then to explore its potential anti-inflammatory and neurological effects through a tiered screening approach.

Diagram: Tiered In Vitro Screening Workflow

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic & Target-Based Screening cluster_2 Phase 3: Functional & Phenotypic Assays A Compound Preparation & QC B Cytotoxicity & Cell Viability Assays (e.g., MTT, LDH) A->B Determine concentration range C Anti-inflammatory Pathway Analysis (NF-κB Reporter Assays, Cytokine Profiling) B->C Non-toxic concentrations D Neurological Target Engagement (GPCR Binding/Activation, Enzyme Inhibition) B->D Non-toxic concentrations E Neuronal Health & Function Assays (Neurite Outgrowth, Synaptic Imaging) C->E D->E F Advanced In Vitro Models (3D Cell Cultures, Organ-on-a-Chip) E->F Promising functional effects

Caption: A tiered approach to in vitro screening of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Part 1: Foundational Assays - Determining a Therapeutic Window

A critical first step in the evaluation of any novel compound is to determine its effect on cell viability. This establishes a concentration range that is non-toxic to the cells being used in subsequent, more complex assays.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the metabolic activity of cells as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human microglial cell line (e.g., HMC3) or a neuronal cell line (e.g., SH-SY5Y)

  • Complete growth medium (e.g., EMEM for HMC3, DMEM for SH-SY5Y) supplemented with 10% FBS and 1% penicillin/streptomycin[3]

  • 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1.5 x 10^4 to 3.0 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in complete growth medium. Remove the existing medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Cell LineSeeding Density (cells/well)Incubation Time (hours)
HMC32.0 x 10^424, 48, 72
SH-SY5Y2.5 x 10^424, 48, 72

Part 2: Mechanistic & Target-Based Screening

With a non-toxic concentration range established, the next phase is to investigate the potential mechanisms of action of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. Based on the known activity of DMAc and the chemical structure of the test compound, we will focus on anti-inflammatory and neurological targets.

Anti-inflammatory Pathway Analysis

Given that DMAc is a known inhibitor of the NF-κB pathway, it is a primary target for investigation.[3][4][5]

Protocol 2: NF-κB Reporter Assay

Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Materials:

  • HEK-293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Complete growth medium (DMEM with 10% FBS)

  • 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

  • LPS (Lipopolysaccharide) or TNF-α to stimulate NF-κB activation

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate.

  • Pre-treatment: After 24 hours, pre-treat the cells with various non-toxic concentrations of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding LPS (1 µg/mL) or TNF-α (10 ng/mL) to the wells. Include a negative control (no stimulation) and a positive control (stimulation without the test compound).

  • Incubation: Incubate for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay) and calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.

Neurological Target Engagement

The methoxyphenyl moiety suggests potential interactions with neurological targets. A panel of assays targeting common CNS receptors and enzymes is recommended.

Protocol 3: GPCR Activation Assays (Dopamine and Serotonin Receptors)

Principle: G-protein coupled receptors (GPCRs) are a large family of receptors that are common drug targets. Their activation can be measured through various downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium levels.[6][7]

Materials:

  • Cell lines expressing the dopamine receptor of interest (e.g., D1 or D2) or serotonin receptor (e.g., 5-HT1A or 5-HT2A)[8][9]

  • Assay-specific reagents (e.g., cAMP assay kit, calcium flux assay kit)

  • 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

  • Known agonist and antagonist for the specific receptor

  • Plate reader capable of fluorescence or luminescence detection

Procedure (Example using a cAMP assay for a Gi-coupled receptor):

  • Cell Seeding: Seed the receptor-expressing cells in a 96-well plate.

  • Compound Addition: Add 2-(3-Methoxyphenyl)-N,N-dimethylacetamide at various concentrations. To test for antagonistic activity, add the test compound followed by a known agonist at its EC50 concentration.

  • cAMP Measurement: Follow the protocol of a commercial cAMP assay kit. This typically involves cell lysis and the detection of cAMP levels via a competitive immunoassay or a reporter system.

  • Data Analysis: For agonist activity, plot the cAMP response against the compound concentration to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Receptor TargetCell LineAssay Principle
Dopamine D2 ReceptorCHO-K1 or HEK-293 expressing D2RcAMP accumulation (Gi-coupled)[6]
Serotonin 5-HT2A ReceptorHEK-293 expressing 5-HT2ARCalcium flux (Gq-coupled)
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay

Principle: AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can have therapeutic effects in conditions like Alzheimer's disease. The assay measures the activity of AChE in the presence of the test compound.[10][11]

Materials:

  • Purified human recombinant AChE

  • Acetylthiocholine (substrate)

  • DTNB (Ellman's reagent)

  • Assay buffer

  • 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

  • Known AChE inhibitor (e.g., donepezil)

  • 96-well plate

  • Plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme to each well.

  • Substrate Addition: Initiate the reaction by adding acetylthiocholine.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50.

Part 3: Functional & Phenotypic Assays

After identifying potential mechanisms of action, it is important to assess the functional consequences of the compound's activity in more complex, physiologically relevant in vitro models.

Protocol 5: Neurite Outgrowth Assay

Principle: Neurite outgrowth is a crucial process in neuronal development and regeneration. This assay measures the ability of a compound to promote or inhibit the growth of neurites from cultured neurons.[12]

Materials:

  • Primary neurons or a neuroblastoma cell line capable of differentiation (e.g., PC-12 or SH-SY5Y)

  • Differentiation medium (e.g., low-serum medium with nerve growth factor for PC-12 cells)

  • 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

  • High-content imaging system or a fluorescence microscope

  • Immunostaining reagents for neuronal markers (e.g., anti-β-III-tubulin antibody)

Procedure:

  • Cell Seeding: Seed the cells on a coated plate (e.g., poly-L-lysine or collagen).

  • Differentiation and Treatment: Induce differentiation and treat the cells with non-toxic concentrations of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

  • Incubation: Incubate for 2-5 days to allow for neurite outgrowth.

  • Fixation and Staining: Fix the cells and perform immunofluorescence staining for a neuronal marker.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify neurite length, number of branches, and other morphological parameters.

  • Data Analysis: Compare the neurite outgrowth parameters in treated cells to the vehicle control.

Diagram: NF-κB Signaling Pathway and Potential Inhibition

G cluster_0 cluster_1 cluster_2 LPS LPS IKK IKK Complex LPS->IKK TNFR TNFR TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound 2-(3-Methoxyphenyl)-N,N-dimethylacetamide Compound->IkB prevents degradation DNA DNA (Response Element) NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes activates

Caption: Proposed mechanism of action via inhibition of IκBα degradation.

Conclusion

The provided application notes and protocols outline a systematic and logical workflow for the in vitro characterization of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. By starting with foundational cytotoxicity assays and progressing to mechanistic and functional studies, researchers can efficiently elucidate the biological activities of this novel compound. The insights gained from these in vitro models will be crucial for guiding further preclinical development and for understanding the therapeutic potential of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in inflammatory and neurological disorders.

References

  • MOLBASE. (n.d.). 2-(3-methoxyphenyl)-N,N-dimethylacetamide|90526-08-2. Retrieved from [Link]

  • Abbondandolo, A., Bonatti, S., Corsi, C., Corti, G., Fiorio, R., Leporini, C., Mazzaccaro, A., Nieri, R., & Barale, R. (1987). The role of metabolism in the genotoxicity of N,N-dimethylformamide and N,N-dimethylacetamide. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 180(2), 223-230.
  • Ghayor, C., Se-Kwon, K., & Dewilde, A. (2021). N, N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. Scientific Reports, 11(1), 1-14.
  • U.S. National Library of Medicine. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

  • MD Biosciences. (n.d.). Cell-based Assays. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • MDPI. (2022). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • MDPI. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Retrieved from [Link]

  • Ghayor, C., Se-Kwon, K., & Dewilde, A. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models.
  • Ghayor, C., Se-Kwon, K., & Dewilde, A. (2018). N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway.
  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • Eurofins DiscoverX. (2020, June 15). Eurofins DiscoverX GPCR Assays [Video]. YouTube. Retrieved from [Link]

Sources

Method

Application Note: A Robust HPLC-UV Method for Purity Analysis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the purity analysis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the purity analysis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, a key intermediate in pharmaceutical synthesis. The method is designed for accuracy, precision, and specificity, ensuring it is fit for purpose in a regulated environment. The protocol herein is grounded in established chromatographic principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is of paramount importance.[5][6] The presence of impurities, even in trace amounts, can have a significant impact on the safety and efficacy of the final drug product.[7] Therefore, robust analytical methods are required to ensure the quality and consistency of these intermediates.[5][8] 2-(3-Methoxyphenyl)-N,N-dimethylacetamide is a vital building block in various synthetic pathways, and its purity must be rigorously controlled.

High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for purity analysis.[7][8][9] Coupled with a UV detector, this method provides the sensitivity and specificity required for the analysis of aromatic compounds such as 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. This application note provides a comprehensive guide to a validated HPLC-UV method for the purity determination of this important pharmaceutical intermediate.

Principles of the Method

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent.[10] The separation is based on the differential partitioning of the analyte and its potential impurities between the stationary and mobile phases. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus will be retained longer on the column.

The use of a phosphate buffer in the mobile phase helps to maintain a constant pH, which is crucial for achieving reproducible retention times, especially for any ionizable impurities. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength. Detection is performed by monitoring the UV absorbance of the eluent at a wavelength where the analyte exhibits significant absorption, ensuring high sensitivity.

Experimental Protocol

Materials and Reagents
  • 2-(3-Methoxyphenyl)-N,N-dimethylacetamide reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the purity analysis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm
Run Time 20 minutes
Solution Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 2-(3-Methoxyphenyl)-N,N-dimethylacetamide sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Perform five replicate injections of the Reference Standard Solution to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.

Method Validation and System Suitability

To ensure the reliability and accuracy of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

System Suitability

System suitability testing is an integral part of any analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.[10] The acceptance criteria for system suitability are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%
Validation Parameters
  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Analysis and Purity Calculation

The purity of the 2-(3-Methoxyphenyl)-N,N-dimethylacetamide sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow and Data Presentation

The following diagram illustrates the overall workflow for the purity analysis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

HPLC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dilution_Sample Dissolve & Dilute Sample Sample->Dilution_Sample Standard Weigh Reference Standard Dilution_Standard Dissolve & Dilute Standard Standard->Dilution_Standard Sample_Injection Inject Sample (Duplicate Injections) Dilution_Sample->Sample_Injection System_Suitability System Suitability Test (5 injections of Standard) Dilution_Standard->System_Suitability System_Prep System Equilibration System_Prep->System_Suitability System_Suitability->Sample_Injection Data_Acquisition Data Acquisition Sample_Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC-UV Purity Analysis.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust means for determining the purity of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. The method is straightforward, utilizing common HPLC instrumentation and reagents, and is grounded in established scientific principles and regulatory guidelines. Adherence to the outlined protocol and validation procedures will ensure the generation of high-quality, defensible data, which is essential for the quality control of pharmaceutical intermediates.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
  • Agilent Technologies. (2022).
  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • AMSbiopharma. (2025).
  • International Council for Harmonisation. (2022). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • PubMed.
  • Purity Analysis of Synthesized 3-Methoxyfuran: A Compar
  • Intertek.
  • Agilent. (2009).
  • RSC Publishing.
  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • PubMed.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.

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Application

Protocol for scaling up the synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

An Application Note and Protocol for the Scalable Synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide Abstract This application note provides a comprehensive, field-tested guide for the synthesis of 2-(3-Methoxyphenyl...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Abstract

This application note provides a comprehensive, field-tested guide for the synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, a key intermediate in pharmaceutical and agrochemical research. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and addresses the critical challenges associated with scaling the synthesis from the laboratory bench to a pilot-plant scale. We present a robust, two-step protocol centered on the activation of 2-(3-methoxyphenyl)acetic acid via an acyl chloride intermediate, followed by amidation. Detailed methodologies for both gram-scale and kilogram-scale production are provided, with an emphasis on process safety, thermal management, and strategies for efficient purification. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable route to this important compound.

Introduction and Scientific Rationale

The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis. However, the direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium carboxylate salt, which resists dehydration.[1][2] A common and highly effective strategy to overcome this thermodynamic barrier is to activate the carboxylic acid by converting it into a more reactive electrophile, such as an acyl chloride.[1][3]

This protocol employs a classic and industrially viable approach: the activation of 2-(3-methoxyphenyl)acetic acid with thionyl chloride (SOCl₂), followed by reaction with dimethylamine.

Key Rationale for Method Selection:

  • Activation with Thionyl Chloride: Thionyl chloride is an excellent choice for large-scale synthesis due to its high reactivity, cost-effectiveness, and the convenient nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, driving the equilibrium towards the acyl chloride product.[3][]

  • Amine Source: While gaseous dimethylamine can be used, its hydrochloride salt, (CH₃)₂NH·HCl, is often preferred for scale-up operations.[5] It is a stable, non-volatile solid that is easier and safer to handle, store, and weigh accurately compared to the compressed gas.[5][6] A suitable base is then required to liberate the free dimethylamine in situ for the reaction.

Reaction Pathway and Mechanism

The overall synthesis is a two-step, one-pot process starting from the parent carboxylic acid.

Step 1: Acyl Chloride Formation 2-(3-methoxyphenyl)acetic acid reacts with thionyl chloride to form the highly reactive intermediate, 2-(3-methoxyphenyl)acetyl chloride.

Step 2: Amidation The acyl chloride intermediate is then reacted with dimethylamine (generated in situ from its hydrochloride salt) to yield the final product, 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

G cluster_mechanism Reaction Mechanism Acid 2-(3-Methoxyphenyl)acetic Acid (Starting Material) AcylChloride 2-(3-Methoxyphenyl)acetyl Chloride (Reactive Intermediate) Acid->AcylChloride + SOCl₂ - SO₂ - HCl SOCl2 Thionyl Chloride (SOCl₂) Product 2-(3-Methoxyphenyl)-N,N-dimethylacetamide (Final Product) AcylChloride->Product + (CH₃)₂NH - HCl DMA Dimethylamine ((CH₃)₂NH) Byproducts SO₂ + 2HCl (Gaseous Byproducts)

Caption: High-level overview of the two-step synthesis pathway.

The mechanism for the first step involves a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride.[7] Subsequent collapse of the tetrahedral intermediate and elimination of HCl and SO₂ yields the acyl chloride. In the second step, the highly nucleophilic dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to expel a chloride ion, yielding the stable amide product.[8]

Laboratory-Scale Synthesis Protocol (5-10 g Scale)

This protocol establishes a baseline for the synthesis and allows for familiarization with the reaction characteristics before scaling up.

Materials and Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, reflux condenser, and nitrogen inlet.

  • Ice-water bath.

  • Standard laboratory glassware.

  • Rotary evaporator.

Protocol Steps:

  • Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl and SO₂ fumes). Ensure the system is under a dry nitrogen atmosphere.

  • Acid Dissolution: Charge the flask with 2-(3-methoxyphenyl)acetic acid (8.3 g, 50 mmol) and anhydrous dichloromethane (DCM, 100 mL). Stir until fully dissolved.

  • Acyl Chloride Formation: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (4.4 mL, 60 mmol, 1.2 equiv) dropwise via the dropping funnel over 20-30 minutes. Caution: The reaction is exothermic and evolves gas.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases. The reaction can be monitored by TLC.

  • Amidation Setup: In a separate flask, prepare a suspension of dimethylamine hydrochloride (6.1 g, 75 mmol, 1.5 equiv) and triethylamine (TEA) (21 mL, 150 mmol, 3.0 equiv) in DCM (50 mL). Cool this mixture to 0 °C.

  • Amidation Reaction: Slowly add the freshly prepared acyl chloride solution from step 4 to the dimethylamine/TEA suspension over 30-45 minutes, maintaining the temperature below 10 °C.

  • Final Stirring: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if high purity is required, though for many applications, the crude material is of sufficient quality.

Protocol for Scaling Up Synthesis (0.5 - 1.0 kg Scale)

Scaling up requires significant adjustments to manage thermal output, reagent handling, and material transfers.

Key Scale-Up Modifications:

  • Reactor: A jacketed glass reactor with overhead mechanical stirring, a temperature probe, a large-bore bottom outlet valve, and connections for a condenser and addition funnel is required.

  • Thermal Control: The jacketed reactor must be connected to a recirculating chiller/heater to precisely control the temperature during exothermic additions.

  • Reagent Addition: For larger volumes, a peristaltic or diaphragm pump is recommended for the controlled addition of thionyl chloride and the transfer of the acyl chloride solution.

  • Solvent: While DCM is effective, toluene can be a better choice for scale-up due to its higher boiling point, which allows for a wider operating temperature range and can aid in azeotropic removal of water if necessary.[10]

Detailed Scale-Up Protocol
  • Reactor Preparation: Set up a 20 L jacketed reactor for anhydrous conditions under a nitrogen atmosphere. Start the overhead stirrer.

  • Initial Charge: Charge the reactor with 2-(3-methoxyphenyl)acetic acid (0.83 kg, 5.0 mol) and toluene (10 L).

  • Acyl Chloride Formation:

    • Cool the reactor jacket to 0-5 °C.

    • Using a pump, add thionyl chloride (0.44 L, 6.0 mol, 1.2 equiv) subsurface over 1.5-2 hours, ensuring the internal temperature does not exceed 15 °C.

    • After addition, raise the jacket temperature to 20-25 °C and stir for 2-3 hours until gas evolution stops.

  • Amine Preparation: In a separate suitable vessel, prepare a solution of dimethylamine hydrochloride (0.61 kg, 7.5 mol, 1.5 equiv) and triethylamine (2.1 L, 15.0 mol, 3.0 equiv) in toluene (5 L).

  • Amidation:

    • Cool the main reactor containing the acyl chloride solution to 0-5 °C.

    • Pump the amine slurry into the reactor over 1.5-2 hours, maintaining the internal temperature below 15 °C. This step is highly exothermic.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Aqueous Work-up:

    • Cool the reactor to 10-15 °C. Slowly add 5 L of water to quench the reaction.

    • Stop the stirrer and allow the layers to separate. Drain the lower aqueous layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 5 L), saturated NaHCO₃ solution (2 x 5 L), and brine (1 x 5 L).

  • Solvent Removal and Isolation:

    • Concentrate the toluene solution under vacuum distillation to yield the crude product as an oil. For this scale, a rotary evaporator with a large flask or a dedicated solvent distillation unit is appropriate.

Data Summary and Comparison

ParameterLaboratory Scale (50 mmol)Pilot Scale (5.0 mol)Rationale for Change
Starting Acid 8.3 g0.83 kg100x Scale-Up
Solvent Dichloromethane (DCM)TolueneHigher boiling point, better for thermal control.
Thionyl Chloride 4.4 mL (1.2 equiv)0.44 L (1.2 equiv)Molar ratio maintained for efficiency.
Dimethylamine HCl 6.1 g (1.5 equiv)0.61 kg (1.5 equiv)Molar ratio maintained.
Base (TEA) 21 mL (3.0 equiv)2.1 L (3.0 equiv)Sufficient excess to neutralize all HCl.
**Addition Time (SOCl₂) **20-30 min1.5-2 hoursControlled addition to manage exotherm.
Addition Time (Amine) 30-45 min1.5-2 hoursControlled addition to manage significant exotherm.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing in a large, viscous volume.
Purification Column ChromatographyDistillation (optional)Chromatography is impractical at this scale.
Expected Yield 85-95%80-90%Yields may be slightly lower due to transfer losses.

Process Workflow Visualization

Caption: Scaled-up synthesis workflow diagram.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield of Acyl Chloride Incomplete reaction; wet starting material or solvent.Ensure anhydrous conditions. Increase reaction time or slightly warm the mixture (e.g., to 40 °C) after initial addition.
Reaction Stalls During Amidation Poor mixing; insufficient base.Increase stirring speed. Check the quality and quantity of the triethylamine used.
Formation of Emulsion During Work-up Insufficient phase separation.Add more brine to the mixture to help break the emulsion. Allow for longer separation times.
Product Contaminated with Starting Acid Incomplete conversion to acyl chloride.Re-evaluate the stoichiometry and reaction time for the thionyl chloride step. A basic wash (NaHCO₃) should remove acidic impurities.[9]

References

  • Google Patents. (n.d.). Process for the purification of N,N-dimethylacetamide.
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4512–4523. Available from: [Link]

  • WIPO Patentscope. (2004). PURIFICATION OF N,N-DIMETHYLACETAMIDE.
  • Google Patents. (n.d.). Purification of n,n-dimethylacetamide.
  • Chemistry LibreTexts. (2022). Chemistry of Amides. Available from: [Link]

  • Google Patents. (n.d.). Purification of N,N-dimethylacetamide.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available from: [Link]

  • European Patent Office. (2009). PURIFICATION OF N,N-DIMETHYLACETAMIDE.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 145-177. Available from: [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available from: [Link]

  • Chemistry LibreTexts. (2023). 1° Amides can be converted to Nitriles with Thionyl Chloride. Available from: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available from: [Link]

  • Fiasella, A., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(44), 21715-21721. Available from: [Link]

  • Di, P., et al. (2022). Scalable mechanochemical synthesis of amides using bead milling technology. Green Chemistry, 24(1), 241-248. Available from: [Link]

  • Lipshutz, B. H., et al. (2022). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 13(10), 2942-2948. Available from: [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available from: [Link]

  • Hopemandi. (2023). Amide Synthesis Mastery: Your Guide to EDC HCl Coupling. Available from: [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available from: [Link]

  • Chemguide. (n.d.). The preparation of amides. Available from: [Link]

  • The University of Texas at Austin. (n.d.). CH 220C. Retrieved from [Link]

  • Google Patents. (n.d.). Method of making amides of dimethylamine and piperazine.
  • Google Patents. (n.d.). Dimethyl-phosphoric acid amide and its production.
  • ChemSynthesis. (n.d.). 2-methoxy-2-(4-methoxyphenyl)-N,N-dimethylacetamide. Available from: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • YouTube. (2020). CHEM 2212L Experiment 8 - Amide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing N,N dimethyl acetamide in high purity.
  • Google Patents. (n.d.). Method for the production of n,n-dimethylacetamide (dmac).
  • Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. Available from: [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in Medicinal Chemistry

Abstract: This document provides a comprehensive technical guide on the potential applications of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in medicinal chemistry, with a focus on its prospective role as a modulator of i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the potential applications of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in medicinal chemistry, with a focus on its prospective role as a modulator of inflammatory pathways. While this specific molecule is a novel investigational compound, its structural motifs, particularly the methoxyphenyl and N,N-dimethylacetamide moieties, suggest a plausible intersection with pathways implicated in inflammation. These notes are intended for researchers, scientists, and drug development professionals interested in exploring new chemical entities for inflammatory diseases. We present detailed protocols for the synthesis of this compound and for an in vitro assessment of its anti-inflammatory activity, grounded in established methodologies for analogous compounds.

Introduction and Rationale

The N,N-dimethylacetamide (DMAc) scaffold is present in numerous FDA-approved pharmaceuticals, often as a solubilizing excipient.[1][2] However, recent studies have revealed that DMAc itself possesses intrinsic anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[2][3] This has led to increased interest in DMAc derivatives as potential therapeutic agents. The phenylacetamide core, particularly with methoxy substitutions, is a common feature in compounds with a wide range of biological activities, including anti-inflammatory effects.[4][5]

2-(3-Methoxyphenyl)-N,N-dimethylacetamide represents a logical progression in the exploration of novel anti-inflammatory agents, combining the known anti-inflammatory potential of the DMAc moiety with a methoxyphenyl group that can modulate pharmacokinetic and pharmacodynamic properties. The meta-position of the methoxy group, in particular, offers a distinct electronic and steric profile compared to its ortho and para isomers, which could lead to unique interactions with biological targets.

These application notes will therefore focus on the hypothesis that 2-(3-Methoxyphenyl)-N,N-dimethylacetamide is a novel anti-inflammatory agent. We will provide the necessary protocols to synthesize and evaluate this compound's potential in this therapeutic area.

Proposed Mechanism of Action: Inhibition of the NF-κB Pathway

Based on the known activity of N,N-dimethylacetamide, we hypothesize that 2-(3-Methoxyphenyl)-N,N-dimethylacetamide may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[2] This pathway is a central regulator of the inflammatory response, and its inhibition is a key strategy in the development of anti-inflammatory drugs.

The proposed mechanism involves the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing the IκBα/NF-κB complex, the translocation of NF-κB to the nucleus is inhibited, thereby preventing the transcription of pro-inflammatory genes such as those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK LPS LPS LPS->TLR4 1. Activation Compound 2-(3-Methoxyphenyl)-N,N-dimethylacetamide Compound->IKK Inhibition IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB 3. Phosphorylation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB 5. Release IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc 6. Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome 4. Ubiquitination & Degradation DNA DNA (Promoter Region) NFkB_nuc->DNA 7. DNA Binding Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Transcription 8. Transcription G cluster_synthesis Synthesis Workflow start Start: 3-Methoxyphenylacetic Acid step1 1. Acyl Chloride Formation (Oxalyl Chloride, DCM, cat. DMF) start->step1 step2 2. Amidation (Dimethylamine, TEA, DCM) step1->step2 step3 3. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) step2->step3 step4 4. Purification (Column Chromatography) step3->step4 end_product End Product: 2-(3-Methoxyphenyl)-N,N-dimethylacetamide step4->end_product

Sources

Application

Synthesis of Novel Derivatives from 2-(3-Methoxyphenyl)-N,N-dimethylacetamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of novel chemical entities derived from 2-(3-methoxyphenyl)-N,N-dimeth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel chemical entities derived from 2-(3-methoxyphenyl)-N,N-dimethylacetamide. This starting material offers multiple reactive sites, enabling a diverse range of chemical modifications crucial for constructing libraries of compounds for drug discovery and development. The protocols described herein are grounded in established chemical principles and are designed to be both reproducible and scalable.

Strategic Overview of Synthetic Transformations

2-(3-Methoxyphenyl)-N,N-dimethylacetamide is a versatile scaffold possessing three key regions for chemical modification: the tertiary amide, the methoxy group, and the aromatic ring. Each of these sites can be selectively targeted to yield a variety of derivatives, including amines, aldehydes, phenols, and substituted aromatic compounds. The strategic selection of reagents and reaction conditions allows for a controlled and predictable synthesis of novel molecules with potential biological activity.

Diagram 1: Overview of Synthetic Pathways

G cluster_amide Amide Modification cluster_methoxy Methoxy Group Modification cluster_ring Aromatic Ring Modification start 2-(3-Methoxyphenyl)-N,N-dimethylacetamide amide_reduction Amide Reduction start->amide_reduction demethylation O-Demethylation start->demethylation eas Electrophilic Aromatic Substitution start->eas amine_derivative Amine Derivatives amide_reduction->amine_derivative e.g., LiAlH4 aldehyde_derivative Aldehyde Derivatives amide_reduction->aldehyde_derivative e.g., DIBAL-H (controlled) phenol_derivative Phenolic Derivatives demethylation->phenol_derivative e.g., BBr3 substituted_derivative Substituted Phenyl Derivatives eas->substituted_derivative e.g., Halogenation, Nitration

Caption: Synthetic strategies for derivatization.

Modification of the Tertiary Amide Group

The N,N-dimethylacetamide moiety can be readily transformed into other functional groups, primarily through reduction. The choice of reducing agent is critical for achieving the desired product, be it the corresponding amine or aldehyde.

Reduction to Tertiary Amines

The reduction of a tertiary amide to a tertiary amine is a fundamental transformation in organic synthesis. Strong hydride reagents are typically employed for this purpose.

Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation, proceeding through a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon.[1][2] The reaction is highly exothermic and requires careful control of the reaction temperature. The use of an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is crucial to prevent the violent reaction of LiAlH₄ with water.

Protocol 1: Synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylethanamine

Materials:

  • 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(3-methoxyphenyl)-N,N-dimethylacetamide (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Trustworthiness: The Fieser workup is a reliable and safe method for quenching LiAlH₄ reductions, resulting in an easily filterable precipitate. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Selective Reduction to Aldehydes

The partial reduction of a tertiary amide to an aldehyde requires the use of a less reactive hydride reagent and careful temperature control to prevent over-reduction to the amine.[1]

Expertise & Experience: Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this transformation. At low temperatures, DIBAL-H forms a stable tetrahedral intermediate with the amide, which upon aqueous workup, hydrolyzes to the aldehyde.[2] Maintaining a low temperature (e.g., -78 °C) is critical to prevent the collapse of this intermediate and subsequent reduction to the amine.

Protocol 2: Synthesis of 2-(3-Methoxyphenyl)acetaldehyde

Materials:

  • 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

  • Diisobutylaluminium hydride (DIBAL-H) solution in hexanes (1.0 M)

  • Anhydrous toluene or dichloromethane (DCM)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-methoxyphenyl)-N,N-dimethylacetamide (1.0 eq.) in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then pour it into a beaker containing 1 M HCl.

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde should be used immediately or purified quickly by column chromatography, as aldehydes can be prone to oxidation.

Trustworthiness: The purity of the DIBAL-H solution should be checked before use, as its concentration can decrease over time. Characterization by ¹H NMR should show a characteristic aldehyde proton signal around 9-10 ppm.

Modification of the Methoxy Group

The methoxy group on the aromatic ring is a stable ether linkage. Its cleavage to a hydroxyl group (demethylation) unmasks a phenolic functionality, which is a common structural motif in many biologically active molecules and provides a handle for further derivatization (e.g., O-alkylation, O-acylation).

Expertise & Experience: Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers.[3][4] It is a strong Lewis acid that coordinates to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. The reaction is typically performed at low temperatures to control its reactivity.

Protocol 3: Synthesis of 2-(3-Hydroxyphenyl)-N,N-dimethylacetamide

Materials:

  • 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

  • Boron tribromide (BBr₃) solution in DCM (1.0 M)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-methoxyphenyl)-N,N-dimethylacetamide (1.0 eq.) in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add BBr₃ (1.2 eq.) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture back to 0 °C and slowly add methanol to quench the excess BBr₃.

  • Add water and extract the product with DCM.

  • Wash the combined organic layers with saturated NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Trustworthiness: BBr₃ is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. The successful synthesis of the phenolic derivative can be confirmed by the appearance of a broad singlet in the ¹H NMR spectrum corresponding to the hydroxyl proton.

Modification of the Aromatic Ring

The aromatic ring of 2-(3-methoxyphenyl)-N,N-dimethylacetamide is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group. The directing effects of the substituents must be considered to predict the regioselectivity of the reaction. The methoxy group is an ortho, para-director, while the N,N-dimethylacetamide group is a deactivating meta-director. The powerful activating effect of the methoxy group will dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6).[5][6]

Diagram 2: Regioselectivity in Electrophilic Aromatic Substitution

Caption: Predicted regioselectivity of EAS.

Bromination

Aromatic bromination is a classic EAS reaction that introduces a bromine atom onto the aromatic ring.

Expertise & Experience: N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to liquid bromine.[7] The reaction can be catalyzed by a Lewis acid or performed under free-radical conditions, but for activated rings, it can often proceed without a catalyst in a polar solvent.

Protocol 4: Synthesis of Brominated Derivatives of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Materials:

  • 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(3-methoxyphenyl)-N,N-dimethylacetamide (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Add NBS (1.0-1.1 eq.) portion-wise at room temperature.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated Na₂S₂O₃ solution to remove any unreacted bromine.

  • Wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting mixture of regioisomers can be separated by column chromatography.

Trustworthiness: The reaction may produce a mixture of mono-brominated products (at positions 2, 4, and 6). The ratio of these isomers will depend on steric and electronic factors. Characterization by ¹H and ¹³C NMR, along with techniques like NOE, may be necessary to determine the exact structure of the isolated isomers.

Data Summary

Derivative Type Starting Material Key Reagent(s) Product Functional Group Potential Further Reactions
Amine2-(3-Methoxyphenyl)-N,N-dimethylacetamideLiAlH₄Tertiary AmineN-alkylation, Salt formation
Aldehyde2-(3-Methoxyphenyl)-N,N-dimethylacetamideDIBAL-HAldehydeReductive amination, Wittig reaction
Phenol2-(3-Methoxyphenyl)-N,N-dimethylacetamideBBr₃PhenolO-alkylation, O-acylation, Ether synthesis
Bromo-derivative2-(3-Methoxyphenyl)-N,N-dimethylacetamideNBSAryl BromideCross-coupling reactions (e.g., Suzuki, Heck)

References

  • Wikipedia. Amide reduction. [Link][8]

  • ResearchGate. Demethylating Reaction of Methyl Ethers. [Link][3]

  • Grokipedia. Amide reduction. [Link][1]

  • Wikipedia. Demethylation. [Link][4]

  • ACS Publications. Reductive Photoenzymatic O-Demethylation of Aryl Methyl Ethers and Lignin Monoaromatics Produces Methane. ACS Catalysis. [Link][9]

  • Organic Chemistry Portal. Amine synthesis by amide reduction. [Link][10]

  • PubMed. Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. [Link][11]

  • Royal Society of Chemistry. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link][12]

  • Chemistry Steps. Reduction of Amides to Amines and Aldehydes. [Link][2]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link][13]

  • MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link][14]

  • Wikipedia. Electrophilic aromatic substitution. [Link][5]

  • Aromatic Electrophilic substitution. [Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing this critical amide bond formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2-(3-Methoxyphenyl)-N,N-dimethylacetamide?

The most common and reliable method is the coupling of 2-(3-methoxyphenyl)acetic acid with dimethylamine in the presence of a coupling reagent.[1] A less common approach involves first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with dimethylamine.[2][3] While direct thermal condensation of the carboxylic acid and amine is possible, it requires high temperatures (often >160-200 °C) to overcome the formation of an unreactive ammonium carboxylate salt, which is unsuitable for many functionalized molecules.[4][5]

Q2: Why can't I simply mix 2-(3-methoxyphenyl)acetic acid and dimethylamine to form the amide?

At ambient temperatures, a rapid acid-base reaction occurs between the carboxylic acid (an acid) and the amine (a base). This forms a stable ammonium carboxylate salt.[1][4] This salt is generally unreactive and requires significant thermal energy to dehydrate and form the amide bond, conditions which can lead to degradation of the starting materials and product.[4] Coupling reagents are employed to circumvent this issue by activating the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine under mild conditions.[1]

Q3: What is the function of a "coupling reagent" in this synthesis?

A coupling reagent's primary role is to convert the hydroxyl group (-OH) of the carboxylic acid into a good leaving group.[1] This "activates" the carboxylic acid, transforming it into a highly reactive intermediate (like an active ester or an O-acylisourea).[2][6] This intermediate is then readily attacked by the nucleophilic dimethylamine to form the stable amide bond, typically at room temperature. The process is efficient and avoids the harsh conditions of thermal condensation.[1]

Q4: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[7] A co-spot TLC plate should be used, with separate lanes for your starting carboxylic acid, the reaction mixture, and a "co-spot" of both. The reaction is considered complete when the spot corresponding to the starting carboxylic acid has been completely consumed. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges you may encounter.

Problem 1: Low or No Yield of the Desired Amide

Q: My reaction has run overnight, but TLC/HPLC analysis shows little to no formation of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. What went wrong?

A: This is a common issue that can be traced to several potential causes. A systematic approach is key to identifying the root cause.

  • Cause A: Ineffective Carboxylic Acid Activation

    • Explanation: The coupling reagent may be old, hydrolyzed, or simply not potent enough for the specific conditions. Reagents like HATU, HBTU, and PyBOP are highly effective but are also moisture-sensitive.[8] Carbodiimides like EDC and DCC are workhorses but can be less efficient for more challenging couplings and can lead to side reactions if additives are not used.[9]

    • Solution:

      • Verify Reagent Quality: Use a fresh bottle of the coupling reagent or one that has been properly stored under an inert atmosphere.

      • Choose an Appropriate Reagent: For a straightforward synthesis like this, EDC in combination with an additive like HOBt is a cost-effective choice.[9] For faster, more efficient reactions, especially on a small scale, uronium/aminium salts like HATU are excellent.[8][10]

      • Ensure Correct Stoichiometry: Use at least 1.1-1.2 equivalents of the coupling reagent to ensure full activation of the carboxylic acid.

  • Cause B: Issues with the Amine or Base

    • Explanation: Dimethylamine is often supplied as a solution (e.g., in THF or water) or as a hydrochloride salt. If using the salt, a non-nucleophilic base (like triethylamine (TEA) or diisopropylethylamine (DIPEA)) must be added to liberate the free amine.[11] An insufficient amount of base will result in unreacted amine salt and low conversion.

    • Solution:

      • Amine Form: If using dimethylamine hydrochloride (Me₂NH·HCl), ensure at least one equivalent of a tertiary amine base (e.g., DIPEA) is added to neutralize the HCl. Many protocols recommend using a slight excess of the base.

      • Base Stoichiometry: When using uronium/aminium or phosphonium salt reagents (HATU, HBTU, PyBOP), two equivalents of base are often required: one to neutralize the amine salt (if used) and another for the coupling reaction mechanism itself.[10]

  • Cause C: Suboptimal Reaction Conditions

    • Explanation: The choice of solvent, temperature, and concentration are critical. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are typically used.[2] Reactions are often run at 0 °C initially to control any exotherm during activation, then allowed to warm to room temperature.

    • Solution:

      • Solvent: Ensure you are using a dry, aprotic solvent. Water can hydrolyze the activated intermediate and the coupling reagent.

      • Temperature: Start the reaction at 0 °C, especially during the addition of the coupling reagent, and then allow it to stir at room temperature for 2-16 hours. Gentle heating (e.g., to 40 °C) can sometimes drive sluggish reactions to completion, but should be monitored by TLC to avoid byproduct formation.

Problem 2: Significant Byproduct Formation

Q: My reaction worked, but I have a major byproduct that is difficult to separate from my desired amide. How do I identify and prevent this?

A: The most common byproduct depends on the coupling reagent used.

  • Byproduct A: N-Acylurea (when using DCC or EDC)

    • Explanation: The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct, which is often difficult to remove.[9] This is a common failure mode for carbodiimide-mediated couplings.

    • Prevention: The addition of a nucleophilic catalyst, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure, is crucial. These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and more reactive towards the amine.[9]

    • Removal: Dicyclohexylurea (DCU), the byproduct from DCC, is insoluble in many organic solvents and can often be removed by filtration.[10] The urea byproduct from EDC is water-soluble and can typically be removed with an aqueous acidic wash during workup.[3][10]

  • Byproduct B: Unreacted Starting Material

    • Explanation: This indicates an incomplete reaction. See Problem 1 for solutions.

    • Removal: Unreacted 2-(3-methoxyphenyl)acetic acid can be removed with a basic aqueous wash (e.g., 1 M sodium bicarbonate solution).[7] Unreacted dimethylamine (or its salt) can be removed with an acidic aqueous wash (e.g., 1 M citric acid or dilute HCl).[7]

Problem 3: Difficulty with Workup and Purification

Q: The reaction is complete, but I am struggling to isolate a pure product after the aqueous workup.

A: A well-designed workup procedure is essential for isolating a clean product.

  • Cause A: Emulsion Formation

    • Explanation: During the liquid-liquid extraction, emulsions can form, making phase separation difficult and leading to product loss. This is common when using solvents like DMF.

    • Solution:

      • Solvent Choice: If possible, use a solvent like DCM or Ethyl Acetate (EtOAc) which are less prone to forming emulsions.

      • Break the Emulsion: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[7] This increases the ionic strength of the aqueous layer, helping to break the emulsion and improve phase separation.

  • Cause B: Inefficient Extraction

    • Explanation: The product may have some solubility in the aqueous phase, leading to lower recovery.

    • Solution: After the initial extraction of the organic layer, re-extract the aqueous layer one or two more times with fresh organic solvent. Combine all organic extracts before drying and concentrating.

  • Cause C: Water in the Final Product

    • Explanation: Residual water in the organic layer after extraction can contaminate the final product.

    • Solution: After the final wash (typically with brine), dry the organic layer over a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for at least 5-10 minutes before filtering and evaporating the solvent.[7]

Data & Protocols

Table 1: Comparison of Common Amide Coupling Reagent Classes
Reagent ClassExamplesTypical YieldKey AdvantagesKey Disadvantages
Carbodiimides DCC, EDCModerate to HighCost-effective, widely used.[1][9]Can form N-acylurea byproducts; requires an additive (e.g., HOBt) to suppress racemization and improve efficiency.[9]
Uronium/Aminium Salts HATU, HBTU, HCTUHighHighly efficient, fast reaction times, effective for difficult couplings.[8][9]More expensive, can cause guanidinylation of the amine if used in excess.[9]
Phosphonium Salts PyBOP, BOPHighVery effective, similar in performance to uronium salts.Can be less efficient than HATU/HCTU; BOP byproduct (HMPA) is carcinogenic.[6][8]
Other T3P®, CDIHighT3P® is excellent for difficult couplings with easy byproduct removal.[9] CDI is good for specific applications but can be slower.[10][9]May be less common or have a more limited substrate scope.
Experimental Protocol: Synthesis via EDC/HOBt Coupling

This protocol provides a reliable method for the synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide on a laboratory scale.

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(3-methoxyphenyl)acetic acid (1.0 eq).

    • Dissolve the acid in an anhydrous aprotic solvent (e.g., DCM or DMF, approx. 0.5 M concentration).

    • Add dimethylamine hydrochloride (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Cool the stirring solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Add Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the cooled solution.

    • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-16 hours, monitoring progress by TLC.[7]

  • Workup:

    • Dilute the reaction mixture with the organic solvent (e.g., DCM or EtOAc).

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M Citric Acid or 1 M HCl (to remove excess amine and base).[7]

      • 1 M Sodium Bicarbonate (to remove excess carboxylic acid and HOBt).[7]

      • Saturated Sodium Chloride (Brine) (to reduce the solubility of organic material in the aqueous phase).[7]

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Purification:

    • If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final, pure 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Visualizations

General Experimental Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep1 Dissolve Acid in Anhydrous Solvent prep2 Add Amine & Additive (e.g., Me₂NH·HCl, HOBt) prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Add Base (e.g., DIPEA) prep3->react1 Maintain 0 °C react2 Add Coupling Reagent (e.g., EDC) react1->react2 react3 Stir at RT & Monitor (TLC) react2->react3 workup1 Dilute with Solvent react3->workup1 Reaction Complete workup2 Aqueous Washes (Acid, Base, Brine) workup1->workup2 workup3 Dry Organic Layer (e.g., Na₂SO₄) workup2->workup3 workup4 Filter & Concentrate workup3->workup4 purify1 Column Chromatography (if necessary) workup4->purify1 purify2 Characterize Pure Product purify1->purify2

Caption: General workflow for amide synthesis.

Troubleshooting Logic Diagram

G problem Problem Identified (e.g., Low Yield) cause1 Cause: Ineffective Activation? problem->cause1 cause2 Cause: Reagent Stoichiometry? problem->cause2 cause3 Cause: Suboptimal Conditions? problem->cause3 sol1a Solution: Use fresh/high-quality coupling reagent cause1->sol1a sol1b Solution: Switch to a stronger reagent (e.g., HATU) cause1->sol1b sol2a Solution: Check equivalents of coupling reagent & base cause2->sol2a sol2b Solution: Ensure base is added if using amine salt cause2->sol2b sol3a Solution: Use anhydrous solvent cause3->sol3a sol3b Solution: Optimize temperature and reaction time cause3->sol3b

Caption: Troubleshooting decision tree for low yield.

References

  • A Comparative Guide to Coupling Reagents for Amide Bond Formation. (n.d.). BenchChem.
  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. (n.d.). BenchChem.
  • Amide Workup. (n.d.). Biofilm Inhibitor Synthesis.
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4512–4523.
  • Badland, M., et al. (2019). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • What Is DCC Coupling In Amide Bond Formation? (2025, May 22). Chemistry For Everyone - YouTube.
  • 5 New Methods for the Preparation of N,N-Dimethylacetamide. (2023, June 21). Caloong Chemical Co., Ltd.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? (2021, March 19). Chemistry Stack Exchange.
  • Gribble, G. W. (2010). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 15(12), 9275–9305.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Purification of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Welcome to the technical support resource for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the puri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this common arylacetamide derivative. Here, we address frequent issues through a series of troubleshooting guides and frequently asked questions, grounded in fundamental chemical principles and validated laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-(3-Methoxyphenyl)-N,N-dimethylacetamide?

The impurity profile is heavily dependent on the synthetic route, but for a typical amidation reaction starting from 2-(3-methoxyphenyl)acetic acid, you should anticipate the following:

  • Unreacted Starting Materials:

    • 2-(3-Methoxyphenyl)acetic acid: An acidic impurity that is often the primary contaminant.[1]

    • Dimethylamine: A volatile and basic impurity, though often removed during solvent evaporation.

  • Reagent-Related Byproducts:

    • Byproducts from the carboxylic acid activating agent (e.g., urea derivatives if using carbodiimide coupling agents, or acidic residues from thionyl/oxalyl chloride).

  • Side-Reaction Products:

    • Hydrolysis Product: The amide can hydrolyze back to 2-(3-methoxyphenyl)acetic acid if exposed to strong acidic or basic conditions during workup, especially at elevated temperatures.[2][3][4]

  • Residual Solvents:

    • Reaction solvents (e.g., Dichloromethane, Tetrahydrofuran) and workup solvents (e.g., Ethyl Acetate).

Q2: My product is a persistent oil. Is this expected, and how can I purify it?

While the starting carboxylic acid is a solid, the final N,N-disubstituted amide product, 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, is often isolated as a high-boiling point oil or a low-melting solid. The presence of impurities can further suppress its melting point, causing it to appear as an oil.

If your product is an oil, the primary purification methods are:

  • Aqueous Liquid-Liquid Extraction: This is a crucial first step to remove acidic and basic impurities. A detailed protocol is provided below.

  • Flash Column Chromatography: This is the most effective method for purifying oily products and separating them from non-polar impurities that are not removed by extraction.[5]

Q3: How can I best assess the purity of my final product?

A multi-technique approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components. Use a mobile phase such as 30-50% Ethyl Acetate in Hexanes. The starting acid will typically have a lower Rf than the more non-polar amide product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for identifying the product and detecting impurities. Integrate key signals to quantify the level of contamination from starting materials or solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment of purity (as % area under the curve) and confirms the molecular weight of the desired product and any impurities.

Troubleshooting Purification Challenges

This section addresses specific problems encountered during the purification workflow.

Problem 1: After aqueous workup, my product still contains the starting carboxylic acid (confirmed by NMR/LCMS).
  • Root Cause: Inefficient deprotonation and extraction of the acidic starting material into the aqueous basic layer. This can happen if the base used is too weak, the concentration is too low, or if insufficient mixing or contact time is employed.

  • Solution: Optimized Acid/Base Extraction

    • Choose the Right Base: Use a 1 M solution of sodium carbonate (Na₂CO₃) or a 5-10% solution of sodium bicarbonate (NaHCO₃). Avoid strong bases like sodium hydroxide (NaOH) which can promote hydrolysis of your amide product.[4]

    • Ensure Complete Extraction: After adding the basic solution to your organic layer in a separatory funnel, shake vigorously for at least 60 seconds. Allow the layers to separate fully.

    • Perform Multiple Washes: A single wash may not be sufficient. Perform at least two sequential washes with the basic solution.

    • Verify with pH: After the final basic wash, check the pH of the aqueous layer with pH paper. It should be distinctly basic (pH > 8), confirming that the base was not fully consumed by the acidic impurity.

Problem 2: My product appears pure by ¹H NMR, but the yield is very low after column chromatography.
  • Root Cause 1: Product is too polar for the chosen column conditions. The product may be adsorbing irreversibly to the silica gel or streaking extensively, leading to poor recovery.

  • Solution 1: Modify Chromatographic Conditions

    • Deactivate the Silica: Add 1% triethylamine (Et₃N) to your mobile phase. This will cap the acidic silanol groups on the silica surface, preventing irreversible binding of your slightly basic amide product and improving recovery.

    • Consider an Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase like alumina (neutral or basic) for your chromatography.

  • Root Cause 2: Product loss during solvent removal. The product may have some volatility, especially under high vacuum and elevated temperatures.

  • Solution 2: Gentle Solvent Removal

    • Use a rotary evaporator with a moderately warm water bath (35-40°C).

    • Once the bulk of the solvent is removed, switch to a high vacuum line at room temperature to remove the final traces, rather than heating aggressively.

Problem 3: I am attempting to recrystallize the product, but it "oils out" instead of forming crystals.
  • Root Cause: The solution is becoming supersaturated at a temperature above the product's melting point, or the solvent system is inappropriate. This is common for low-melting solids.

  • Solution: Refined Recrystallization Technique

    • Use a Two-Solvent System: This is often more effective for compounds that oil out.[6][7] A good starting point is an Ethyl Acetate/Heptane or Toluene/Heptane system.

      • Dissolve the crude product in a minimal amount of the "good" solvent (e.g., Ethyl Acetate) at an elevated temperature.

      • Slowly add the "poor" or "anti-solvent" (e.g., Heptane) dropwise at the same elevated temperature until you observe persistent cloudiness.

      • Add a few more drops of the "good" solvent to make the solution clear again.

      • Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Slow cooling is critical for crystal formation.[8]

    • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask below the solvent line to create nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to induce crystallization.

Visualized Workflows and Data

Decision Logic for Purification Strategy

The following diagram outlines a logical decision-making process for purifying your crude product.

Purification_Decision_Tree start Crude Product workup Perform Acid/Base Liquid-Liquid Extraction start->workup check_state Is the product a solid or an oil after workup? workup->check_state recrystallize Attempt Recrystallization check_state->recrystallize  Solid chromatography Perform Flash Column Chromatography check_state->chromatography Oil   oiled_out Did it oil out or remain impure? recrystallize->oiled_out success Pure Product chromatography->success oiled_out->chromatography Yes oiled_out->success No

Caption: Decision tree for selecting the appropriate purification method.

Table 1: Common Impurities and Removal Strategy
ImpurityChemical ClasspKaRemoval MethodRationale
2-(3-Methoxyphenyl)acetic acidCarboxylic Acid~4.3Wash with aqueous NaHCO₃ or Na₂CO₃The base deprotonates the acid to form a water-soluble carboxylate salt, which partitions into the aqueous layer.[1]
DimethylamineSecondary Amine~10.7Wash with dilute aqueous HClThe acid protonates the amine to form a water-soluble ammonium salt, which partitions into the aqueous layer.
N,N'-Dicyclohexylurea (DCU)UreaN/AFiltration or ChromatographyA common byproduct from DCC coupling reactions; it is a solid with low solubility in many organic solvents.

Detailed Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Workflow

This protocol is designed to remove common acidic and basic impurities before final purification.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Ensure the volume is sufficient for easy handling in a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M Hydrochloric Acid (HCl). Cap the funnel, invert, and vent. Shake vigorously for 30-60 seconds. Allow the layers to separate and discard the lower aqueous layer. This step removes basic impurities like residual dimethylamine.

  • Base Wash: Add an equal volume of 1 M Sodium Bicarbonate (NaHCO₃). Vent frequently as CO₂ gas may be generated. Shake for 60 seconds. Allow layers to separate and discard the aqueous layer. Repeat this wash one more time to ensure complete removal of the acidic starting material.

  • Brine Wash: Add an equal volume of saturated aqueous Sodium Chloride (brine). Shake for 30 seconds. This wash removes bulk water from the organic layer and aids in breaking emulsions. Discard the aqueous layer.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 5-10 minutes. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude, washed product.

Protocol 2: Flash Column Chromatography

This protocol is for purifying the product after the initial extraction has been performed.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the product). First, dissolve the product in a minimal amount of a polar solvent (e.g., DCM or EtOAc), then add the silica gel. Concentrate this slurry in vacuo until a dry, free-flowing powder is obtained. This "dry loading" method typically results in better separation.

  • Column Packing: Pack a glass chromatography column with silica gel using your starting mobile phase (e.g., 10% EtOAc in Hexanes). The slurry should be packed as a wet slurry to avoid air bubbles.

  • Loading: Carefully add the dry-loaded product onto the top of the packed column bed. Add a thin layer of sand on top to prevent disturbance of the bed during solvent addition.

  • Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution), for example, from 10% to 50% EtOAc in Hexanes. The less polar impurities will elute first, followed by your desired amide product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent in vacuo to obtain the purified 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Purification Workflow Diagram

Purification_Workflow cluster_workup Aqueous Workup cluster_final_purification Final Purification crude Crude Product in Organic Solvent acid_wash 1. Acid Wash (e.g., 1M HCl) crude->acid_wash base_wash 2. Base Wash (e.g., 1M NaHCO3) acid_wash->base_wash brine_wash 3. Brine Wash base_wash->brine_wash dry_conc 4. Dry & Concentrate brine_wash->dry_conc chrom Column Chromatography (Silica Gel) dry_conc->chrom fractions Combine Pure Fractions chrom->fractions final_conc Solvent Removal fractions->final_conc final_product Pure Product final_conc->final_product

Caption: Standard workflow from aqueous workup to final product isolation.

References

  • American Chemical Society. (2023). N,N-Dimethylacetamide. ACS. Available at: [Link]

  • SYNTHETIKA. (n.d.). N,N-Dimethylacetamide - Polar high bp solvent. Available at: [Link]

  • Taylor & Francis Online. (n.d.). n n dimethylacetamide – Knowledge and References. Available at: [Link]

  • LookChem. (2024). Introduction and properties of dimethylacetamide. Available at: [Link]

  • ChemBK. (n.d.). 2-(3-Methoxyphenyl)acetic acid. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC. Available at: [Link]

  • PubMed. (1991). Purification and characterization of a human liver arylacetamide deacetylase. Available at: [Link]

  • ChemSynthesis. (n.d.). 2-methoxy-2-(4-methoxyphenyl)-N,N-dimethylacetamide. Available at: [Link]

  • Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide.
  • Justia Patents. (n.d.). Purification of N,N-dimethylacetamide. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Available at: [Link]

  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Available at: [Link]

  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Available at: [Link]

  • MOLBASE. (n.d.). 2-(3-methoxyphenyl)-N,N-dimethylacetamide | 90526-08-2. Available at: [Link]

  • Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Available at: [Link]

  • European Patent Office. (n.d.). EP1551522B1 - Purification of N,N-dimethylacetamide. Available at: [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Available at: [Link]

  • Patsnap. (n.d.). Recovery method of N, N-dimethylacetamide. Eureka. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Dimethylacetamide (DMAc) | Request PDF. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Available at: [Link]

  • PubMed. (2012). Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection. Available at: [Link]

  • PubMed. (n.d.). Efficient synthesis, liquid chromatography purification, and tandem mass spectrometric characterization of estrogen-modified DNA bases. Available at: [Link]

  • Nano. (2005). N-Dimethylacetamide.pdf. Available at: [Link]

  • PubMed. (2020). Slicing and Splicing of Bromodifluoro-N-arylacetamides: Dearomatization and Difunctionalization of Pyridines. Available at: [Link]

  • Sunny Pharmtech Inc. (n.d.). CHROMATOGRAPHIC SEPARATION AND PURIFICATION. Available at: [Link]

  • PubChem. (n.d.). Dimethylacetamide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Welcome to the technical support center for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization and purification of this compound. As a substituted N,N-dimethylacetamide, this molecule presents unique purification hurdles, primarily stemming from its tendency to exist as a supercooled liquid or oil at ambient temperatures. This document provides in-depth, field-proven insights and systematic troubleshooting protocols to achieve high-purity crystalline material.

Compound Profile: Physicochemical Properties

Understanding the intrinsic properties of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide (CAS No. 90526-08-2) is the first step in designing a successful crystallization strategy. The compound's low melting point is a critical factor influencing its physical state upon isolation.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
Physical Form Reported as a clear yellow oil[1]
Boiling Point 123°C @ 0.3 Torr[1]
Predicted Density 1.052 ± 0.06 g/cm³[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in a direct question-and-answer format.

Q1: My final product is a persistent oil after synthesis and workup. How can I induce crystallization?

This is the most frequent challenge. The compound's low melting point means it readily forms a supercooled liquid. Inducing nucleation—the initial formation of a crystal seed—is the primary goal.

Root Cause Analysis:

  • Supercooling: The purified oil is below its melting point but lacks a nucleation site to initiate the phase transition to a solid.

  • Impurities: Residual solvents or reaction byproducts can act as "antifreezes," depressing the melting point and inhibiting crystallization.[2][3]

Troubleshooting Steps:

  • High Vacuum Application: First, ensure all volatile impurities and residual solvents are removed. Place the oil under a high vacuum (e.g., <0.5 Torr) for several hours. Often, removing these last traces is sufficient to trigger spontaneous crystallization.

  • Progressive Cooling:

    • Place the vial containing the oil in a refrigerator (~4°C) for 24-48 hours.

    • If no solidification occurs, move it to a freezer (-20°C). Allow it to equilibrate for at least 24 hours.

  • Mechanical Agitation (Scratching): If cooling alone is ineffective, introduce a nucleation site. Gently scratch the inside surface of the vial (below the oil's surface) with a glass rod.[4] The microscopic imperfections on the glass provide a high-energy surface that facilitates the organization of molecules into a crystal lattice.

  • Seeding: If you have a previously obtained crystal of the compound (a "seed crystal"), add a minuscule amount to the cooled oil. This provides a perfect template for crystal growth, bypassing the difficult nucleation step.[4]

Q2: I've tried cooling and scratching, but the compound "oils out" of solution instead of forming crystals. What should I do?

"Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid.[4][5] This is common when the solution's temperature is above the melting point of the compound, or when high impurity levels significantly depress the melting point.[5]

Causality: The system achieves supersaturation at a temperature where the compound's liquid state is more thermodynamically favorable than its solid state. Impurities often preferentially dissolve in these oil droplets, leading to a poor purification outcome.[5]

Systematic Troubleshooting Workflow:

The following workflow provides a logical sequence of steps to address this issue.

G start Start: Compound 'Oils Out' re_dissolve 1. Re-heat to re-dissolve the oil start->re_dissolve add_solvent 2. Add more 'good' solvent (e.g., 10-20% volume increase) re_dissolve->add_solvent slow_cool 3. Allow for very slow cooling (e.g., insulated Dewar or cooling hotplate) add_solvent->slow_cool result Crystals Form? slow_cool->result success Success: Collect Crystals result->success Yes failure Failure: Still Oiling Out result->failure No switch_solvent 4. Change solvent system (e.g., try antisolvent method) failure->switch_solvent

Caption: Troubleshooting workflow for "oiling out".

Explanation of Steps:

  • Re-dissolve: Gently warm the solution to bring the oil back into the solution.

  • Add More Solvent: Oiling out is often a sign of excessive supersaturation. By adding a small amount of additional "good" solvent, you decrease the saturation point, requiring a lower temperature to be reached before precipitation begins.[4][5] This increases the probability that precipitation will occur below the compound's melting point.

  • Slow Cooling: Rapid cooling promotes rapid precipitation and oiling out.[6] Slow, controlled cooling allows molecules sufficient time to orient themselves into an ordered crystal lattice.[6] Insulating the flask (e.g., in a Dewar flask or by wrapping it in glass wool) is highly effective.

  • Change Solvent System: If the above steps fail, the chosen solvent may be inappropriate. The boiling point of the solvent might be too high relative to the compound's melting point. Switching to an antisolvent crystallization method (see Q3) is the next logical step.

Q3: What are the best solvent systems for recrystallizing this compound?

The ideal solvent should dissolve the compound well when hot but poorly when cold.[7][8] Given its slight solubility in ethyl acetate and chloroform, these are good starting points for a "good" solvent in a two-solvent (antisolvent) system.

Antisolvent Crystallization: This technique is often highly effective for oils or compounds that are too soluble in common recrystallization solvents.[9] The compound is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, an "antisolvent," in which the compound is insoluble, is slowly added until the solution becomes turbid, indicating the onset of precipitation.

Suggested Solvent Systems:

"Good" Solvent (Solubilizing)Antisolvent (Precipitating)Rationale & Comments
Ethyl Acetate Hexanes / HeptaneA classic choice. Good polarity difference. Both solvents are easily removed under vacuum.
Dichloromethane (DCM) Hexanes / PentaneDCM is an excellent solvent for many organics, but its volatility requires a well-sealed container during slow crystallization.
Acetone WaterUse with caution. The amide functional group may have some water solubility. Best for highly impure samples where initial precipitation can be followed by a second recrystallization from another system.
Toluene Hexanes / HeptaneGood for aromatic compounds. The higher boiling point of toluene allows for dissolution at a higher temperature, which can be beneficial.
Q4: I am concerned about polymorphism. How do crystallization conditions affect the final crystal form?

Polymorphism is the ability of a solid to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice.[10][11] These different forms can have distinct physicochemical properties, including solubility, stability, melting point, and bioavailability, making polymorphism a critical concern in drug development.[11][12]

Causality: The specific polymorph obtained is often kinetically controlled. Factors that influence nucleation and crystal growth speed can direct the outcome towards either a thermodynamically stable form or a less stable (metastable) form.[11]

Key Influencing Factors:

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can influence which molecular conformation is favored during crystallization.[13][14]

  • Cooling Rate: Rapid cooling often traps molecules in a less stable, kinetically favored polymorph. Slow cooling provides the energy and time for the system to rearrange into the most thermodynamically stable form.[10][14]

  • Temperature: Crystallizing at different temperatures can yield different forms.

  • Agitation: Stirring or mechanical shock can induce transformations between polymorphic forms.[10]

Recommendation: To ensure consistency, it is crucial to develop a standardized and well-documented crystallization protocol. If a specific polymorph is desired, screen various solvents and cooling rates, and characterize the resulting solid using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and infrared (IR) spectroscopy.

Key Experimental Protocols

Protocol 1: Antisolvent Crystallization

This is the recommended starting protocol for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

G cluster_prep Preparation cluster_addition Antisolvent Addition cluster_growth Crystal Growth & Isolation dissolve 1. Dissolve compound in a minimum volume of 'good' solvent (e.g., Ethyl Acetate) at room temp. add_antisolvent 2. Slowly add antisolvent (e.g., Hexane) dropwise with stirring. dissolve->add_antisolvent turbidity 3. Stop when faint, persistent turbidity is observed. add_antisolvent->turbidity re_clarify 4. Add 1-2 drops of 'good' solvent to just re-clarify the solution. turbidity->re_clarify cool 5. Cover the vessel and allow to stand undisturbed at room temp, then cool further (4°C). re_clarify->cool isolate 6. Isolate crystals via vacuum filtration. cool->isolate wash 7. Wash crystals with a small amount of cold antisolvent. isolate->wash dry 8. Dry crystals under high vacuum. wash->dry

Caption: Workflow for the antisolvent crystallization method.

Detailed Steps:

  • Place the purified oil in an Erlenmeyer flask.

  • Add a "good" solvent (e.g., ethyl acetate) dropwise while swirling until the oil just dissolves. Aim for the most concentrated solution possible.

  • Slowly, with continuous stirring, add an antisolvent (e.g., hexanes) drop by drop.

  • Continue adding until the solution becomes faintly cloudy (turbid). This is the point of saturation.

  • Add one or two drops of the "good" solvent to make the solution clear again.

  • Cover the flask (e.g., with perforated parafilm) and leave it undisturbed at room temperature. Slow evaporation will gently increase the concentration, promoting the growth of large, well-defined crystals.

  • Once crystal growth appears to have stopped, you can place the flask in a refrigerator (4°C) to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small portion of ice-cold antisolvent, and dry under a high vacuum.[8][9]

References

  • PharmaCores. (2025, May 1).
  • Malik, P., et al. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs. IntechOpen.
  • All About Drugs. (n.d.). Polymorphism.
  • MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds.
  • Sathee Jee. (n.d.).
  • Jagiellońskie Centrum Innowacji. (n.d.).
  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of York, Chemistry Teaching Labs. (n.d.).
  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology.
  • ChemicalBook. (n.d.). 2-(3-METHOXY-PHENYL)-N,N-DIMETHYL-ACETAMIDE.
  • University of California, Los Angeles. (n.d.).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).

Sources

Optimization

Technical Support Center: Identification and Characterization of Impurities in 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the analysis of 2-(3-Methoxyphenyl)-N,N-dim...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the analysis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. The control of impurities is a critical aspect of pharmaceutical development, directly impacting the safety, efficacy, and quality of the final drug product.[1][2][3] This document provides in-depth, practical guidance in a question-and-answer format, addressing common challenges and offering robust methodologies for impurity profiling.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the analysis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Q1: What are the potential process-related and degradation impurities I should anticipate?

A1: Impurity profiling is integral to understanding the manufacturing process and the intrinsic stability of a molecule.[1] For 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, impurities can arise from several sources, including the synthetic route, storage, and handling.[3] A proactive approach involves considering all potential starting materials, intermediates, by-products, and degradation products.

Table 1: Potential Impurities in 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Impurity TypePotential CompoundLikely SourceRecommended Primary Analytical Technique
Starting Material 3-Methoxyphenylacetic acidIncomplete reaction during synthesisHPLC-UV, LC-MS
Reagent N,N-Dimethylamine (DMA)Unreacted starting materialGC-MS, Ion-pair HPLC
By-product N-methyl-2-(3-methoxyphenyl)acetamideImpurity in dimethylamine or side reactionHPLC-UV, LC-MS
Positional Isomer 2-(2-Methoxyphenyl)-N,N-dimethylacetamideImpurity in the starting phenylacetic acidHPLC-UV, NMR Spectroscopy
Positional Isomer 2-(4-Methoxyphenyl)-N,N-dimethylacetamideImpurity in the starting phenylacetic acidHPLC-UV, NMR Spectroscopy
Degradation 3-Methoxyphenylacetic acidHydrolysis of the amide bondHPLC-UV, LC-MS
Degradation 2-(3-Hydroxyphenyl)-N,N-dimethylacetamideO-demethylation (Oxidative/Thermal)HPLC-UV, LC-MS/MS
Residual Solvent N,N-Dimethylacetamide (DMAC), Toluene, etc.Solvents used during synthesis and purificationGC-MS (Headspace)
Q2: I need to identify an unknown peak in my chromatogram. What is the most effective analytical workflow?

A2: A systematic approach is crucial for the successful identification and characterization of unknown impurities. The workflow typically begins with non-destructive, high-resolution techniques and progresses to more detailed structural analysis. High-performance liquid chromatography (HPLC) is often the primary tool for separation and quantification, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural elucidation.[1][2][4]

Below is a recommended workflow for impurity identification.

Impurity Identification Workflow cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Hypothesis & Confirmation cluster_2 Phase 3: Finalization Start Unknown Peak Detected in HPLC-UV LCMS LC-MS Analysis (Obtain Accurate Mass & Fragmentation) Start->LCMS Forced_Deg Forced Degradation Study (Generate Potential Degradants) Start->Forced_Deg Hypothesis Propose Putative Structure (Based on MS data & chemical knowledge) LCMS->Hypothesis Forced_Deg->Hypothesis Isolation Preparative HPLC (Isolate Impurity) Hypothesis->Isolation NMR NMR Spectroscopy (1H, 13C, 2D NMR) Definitive Structure Elucidation Isolation->NMR Characterization Full Characterization Complete NMR->Characterization

Caption: A typical workflow for identifying and characterizing an unknown impurity.

Q3: How should I design a forced degradation study for this compound?

A3: Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6] The goal is to achieve 5-20% degradation to avoid generating secondary degradation products that may not be relevant under normal storage conditions.[6]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl at 60°C2 - 8 hoursTo assess lability to acidic environments.[7]
Base Hydrolysis 0.1 M NaOH at 60°C30 minutes - 2 hoursTo assess lability to alkaline environments, particularly amide hydrolysis.[7]
Oxidation 3% H₂O₂ at room temperature24 hoursTo identify potential oxidation products.[8]
Thermal 70°C in a dry oven48 hoursTo evaluate the effect of heat on the solid-state stability.[8]
Photolytic ICH Q1B option 1 or 2 (UV/Vis exposure)Per guidelineTo determine light sensitivity.[5]

Note: A control sample (unstressed) should be analyzed alongside all stressed samples.

Q4: My HPLC peaks for the main compound and impurities are tailing. What are the common causes and how can I fix this?

A4: Peak tailing is a frequent issue in HPLC that can compromise resolution and quantification.[9] It is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.[10] A systematic troubleshooting approach is the most effective way to resolve the problem.

HPLC Peak Tailing Troubleshooting Start Peak Tailing Observed Check_All Does it affect all peaks? Start->Check_All Check_System Check for extra-column volume (long tubing, large detector cell) Check_All->Check_System Yes Check_Contamination Is the column or guard column contaminated? Check_All->Check_Contamination No (Only specific peaks) Check_pH Is mobile phase pH within 2 units of analyte pKa? Solution_pH Adjust and buffer mobile phase pH. Check_pH->Solution_pH No Solution_Silanol Use a base-deactivated column or add a basic modifier (e.g., triethylamine). Check_pH->Solution_Silanol Yes (Secondary silanol interactions likely) Solution_System Use shorter, narrower ID tubing. Use smaller flow cell. Check_System->Solution_System Check_Contamination->Check_pH Solution_Contamination Flush system with strong solvent. Replace guard/analytical column. Check_Contamination->Solution_Contamination Yes

Caption: A decision tree for troubleshooting common causes of HPLC peak tailing.[11]

Q5: How can I definitively distinguish between the ortho-, meta-, and para- positional isomers?

A5: While HPLC can often separate positional isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous identification.[12][13] The key lies in analyzing the proton (¹H) NMR spectrum, specifically the aromatic region (typically δ 6.5-8.0 ppm).[12] The substitution pattern on the aromatic ring creates unique chemical shifts and, more importantly, distinct spin-spin coupling (splitting) patterns.[14]

  • ¹H NMR: The number of signals, their splitting patterns, and the magnitude of the coupling constants (J-values) are diagnostic. For example, ortho-coupling (³J) between adjacent protons is typically 6-10 Hz, while meta-coupling (⁴J) is smaller (2-4 Hz), and para-coupling (⁵J) is often close to 0 Hz.[12]

  • ¹³C NMR: The number of unique signals in the carbon spectrum can also be a clear indicator, especially for symmetric isomers like the para form, which will have fewer signals than the ortho or meta forms.[15]

  • 2D NMR: When 1D spectra are complex, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be used to definitively map out the connectivity of the molecule and confirm the substitution pattern.[13]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Quantification

This protocol provides a starting point for a stability-indicating HPLC method. Method development and validation are required for specific applications.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • System Suitability: Prepare a solution containing the main compound and a known impurity. Verify resolution (>2.0), tailing factor (<1.5), and theoretical plates (>2000) before analysis.

Protocol 2: GC-MS for Residual Solvent Analysis

This method is suitable for identifying and quantifying volatile organic impurities, such as residual solvents from the synthesis.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer detector.[4]

  • Column: A polar capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., N,N-Dimethylformamide). Crimp the vial securely.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Incubation Time: 15 minutes.

  • GC Parameters:

    • Inlet Temperature: 200°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold for 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Data Analysis: Identify solvents by comparing their retention times and mass spectra to a reference library (e.g., NIST). Quantify using an external or internal standard method.

Visualization of Analytical Relationships

The choice of analytical technique is driven by the specific question being asked, from routine purity checks to complete structural elucidation of novel impurities.

Analytical Techniques Relationship HPLC HPLC-UV (Separation & Quantification) LCMS LC-MS/MS (Identification & MW Information) HPLC->LCMS Provides separation method Prep_HPLC Preparative HPLC (Isolation) HPLC->Prep_HPLC Scales up for isolation GCMS GC-MS (Volatiles & Residual Solvents) NMR NMR (Definitive Structure & Isomer ID) LCMS->NMR Suggests structure for confirmation Prep_HPLC->NMR Provides pure sample for analysis

Caption: Inter-relationship of key analytical techniques in impurity profiling.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (2025). Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Anonymous. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Resolvemass Laboratories. (2024). Identification of In-Process Organic Compounds using LCMS.
  • Strege, M. A., & Stevenson, S. (1999). Comparison of LC detection methods in the investigation of non-UV detectable organic impurities in a drug substance. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 557-568.
  • Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. Provided by an unlisted publisher.
  • Anonymous. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Singh, S., & Handa, T. (2015). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-21.
  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Kumar, V., & Kumar, P. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 348-362.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Retrieved from SynThink Research Chemicals website.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Ozseven, A. (2025). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium.
  • Shimadzu. (n.d.). Quantitative Analysis of Trace Impurities in Drugs (LC/MS).
  • Klick, S., et al. (2005). Toward a generic approach for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66. (Note: While not directly retrieved, this is a foundational paper on the topic and its principles are reflected in other sources).
  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.
  • Forced degradation studies. (2016). MedCrave online, 3(6).
  • Alsante, K. M., et al. (2014). Forced Degradation: A Practical Approach. In Handbook of Stability Testing in Pharmaceutical Development (pp. 55-98). Springer.
  • Labio Scientific®. (2022). Limitations and disadvantages of GC-MS.
  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ICH. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances.
  • Szepesi, G. (1992). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.

Sources

Troubleshooting

Optimizing reaction conditions for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide synthesis

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide Welcome to the technical support guide for the synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. This document is designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Welcome to the technical support guide for the synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this specific amide bond formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot and refine your reaction conditions.

Reaction Overview: Primary Synthetic Route

The most common and cost-effective method for synthesizing 2-(3-Methoxyphenyl)-N,N-dimethylacetamide involves a two-step, one-pot process. First, the starting material, 3-Methoxyphenylacetic acid, is activated by converting it into its corresponding acyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride intermediate is then immediately reacted with dimethylamine to form the final amide product.

Reaction_Scheme cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation 3-Methoxyphenylacetic_Acid 3-Methoxyphenylacetic Acid Thionyl_Chloride + SOCl₂ Acyl_Chloride 2-(3-Methoxyphenyl)acetyl chloride (Intermediate) Thionyl_Chloride->Acyl_Chloride Byproducts1 + SO₂ + HCl Acyl_Chloride->Byproducts1 Acyl_Chloride_2 2-(3-Methoxyphenyl)acetyl chloride Acyl_Chloride->Acyl_Chloride_2 Dimethylamine + Dimethylamine (HN(CH₃)₂) Final_Product 2-(3-Methoxyphenyl)-N,N-dimethylacetamide Dimethylamine->Final_Product Byproduct2 + HCl Final_Product->Byproduct2

Caption: General reaction scheme for the two-step, one-pot synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this amide? There are two main approaches:

  • Acid Chloride Formation: This involves activating the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of dimethylamine. This is often the most robust and high-yielding method for simple substrates.[1][2]

  • Direct Amide Coupling: This method uses a coupling reagent (e.g., HATU, EDC, DCC) to facilitate the reaction directly between the carboxylic acid and dimethylamine, often in the presence of a non-nucleophilic base.[3][4] While effective, these reagents are more expensive and may require more stringent optimization.[5][6]

Q2: Why is a base like triethylamine or pyridine often required in the amidation step? The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[7] Dimethylamine, being a base, will react with this HCl to form a non-nucleophilic ammonium salt. This deactivates the amine, preventing it from reacting with the acyl chloride and stalling the reaction.[5][7] An additional, non-nucleophilic base (a "scavenger" base) like triethylamine is added to neutralize the generated HCl, ensuring the dimethylamine remains free and reactive.

Q3: Can I use dimethylamine hydrochloride directly? No, you must use the free base form of dimethylamine. If you only have the hydrochloride salt, you must first neutralize it with a strong base (like NaOH) and extract the free amine into an organic solvent before use. Adding the salt directly to the reaction will not work, as the amine is already protonated and non-nucleophilic.[7]

Q4: Which solvent is best for this reaction? Anhydrous (dry) aprotic solvents are crucial. Dichloromethane (DCM) is a common and effective choice.[1] Tetrahydrofuran (THF) or diethyl ether can also be used. It is critical to avoid water, as it can hydrolyze the highly reactive acyl chloride intermediate back to the carboxylic acid, reducing your yield.[5]

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to their resolution.

Troubleshooting_Workflow start_node start_node problem_node problem_node check_node check_node solution_node solution_node Start Start: Low Yield or No Product TLC Analyze reaction mixture by TLC/LC-MS Start->TLC SM_Present Is starting carboxylic acid consumed? TLC->SM_Present Intermediate_Stall Is acyl chloride intermediate present? SM_Present->Intermediate_Stall Yes Acid_Activation Problem: Incomplete Acid Activation SM_Present->Acid_Activation No Impurity Are there significant side products? Intermediate_Stall->Impurity No Amidation_Failure Problem: Amidation Step Failure Intermediate_Stall->Amidation_Failure Yes Side_Reactions Problem: Competing Side Reactions Impurity->Side_Reactions Yes Sol_Activation Solution: 1. Check SOCl₂ quality/quantity. 2. Add catalytic DMF. 3. Increase reaction time/temp for activation. Acid_Activation->Sol_Activation Sol_Amidation Solution: 1. Ensure amine is not HCl salt. 2. Use anhydrous conditions. 3. Add sufficient scavenger base (e.g., Et₃N). 4. Check amine quality. Amidation_Failure->Sol_Amidation Sol_Side_Reaction Solution: 1. Lower reaction temperature. 2. Control rate of SOCl₂ addition. 3. Purify starting materials. Side_Reactions->Sol_Side_Reaction

Caption: A logical workflow for troubleshooting low-yield reactions.

Q: My reaction yield is very low, and TLC/LC-MS analysis shows a large amount of unreacted 3-methoxyphenylacetic acid. What went wrong?

A: This strongly indicates a failure in the first step: the activation of the carboxylic acid to the acyl chloride.

  • Cause & Explanation: The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is not always instantaneous and can be hampered by reagent quality or insufficient activation conditions.

  • Troubleshooting Steps:

    • Reagent Quality: Thionyl chloride can decompose over time, especially if exposed to moisture. Use a fresh bottle or distill the thionyl chloride before use.[2]

    • Catalytic DMF: Add a catalytic amount (1-2 drops) of dimethylformamide (DMF) to the reaction mixture before adding the thionyl chloride. DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent catalyst for acyl chloride formation.[7]

    • Reaction Conditions: The activation step may require gentle heating. Refluxing the carboxylic acid with thionyl chloride in your solvent for 1-3 hours is a standard procedure to ensure complete conversion.[2][7] After reflux, excess thionyl chloride should be removed under vacuum before adding the amine.

Q: My starting acid is consumed, but I'm getting very little of my desired amide product. What's the issue?

A: This points to a problem during the second step (amidation), likely related to the amine nucleophile or reaction conditions.

  • Cause & Explanation: The most common failures at this stage are the deactivation of the amine nucleophile or the hydrolysis of the acyl chloride intermediate.

  • Troubleshooting Steps:

    • Amine Deactivation: As mentioned in the FAQ, the HCl generated during the reaction will protonate your dimethylamine. Ensure you are adding at least one equivalent of a scavenger base like triethylamine or pyridine along with the dimethylamine.[7]

    • Anhydrous Conditions: The acyl chloride intermediate is highly reactive towards water. Ensure your solvent and glassware are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]

    • Temperature Control: The addition of the amine/base mixture to the acyl chloride solution is exothermic. This should be done at a low temperature (e.g., in an ice bath at 0 °C) to prevent side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature.

Q: I'm observing a significant, non-polar impurity in my final product. What could it be?

A: While less common with this specific substrate, side reactions can occur, especially under harsh conditions.

  • Cause & Explanation: Thionyl chloride is a powerful reagent that can, under certain conditions, react with other functional groups. Although the methoxy group on the phenyl ring is generally stable, aggressive heating could potentially lead to undesired chlorination or other side reactions on the aromatic ring or benzyl position.

  • Troubleshooting Steps:

    • Moderate Temperatures: Avoid excessive heating during the acyl chloride formation. Refluxing is often sufficient; higher temperatures are unnecessary and may promote side reactions.

    • Controlled Addition: Add the thionyl chloride dropwise to the solution of the carboxylic acid at room temperature or 0 °C before initiating heating. This helps to control the initial exotherm.

    • Purification: If the side product forms, it can often be removed via column chromatography. Adjusting the solvent system (e.g., using a gradient of ethyl acetate in hexanes) should allow for separation of the more non-polar impurity from the more polar amide product.

Key Parameter Optimization

The following table summarizes key quantitative parameters for optimizing the synthesis.

ParameterRecommended RangeRationale & Notes
Molar Ratio (Acid:SOCl₂) 1 : 1.2–2.0A slight to moderate excess of thionyl chloride ensures complete conversion of the carboxylic acid. Using a large excess is wasteful and requires more effort to remove.
Molar Ratio (Acid:Amine) 1 : 1.0–1.2A small excess of the amine can help drive the reaction to completion.
Molar Ratio (Acid:Base) 1 : 1.1–1.5The scavenger base (e.g., triethylamine) must be present in at least a stoichiometric amount to neutralize the generated HCl. A slight excess is recommended.
Temperature (Activation) 25 °C to RefluxRoom temperature may be sufficient with catalytic DMF, but refluxing for 1-3 hours is more robust for ensuring complete acyl chloride formation.[7]
Temperature (Amidation) 0 °C to 25 °CThe initial addition of the amine should be performed at 0 °C to control the exotherm. The reaction can then proceed at room temperature.
Reaction Time (Amidation) 1–12 hoursReaction progress should be monitored by TLC or LC-MS. Most reactions are complete within a few hours at room temperature.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis on a 10 mmol scale.

Reagents:

  • 3-Methoxyphenylacetic acid (1.66 g, 10 mmol)

  • Thionyl chloride (SOCl₂) (1.1 mL, 15 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Dimethylamine (2.0 M solution in THF, 6 mL, 12 mmol, 1.2 equiv)

  • Triethylamine (Et₃N) (2.1 mL, 15 mmol, 1.5 equiv)

  • Catalytic DMF (1-2 drops)

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxyphenylacetic acid (1.66 g). Place the flask under a nitrogen atmosphere.

  • Activation: Add anhydrous DCM (30 mL) and 1 drop of DMF. Stir to dissolve. Slowly add thionyl chloride (1.1 mL) via syringe.

  • Heating: Heat the mixture to a gentle reflux and maintain for 2 hours. The solution should become clear.

  • Cooling & Removal: Cool the flask to room temperature. Carefully remove the excess thionyl chloride and some of the solvent under reduced pressure (using a rotary evaporator). Be cautious as SOCl₂ is corrosive. Do not evaporate to complete dryness.

  • Amine Preparation: In a separate dry flask, combine the dimethylamine solution (6 mL) and triethylamine (2.1 mL) in anhydrous DCM (20 mL). Cool this mixture to 0 °C in an ice bath.

  • Amidation: Re-dissolve the crude acyl chloride from step 4 in a small amount of anhydrous DCM and slowly add it via a dropping funnel to the chilled amine solution from step 5 over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction's progress using TLC.

  • Workup: Quench the reaction by slowly adding 30 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography if necessary.

References

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(83), 79941-79948. Retrieved from [Link]

  • Pawar, S. V., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health, PMC7851393. Retrieved from [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4507-4515. Retrieved from [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Allen, C. L., et al. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2023). Commonly used amide/peptide coupling reagents. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Reddit. (2022). Amide coupling help. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Reactions of Alcohols. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side-Reactions in the Synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges related to impurities and side-reactions during this synthesis. We will move beyond simple protocols to explore the causality behind common experimental issues, providing you with the expert insights needed to optimize your reaction outcomes.

The synthesis of this tertiary amide, while seemingly straightforward, presents several common pitfalls that can lead to low yields and difficult purifications. This document is structured as a series of troubleshooting guides in a question-and-answer format, directly addressing the most frequent issues encountered in the field.

Section 1: Troubleshooting Amide Bond Formation from 2-(3-Methoxyphenyl)acetic Acid

The most prevalent route to the target compound involves the coupling of 2-(3-Methoxyphenyl)acetic acid with dimethylamine using a coupling agent. While effective, this method is sensitive to reaction conditions and reagent stoichiometry, often generating predictable side-products.

Q1: After my reaction using DCC or EDC as a coupling agent, I've isolated a significant amount of a white, poorly soluble solid along with my product. What is this byproduct and how can I prevent its formation?

Probable Cause: You are likely observing the formation of an N-acylurea byproduct. This is the most common side-reaction when using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Mechanism & Explanation: The reaction begins with the activation of the carboxylic acid's carboxyl group by the carbodiimide, forming a highly reactive O-acylisourea intermediate. While this intermediate is designed to react with the amine (dimethylamine), it is also unstable. If the amine is not present in sufficient concentration or if its nucleophilicity is hindered, the O-acylisourea can undergo an irreversible intramolecular rearrangement (an O→N acyl shift) to form the stable and unreactive N-acylurea.[1]

Here is a diagram illustrating the desired pathway versus the side-reaction:

// Nodes Acid [label="2-(3-Methoxyphenyl)acetic Acid"]; DCC [label="DCC / EDC"]; Intermediate [label="O-Acylisourea\n(Reactive Intermediate)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Dimethylamine"]; Product [label="Desired Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="N-Acylurea\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Acid -> Intermediate [label="+ DCC/EDC"]; Intermediate -> Product [label="+ Dimethylamine\n(Desired Path)", color="#34A853"]; Amine -> Product; Intermediate -> SideProduct [label="O→N Acyl Shift\n(Side-Reaction)", color="#EA4335"]; }

Caption: Competing reaction pathways in carbodiimide-mediated amide synthesis.

Troubleshooting & Prevention Protocol:

  • Control the Order of Addition: The most effective strategy is to pre-activate the carboxylic acid before introducing the amine.

    • Dissolve 2-(3-Methoxyphenyl)acetic acid and the coupling agent (e.g., 1.1 equivalents of EDC) in a suitable aprotic solvent (DCM or DMF).

    • Stir at 0 °C for 15-30 minutes. This allows for the formation of the O-acylisourea intermediate.

    • Slowly add the dimethylamine (as a solution in THF or as a gas bubbled through the solution) to the pre-activated mixture. This ensures the amine immediately encounters the activated species, maximizing the rate of the desired reaction over the rearrangement.

  • Use an Additive: Incorporating an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress the side-reaction. These additives react with the O-acylisourea to form a more stable activated ester intermediate, which is less prone to rearrangement but still highly reactive towards the amine.

  • Purification: If the N-acylurea has already formed, its removal can be challenging.

    • For DCC-derived urea (DCU), it is poorly soluble in most organic solvents and can often be removed by filtration.

    • For EDC-derived urea, it is water-soluble. An acidic aqueous wash (e.g., 1M HCl) during the workup will protonate the urea's basic nitrogen, partitioning it into the aqueous layer.[1]

Q2: My reaction seems to stall, and the final workup reveals a large amount of unreacted 2-(3-Methoxyphenyl)acetic acid. How can I drive the reaction to completion?

Probable Cause: This issue typically stems from either insufficient activation of the carboxylic acid or deactivation of the nucleophile (dimethylamine).

Explanation & Troubleshooting:

  • Inadequate Coupling Agent Stoichiometry: Always use a slight excess (1.1-1.2 equivalents) of the coupling agent to ensure all the carboxylic acid is converted to the active intermediate.

  • Amine Basicity: Dimethylamine is a base. The carboxylic acid is, of course, an acid. Mixing them directly without a coupling agent results in a simple acid-base reaction, forming dimethylammonium 3-methoxyphenylacetate. This salt is generally unreactive and requires very high temperatures to dehydrate into an amide.[2] While some modern methods use borate esters or high temperatures to facilitate direct amidation, they require specific conditions.[3][4] For standard lab synthesis, an external coupling agent is necessary to prevent this initial acid-base neutralization.

  • Solvent Choice: Ensure you are using a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). Protic solvents (like alcohols) or water will compete with the amine for the activated intermediate, leading to hydrolysis back to the starting material.

Recommended Protocol for Improved Conversion:

StepActionRationale
1 Dry all glassware and use anhydrous solvent.Prevents competitive hydrolysis of the activated intermediate.
2 Dissolve 2-(3-Methoxyphenyl)acetic acid (1 eq) in DCM.
3 Add EDC (1.2 eq) and HOBt (1.2 eq).Ensures complete activation and stabilizes the active intermediate.
4 Stir at 0 °C for 20 minutes.Allows for complete formation of the HOBt-ester.
5 Slowly add a solution of dimethylamine (1.5 eq) in THF.The excess amine ensures the reaction goes to completion.
6 Allow the reaction to warm to room temperature and stir for 4-12 hours.
7 Monitor by TLC or LC-MS until the starting acid is consumed.Provides definitive confirmation of reaction completion.

Section 2: Troubleshooting the Acyl Chloride Route

An alternative, highly effective route is the conversion of 2-(3-Methoxyphenyl)acetic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with dimethylamine. This method is often faster but requires careful handling of reagents.

Q3: I reacted 2-(3-methoxyphenyl)acetyl chloride with one equivalent of dimethylamine, but my yield is consistently only around 45-50%. Where is the rest of my product?

Probable Cause: The low yield is a direct consequence of the reaction stoichiometry. The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.

Mechanism & Explanation: Dimethylamine is a base. The generated HCl will instantly react with a second molecule of dimethylamine to form the non-nucleophilic dimethylammonium chloride salt. Therefore, if you start with only one equivalent of the amine, half of it will be consumed in neutralizing the acid byproduct, leaving only half available to react with the acyl chloride.

// Edges AcylCl -> Product [label="Nucleophilic Attack"]; Amine1 -> Product; Product -> HCl [style=dashed, arrowhead=none]; Amine2 -> Salt [label="Acid-Base Neutralization", color="#EA4335"]; HCl -> Salt [color="#EA4335"]; }

Caption: Stoichiometry of the acyl chloride amidation pathway.

Troubleshooting & Prevention Protocol:

  • Use Excess Amine: The simplest solution is to use at least two equivalents of dimethylamine. The first equivalent acts as the nucleophile, and the second acts as an acid scavenger. A slight excess (e.g., 2.2 equivalents) is often recommended to ensure completion.

  • Use an Alternative Base: A more atom-economical approach is to use one equivalent of dimethylamine and one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). This base will scavenge the HCl without consuming your primary nucleophile.

Revised Protocol (with Tertiary Amine):

  • Dissolve 2-(3-methoxyphenyl)acetyl chloride (1 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq).

  • Slowly add a solution of dimethylamine (1.05 eq) in THF.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Proceed with an aqueous workup. The triethylammonium hydrochloride salt formed is water-soluble and will be removed in the aqueous layer.

General FAQs

Q: Which synthetic route—coupling agent or acyl chloride—is generally better for achieving high purity?

A: Both routes can yield high-purity material if executed correctly.

  • The acyl chloride route is often faster and the workup can be simpler, as the primary byproduct (an ammonium salt) is easily removed with an aqueous wash. However, it involves handling highly reactive and corrosive materials (SOCl₂, acyl chloride).

  • The coupling agent route is milder and avoids corrosive reagents, but it is more susceptible to the formation of byproducts like N-acylurea, which can be difficult to remove.[1] For large-scale synthesis, the acyl chloride route is often preferred for its speed and cost-effectiveness, provided the necessary handling precautions are taken.

Q: How can I efficiently remove unreacted 2-(3-Methoxyphenyl)acetic acid from my final product?

A: Unreacted carboxylic acid is easily removed during the workup procedure. After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). The base will deprotonate the carboxylic acid, forming its water-soluble carboxylate salt, which will partition into the aqueous layer. The neutral amide product will remain in the organic layer.

Q: Are there any common side-reactions related to the 3-methoxy group or the benzylic protons?

A: Under the standard amidation conditions described, the 3-methoxy group and the benzylic protons are generally stable. The methoxy group is an electron-donating group that activates the aromatic ring, but electrophilic aromatic substitution is not a concern under these reaction conditions. The benzylic protons are acidic[5]; however, they are not acidic enough to be deprotonated by common bases like triethylamine or the amines used in the reaction, thus preventing side-reactions like self-condensation.

Troubleshooting Workflow

// Nodes Start [label="Synthesis of 2-(3-Methoxyphenyl)-\nN,N-dimethylacetamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPurity [label="Analyze Crude Product\n(TLC, NMR, LC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Impurity Paths HighMW [label="High MW / Insoluble\nByproduct Present?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; N_Acylurea [label="Likely N-Acylurea.\n- Add amine after pre-activation.\n- Use HOBt/Oxyma additive.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

UnreactedAcid [label="Unreacted Starting\nAcid Present?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ImproveConversion [label="Incomplete Reaction.\n- Use 1.1-1.2 eq coupling agent.\n- Ensure anhydrous conditions.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

LowYield [label="Yield is ~50%?\n(Acyl Chloride Route)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Stoichiometry [label="HCl Scavenging Issue.\n- Use >2 eq of Dimethylamine OR\n- Use 1 eq Amine + 1.1 eq TEA/DIPEA.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Success Path CleanProduct [label="Product is Clean\n(>95% Purity)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Proceed to Final\nPurification/Crystallization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckPurity; CheckPurity -> HighMW [label="Check Impurity Profile"]; HighMW -> N_Acylurea [label="Yes"]; HighMW -> UnreactedAcid [label="No"];

UnreactedAcid -> ImproveConversion [label="Yes"]; UnreactedAcid -> LowYield [label="No"];

LowYield -> Stoichiometry [label="Yes"]; LowYield -> CleanProduct [label="No"];

CheckPurity -> CleanProduct [label="No Major Impurities"]; CleanProduct -> End; }

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Chapman, N. B., Clarke, K., & Strickland, R. D. (1965). The synthesis, reactivity, and pharmacological properties of some substituted NN-dimethyl-2-halogeno-2-phenylethylamines, and related compounds. Proceedings of the Royal Society of London. Series B. Biological Sciences, 163(990), 116–135. [Link]

  • Sababat, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4564–4570. [Link]

  • Chapman, N. B., & Clarke, K. (1970). NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. Journal of the Chemical Society C: Organic, 1970, 2431-2434. [Link]

  • Clark, J. (2015). The Preparation of Amides. Chemguide. [Link]

  • ChemBK. N,N-Dimethyl-2-phenylethanamine. [Link]

  • Wang, X., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]

  • ChemSynthesis. 2-methoxy-2-(4-methoxyphenyl)-N,N-dimethylacetamide. [Link]

  • ResearchGate. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • LibreTexts Chemistry. Making Amides from Carboxylic Acids. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Derdour, A., & Ben-haoua, H. (2006). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 18(2), 1255. [Link]

  • Google Patents. KR100521062B1 - Method for producing (3-alkoxyphenyl) magnesium chloride and alcohol using the corresponding chloride.
  • Wikipedia. Dimethylacetamide. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Scifiniti. The Importance of (3-Methoxyphenyl)acetonitrile in Modern Organic Synthesis. [Link]

  • Evano, G. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(22), 6828. [Link]

  • The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. [Link]

  • ResearchGate. Dimethylacetamide. [Link]

  • Clark, J. (2016). An Introduction to Grignard Reagents. Chemguide. [Link]

  • MDPI. Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid. [Link]

  • Sababat, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

Sources

Troubleshooting

Stability issues of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in solution

Welcome to the technical support center for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and freque...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Q1: What are the primary stability concerns for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in solution?

A1: The primary stability concern for this compound is hydrolysis of the N,N-disubstituted amide bond, particularly under acidic conditions. While generally resistant to bases, prolonged exposure to strong basic conditions can also lead to degradation.[1][2] Other potential but less common issues include photodegradation if exposed to UV light for extended periods.

Q2: What is the expected shelf-life of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in a solid state versus in solution?

A2: As a solid, the compound is expected to be stable for years if stored in a cool, dark, and dry place. In solution, the shelf-life is significantly shorter and highly dependent on the solvent, pH, and storage temperature. Acidic aqueous solutions can lead to rapid degradation, while neutral or aprotic organic solvents will offer better stability.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: For optimal stability, solutions should be prepared fresh. If storage is necessary, we recommend dissolving the compound in a high-purity aprotic solvent like DMSO or anhydrous ethanol, storing at -20°C or -80°C, and protecting from light. For aqueous buffers, prepare small batches, use them promptly, and store them at 2-8°C for short-term use (less than 24 hours).

Q4: Can I autoclave solutions containing 2-(3-Methoxyphenyl)-N,N-dimethylacetamide?

A4: Autoclaving is not recommended. The high temperatures and pressures, especially in aqueous solutions, can accelerate the hydrolysis of the amide bond, leading to significant degradation of the compound.[3]

II. Troubleshooting Guide: Stability Issues in Solution

This section delves deeper into specific experimental problems you might encounter and provides systematic approaches to identify and resolve them.

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.

Possible Cause: Degradation of the compound in the cell culture medium.

Troubleshooting Steps:

  • pH Assessment of Media: Measure the pH of your complete cell culture medium. While typically buffered around pH 7.4, factors like high cell density and microbial contamination can alter the local pH, potentially accelerating degradation.

  • Incubation Time Study: Perform a time-course experiment to assess the compound's stability directly in your cell culture medium at 37°C.

    • Prepare a stock solution of the compound in an appropriate solvent (e.g., DMSO).

    • Spike the compound into your cell culture medium at the final experimental concentration.

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Analyze the concentration of the parent compound at each time point using a validated analytical method like HPLC-UV.

  • Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to avoid solvent-induced artifacts and potential stability issues.

Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Identify the Degradation Pathway: The most likely degradation product is 2-(3-methoxyphenyl)acetic acid, formed from the hydrolysis of the amide bond.

  • Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.

    • Acid Hydrolysis: Incubate the compound in a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate the compound in a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.[4][5]

    • Oxidative Degradation: Treat the compound with a mild oxidizing agent (e.g., 3% hydrogen peroxide).

    • Photodegradation: Expose a solution of the compound to intense UV light.[6]

  • Analytical Comparison: Analyze the samples from the forced degradation study using your analytical method. The peaks that increase in size under these conditions are likely degradation products. You can then use techniques like LC-MS/MS to confirm their molecular weights and structures.

Issue 3: Poor reproducibility between experiments.

Possible Cause: Inconsistent solution preparation and handling.

Troubleshooting Steps:

  • Standardize Solution Preparation:

    • Always use high-purity, anhydrous solvents when preparing stock solutions.

    • Prepare fresh working solutions from the stock solution for each experiment.

    • Use calibrated pipettes and balances to ensure accurate concentrations.

  • Control Environmental Factors:

    • Protect solutions from light by using amber vials or covering them with aluminum foil.

    • Maintain a consistent temperature during solution preparation and storage.

    • Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into smaller volumes for single-use.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the stability of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Protocol 1: HPLC-UV Method for Quantification

This protocol describes a general reverse-phase HPLC method suitable for quantifying 2-(3-Methoxyphenyl)-N,N-dimethylacetamide and its primary hydrolytic degradation product.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Reference standards for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide and 2-(3-methoxyphenyl)acetic acid

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 10 min, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 275 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of the parent compound and its potential degradation product in the mobile phase.

  • Sample Preparation: Dilute your experimental samples with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration for each standard. Determine the concentration of the analyte in your samples from the calibration curve.

Protocol 2: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation pathways and products.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_conditions Forced Degradation Conditions cluster_analysis Analysis Stock Stock Solution of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Photo Photodegradation (UV Lamp, RT) Stock->Photo Control Control (Solvent, RT, protected from light) Stock->Control HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Control->HPLC LCMS LC-MS/MS for Peak Identification HPLC->LCMS If unknown peaks appear

Caption: Workflow for a forced degradation study.

IV. Visualization of Degradation Pathway

Hydrolysis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the amide bond, which can be catalyzed by either acid or base.

Hydrolysis_Pathway cluster_reactants cluster_conditions cluster_products reactant 2-(3-Methoxyphenyl)-N,N-dimethylacetamide conditions H+ or OH- H2O reactant->conditions product1 2-(3-methoxyphenyl)acetic acid conditions->product1 product2 Dimethylamine conditions->product2

Caption: Hydrolysis of the amide bond.

V. References

  • Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Journal of the American Chemical Society. Acid-catalyzed hydrolysis of N-vinylacetamides (enamides). Substituent effects of the acetamido and amino groups and linear free energy correlations of cyclohexene reactivities. [Link]

  • Australian Journal of Chemistry. Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. [Link]

  • ResearchGate. Two proposed pathways for DMAC biodegradation. [Link]

  • ResearchGate. (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Canadian Science Publishing. PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • ResearchGate. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]

  • Nano. N-Dimethylacetamide.pdf. [Link]

  • PubMed. Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver. [Link]

  • Wikipedia. Dimethylacetamide. [Link]

  • ACS Publications. The Journal of Organic Chemistry. [Link]

  • MDPI. Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. [Link]

  • PMC - NIH. Bacterial Degradation of Aromatic Compounds. [Link]

  • ResearchGate. Study on degradation behavior of N,N-dimethylacetamide by photocatalytic oxidation in aqueous TiO2 suspensions. [Link]

  • ACS Publications. Journal of Chemical Education. [Link]

  • American Chemical Society. N,N−Dimethylacetamide. [Link]

  • ACS Publications. Journal of the American Chemical Society. [Link]

  • OECD. N,N-DIMETHYLACETAMIDE (DMAC) CAS N°:127-19-5. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column. [Link]

  • PMC - NIH. Analytical Methods for Nanomaterial Determination in Biological Matrices. [Link]

Sources

Optimization

Removing residual solvent from 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Technical Support Center: 2-(3-Methoxyphenyl)-N,N-dimethylacetamide Welcome to the technical support guide for handling 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. This resource is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Welcome to the technical support guide for handling 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this compound, with a specific focus on the effective removal of residual solvents. Our guidance is rooted in established chemical principles and validated laboratory practices to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of residual solvents from 2-(3-Methoxyphenyl)-N,N-dimethylacetamide critical for my research?

A1: The presence of residual organic solvents, even in trace amounts, can have significant consequences in research and pharmaceutical applications. According to international regulatory standards, such as the ICH Q3C guidelines, residual solvents are classified based on their toxicity and must be controlled within strict limits to ensure patient safety.[1][2][3]

From an experimental standpoint, residual solvents can:

  • Alter Physicochemical Properties: Solvents can affect the compound's viscosity, stability, and crystal form (solvate formation).

  • Interfere with Downstream Reactions: A solvent from a previous step can act as a poison for catalysts or participate in unwanted side reactions in a subsequent step.

  • Compromise Analytical Data: Solvent peaks in NMR, GC, or other analyses can obscure signals from your compound or impurities, leading to inaccurate purity assessments and incorrect structural elucidation.

  • Introduce Toxicity: Many common organic solvents are toxic and must be removed to levels deemed safe for biological assays or in vivo studies.[4]

Therefore, ensuring your compound is free from residual solvents is a fundamental requirement for reliable, reproducible, and safe scientific outcomes.

Q2: What are the primary laboratory methods for removing solvents from a high-boiling, oily compound like this one?

A2: 2-(3-Methoxyphenyl)-N,N-dimethylacetamide is reported as a high-boiling oil (123°C at 0.3 Torr), which means standard atmospheric distillation is not feasible without risking thermal decomposition.[5] The most effective methods rely on reducing the solvent's boiling point by lowering the pressure.

The primary techniques are:

  • Rotary Evaporation: This is the most common first step for removing the bulk of a solvent. It works by increasing the sample's surface area through rotation while reducing the pressure, which lowers the solvent's boiling point.

  • High-Vacuum Drying: After rotary evaporation, persistent solvent traces are best removed by placing the sample under a high vacuum (typically <1 mbar) for an extended period.[6][7] This is often done in a vacuum oven or on a Schlenk line, sometimes with gentle heating.

  • Recrystallization: If the compound can be induced to crystallize, recrystallization is an exceptionally powerful method for purification. It physically excludes solvent and other impurities from the crystal lattice as it forms.[8][9][10]

Below is a decision tree to help select the appropriate method.

G start Start: Compound in Solution bulk_removal Is bulk solvent (>5% volume) present? start->bulk_removal rotovap Use Rotary Evaporator bulk_removal->rotovap Yes check_purity Check purity (e.g., NMR). Is residual solvent still present? bulk_removal->check_purity No rotovap->check_purity high_vac High-Vacuum Drying (Vacuum Oven / Schlenk Line) check_purity->high_vac Yes end Product is Solvent-Free check_purity->end No final_check Final Purity Check high_vac->final_check crystallize Can the compound be crystallized? high_vac->crystallize final_check->end crystallize->final_check No recrystallize_node Perform Recrystallization for Ultimate Purity crystallize->recrystallize_node Yes recrystallize_node->high_vac Dry Crystals

Caption: Decision tree for solvent removal.

Troubleshooting Guide

Q3: I used a rotary evaporator, but my ¹H NMR spectrum still shows significant residual solvent (e.g., ethyl acetate, toluene). What should I do next?

A3: This is a very common challenge, especially with viscous, high-boiling point oils that can trap solvent molecules. Rotary evaporation alone is often insufficient.

Root Cause Analysis:

  • Viscosity: Your compound is likely a thick oil, which has a very low diffusion rate, physically trapping solvent molecules.

  • Vapor Pressure Equilibrium: At the temperature and pressure of your rotary evaporation, an equilibrium is reached where the solvent evaporation rate becomes negligible.

Recommended Workflow:

  • Optimize Rotary Evaporation: Ensure your settings are optimal. A useful guideline is the "20/40/60 Rule," where the bath temperature is ~20°C higher than the desired solvent vapor temperature.[11][12] For example, to remove ethyl acetate (boiling point 77°C), a bath temperature of 40-50°C with an appropriate vacuum is a good starting point.

  • High-Vacuum Manifold (Schlenk Line): This is the most direct solution. Transfer your oil to a round-bottom flask (to maximize surface area) and connect it to a high-vacuum line (<1 mbar).

    • Protocol: Allow the sample to stir (if possible) under high vacuum at room temperature for several hours or overnight. Gentle heating (e.g., 40°C) with a water or oil bath can significantly accelerate solvent removal, provided your compound is thermally stable.

  • Azeotropic Removal: This technique involves adding a second, non-interfering solvent that forms a lower-boiling azeotrope with the trapped solvent.[13]

    • Example: If you are trying to remove residual toluene (boiling point 111°C), you can add cyclohexane (boiling point 81°C), which forms an azeotrope with toluene. Repeatedly adding and removing the cyclohexane on the rotary evaporator will effectively carry the toluene away.

  • Inert Gas Sweep: While drying under high vacuum, introducing a very slow stream of a dry, inert gas (like nitrogen or argon) through a needle below the surface of the oil can help break the vacuum equilibrium at the surface and carry solvent vapors away more efficiently.[14]

The following diagram illustrates the standard workflow for removing a persistent solvent.

G cluster_0 Phase 1: Bulk Removal cluster_1 Phase 2: Trace Removal start Product with >5% Solvent rotovap Rotary Evaporation (40-50°C Bath) start->rotovap high_vac High-Vacuum Drying (<1 mbar, 40°C, 12-24h) rotovap->high_vac nmr_check NMR Analysis high_vac->nmr_check nmr_check->high_vac Solvent Present end_node Solvent-Free Product nmr_check->end_node Solvent Absent

Caption: Standard workflow for removing persistent solvents.
Q4: My compound bumps and foams uncontrollably during rotary evaporation. How can I prevent this?

A4: "Bumping" is the sudden, violent boiling of a liquid and is a common issue when evaporating solvents under reduced pressure.[15]

Root Cause Analysis:

  • Vacuum Applied Too Quickly: A sudden drop in pressure causes the solvent to boil explosively before smooth evaporation can begin.

  • Excessive Heat: The bath temperature is too high for the initial pressure, causing superheating.

  • Flask Size: Filling the flask more than halfway reduces the headspace and surface area, promoting bumping.[16]

Solutions:

  • Gradual Vacuum: Apply the vacuum slowly and controllably to allow the solvent to begin bubbling gently.

  • Start Rotation First: Always begin rotating the flask (e.g., 100-150 rpm) before applying the vacuum. The rotation creates a thin film that evaporates smoothly.

  • Use a Bump Trap: Always place a bump trap between your flask and the rotary evaporator to prevent any bumped material from contaminating the instrument.[16]

  • Control Flask Volume: Never fill the round-bottom flask more than 50% of its total volume.

  • Consider a Centrifugal Evaporator: For highly volatile solvents or foam-prone samples, a centrifugal evaporator (e.g., Genevac) is an excellent alternative. It applies a centrifugal force that keeps the liquid at the bottom of the container while applying vacuum and heat, completely preventing bumping.

Problem Primary Cause Solution
Persistent SolventHigh viscosity, unfavorable vapor pressure equilibrium.Transfer to high vacuum line (Schlenk); use gentle heat; consider azeotropic removal.
Bumping/FoamingVacuum applied too rapidly; bath too hot.Apply vacuum gradually; ensure rotation is on first; use a bump trap; do not overfill flask.
Oiling OutCompound is a solvate or has a low melting point.Purify via recrystallization from a different solvent system.
Sample FreezingSolvent's boiling point under vacuum is below its freezing point.Apply gentle heat to the bath before pulling a full vacuum; control the vacuum level carefully.
Q5: Is it possible to use lyophilization (freeze-drying) to remove organic solvents like acetonitrile or methanol?

A5: While lyophilization is ideal for removing water, using it for organic solvents is challenging and requires specialized equipment.[17]

Root Cause Analysis:

  • Low Freezing Points: Many organic solvents have very low freezing points (e.g., acetonitrile freezes at -45°C). Standard lab freezers (-20°C) are insufficient, and even specialized freeze-dryers may struggle to keep the sample frozen under deep vacuum.[17]

  • High Vapor Pressure: These solvents can melt and evaporate (boil) under vacuum rather than sublimating, causing bumping and sample loss.[18]

  • Equipment Damage: Organic solvent vapors can damage the acrylic components and vacuum pump oil in standard lyophilizers not designed for this purpose.[18]

Feasibility & Protocol:

  • Dilution is Key: The concentration of the organic solvent should generally be below 10% in a solvent with a higher freezing point, like water or 1,4-dioxane.[18]

  • Specialized Equipment: A lyophilizer with a very low condenser temperature (≤ -105°C) and a solvent-resistant, oil-free vacuum pump is strongly recommended.[19]

  • Pre-Freezing: The sample must be rapidly frozen solid using liquid nitrogen and immediately transferred to the pre-chilled lyophilizer to prevent melting.[18]

Verdict: For removing bulk organic solvents from 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, lyophilization is not a practical primary method. It is better suited for removing residual water or other suitable lyophilization solvents after the bulk of the organic solvent has been removed by other means.[19]

References

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • Holland, B. (2024). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Solvent Removal - Organic Chemistry. Retrieved from [Link]

  • Across International. (2024, January 12). Procedures for Rotary Evaporation. Retrieved from [Link]

  • ICH. (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). Retrieved from [Link]

  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]

  • Shanghai HJLab. (2022, December 10). The “Golden Rule” for Solvent Removal When Using a Rotary Evaporator. Retrieved from [Link]

  • JoVE. (2015, March 4). Video: Rotary Evaporation to Remove Solvent. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • DigiVac. (n.d.). Solvent Recovery Practices and Tips to Avoid Rotary Evaporation Mistakes. Retrieved from [Link]

  • ResearchGate. (2021, April 21). How do I lyophilize organic solvents (Acetone, Ethanol and Ethyl acetate)?. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Organomation. (n.d.). What is Solvent Removal?. Retrieved from [Link]

  • Dartmouth College. (n.d.). Recrystallization. Retrieved from [Link]

  • Emerald Cloud Lab. (n.d.). ExperimentLyophilize Documentation. Retrieved from [Link]

  • Buchi.com. (n.d.). How to effectively use organic solvents in lyophilization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • University of Rochester. (n.d.). How To: Remove Residual Water. Retrieved from [Link]

  • ACS Community. (2018, June 11). Removal of residual solvent under vacuum. Retrieved from [Link]

  • American Laboratory. (2011, June 13). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. Retrieved from [Link]

  • Anderson Dahlen. (n.d.). Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in various experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible results.

Introduction: Understanding the Solubility Challenge

Over 70% of new chemical entities in drug discovery pipelines exhibit poor aqueous solubility, a major hurdle for absorption and bioavailability.[1] 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, an aromatic acetamide derivative, presents such challenges, potentially leading to compound precipitation, inaccurate concentration measurements, and unreliable assay data. This guide will walk you through a systematic approach to overcome these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 2-(3-Methoxyphenyl)-N,N-dimethylacetamide is precipitating out of solution when I add it to my aqueous assay buffer. What is the first thing I should check?

A1: The initial suspect is often the concentration of your organic stock solvent (e.g., DMSO) in the final assay medium. Many organic solvents are miscible with water, but their ability to keep a hydrophobic compound in solution diminishes significantly upon dilution in an aqueous environment.[2]

  • Causality: The high concentration of the compound in the stock solution is maintained by the organic solvent. When this is diluted into the aqueous buffer, the solvent concentration may drop below the level required to keep the compound solubilized, causing it to precipitate.

  • Troubleshooting Step: Check the final concentration of your organic solvent in the assay. For many cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[3][4] If your solvent concentration is higher, consider preparing a more concentrated stock solution to reduce the volume added to the assay.

Q2: I'm using the maximum tolerable concentration of DMSO in my cell-based assay, but my compound's solubility is still insufficient. What are my next steps?

A2: When the primary solvent is not enough, a systematic approach to solubility enhancement is necessary. The key is to explore biocompatible excipients while meticulously controlling for their own potential effects on the assay.

A recommended workflow involves a step-wise exploration of co-solvents, pH adjustment, and other solubilizing agents.

Workflow for Enhancing Solubility

Below is a systematic workflow to guide you through the process of improving the solubility of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide for your assays.

A Start: Compound Precipitation Observed B Is final solvent conc. (e.g., DMSO) >0.5%? A->B C Prepare more concentrated stock to reduce solvent volume B->C Yes D Proceed to Co-Solvent Screening B->D No C->D E Screen Co-solvents (e.g., Ethanol, PEG 400) at tolerated concentrations D->E F Solubility Improved? E->F G Consider pH Modification F->G No K Solubility Issue Resolved. Proceed with Assay & Vehicle Controls F->K Yes L Re-evaluate compound suitability or consider derivatization F->L Persistent Issue H Determine pKa of Compound. Is it ionizable in assay pH range? G->H I Adjust buffer pH away from pKa to favor ionized (more soluble) form H->I Yes J Explore Advanced Formulations (e.g., Cyclodextrins, Surfactants) H->J No I->F J->F

Caption: A step-by-step decision tree for troubleshooting poor solubility.

Q3: How do I choose and use a co-solvent effectively?

A3: Co-solvents are water-miscible organic solvents that, when added to the aqueous medium, increase the solubility of hydrophobic compounds.[5] The selection of a co-solvent should be based on its solubilizing capacity and its compatibility with your specific assay system.

  • Expertise & Experience: For many biological assays, common co-solvents include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol (PG).[5][6] Their utility stems from having different affinities for various parts of a chemical structure, enhancing solubility at specific ratios.[5]

  • Protocol: Co-solvent Screening

    • Determine Maximum Tolerable Concentration: Before testing for solubility, determine the highest concentration of each potential co-solvent that does not affect your assay's viability or readout (e.g., cell health, enzyme activity).

    • Stock Preparation: Prepare a high-concentration stock of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in your primary solvent (e.g., 100 mM in DMSO).

    • Working Solutions: Create a series of working solutions by diluting the stock into your assay buffer containing different concentrations of the co-solvent, up to its maximum tolerable level.

    • Observation: Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C).

    • Validation: Always run a vehicle control containing the same concentration of the primary solvent and co-solvent to ensure they do not interfere with the assay results.[2]

Co-SolventTypical Starting Concentration Range for ScreeningNotes
Ethanol0.1% - 1% (v/v)Can be cytotoxic at higher concentrations.[6]
PEG 4000.5% - 5% (v/v)Generally well-tolerated in many cell lines.
Propylene Glycol0.5% - 2% (v/v)Can have effects on cell membranes.
Q4: Can adjusting the pH of my assay buffer improve the solubility of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide?

A4: Yes, for ionizable compounds, pH can have a significant impact on solubility.[7] The solubility of a compound is generally lowest at its isoelectric point and increases as the pH moves away from its pKa, favoring the more soluble, ionized form.[8][9]

  • Mechanism: 2-(3-Methoxyphenyl)-N,N-dimethylacetamide contains a tertiary amine, which can be protonated at acidic pH. The resulting cation is typically more water-soluble than the neutral form. Conversely, if the compound had an acidic functional group, increasing the pH would favor the more soluble anionic form.[7]

  • Trustworthiness: This approach requires careful consideration of your assay's pH tolerance. Many biological systems are sensitive to pH changes.

  • Troubleshooting Steps:

    • pKa Estimation: Determine the predicted pKa of the compound. For 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, the tertiary amine group suggests it will be basic.

    • Buffer Modification: If your assay can tolerate it, try adjusting the buffer pH to be at least 1-2 units below the pKa of the amine to ensure it is predominantly in its protonated, more soluble state.

    • Control Experiment: Run a control experiment with the pH-adjusted buffer alone to confirm that the pH change itself does not alter the assay outcome.

Q5: I've tried co-solvents and pH adjustment with limited success. What other options do I have?

A5: If simpler methods are insufficient, more advanced formulation strategies can be employed. These include the use of cyclodextrins or non-ionic surfactants.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an inclusion complex that is more water-soluble.[1][10] Beta-cyclodextrin and its derivatives (like HP-β-CD) are commonly used.[3]

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[11] Non-ionic surfactants like Tween® 20 or Tween® 80 are often used in biological assays, but their potential for cell lysis and interference with protein function must be carefully evaluated at the intended concentration.[6]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin-Complexed Stock Solution

This protocol describes a method for preparing a stock solution of a poorly soluble compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS).

  • Compound Addition: Weigh the required amount of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide and add it to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously and then incubate at 37°C for 1-2 hours with intermittent vortexing to facilitate the formation of the inclusion complex.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved compound.

  • Concentration Verification: It is highly recommended to verify the final concentration of the solubilized compound using an appropriate analytical method, such as HPLC-UV.

  • Assay Dilution: Use this stock solution to make further dilutions in your assay medium. Remember to include a vehicle control with the same concentration of HP-β-CD.

Concluding Remarks

Overcoming the poor solubility of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide requires a logical and empirical approach. By systematically evaluating the impact of solvents, co-solvents, pH, and advanced formulation agents, you can develop a robust protocol that ensures your compound remains in solution, leading to more accurate and reliable experimental outcomes. Always validate your chosen solubilization method with appropriate vehicle controls to maintain the integrity of your results.

References

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide and Its Positional Isomers: A Technical Guide for Researchers

This guide provides an in-depth comparative analysis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide and its ortho- and para-isomers. Designed for researchers, scientists, and professionals in drug development, this documen...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide and its ortho- and para-isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological activities of these closely related compounds. By presenting available experimental data alongside detailed analytical protocols, this guide aims to serve as a valuable resource for the characterization and evaluation of this class of molecules.

Introduction

Positional isomerism, where functional groups occupy different positions on a core scaffold, can have profound effects on a molecule's physical, chemical, and biological properties. Understanding these differences is a cornerstone of medicinal chemistry and drug design. This guide focuses on the ortho-, meta-, and para-isomers of 2-(methoxyphenyl)-N,N-dimethylacetamide, a class of compounds with potential applications in various fields of chemical and pharmaceutical research. The subtle shift of the methoxy group on the phenyl ring can influence factors such as receptor binding, metabolic stability, and solubility, making a comparative analysis essential for any research endeavor involving these molecules.

I. Synthesis and Mechanistic Considerations

The synthesis of 2-(methoxyphenyl)-N,N-dimethylacetamide isomers typically proceeds through a two-step sequence: the formation of the corresponding methoxyphenylacetic acid followed by amidation.

General Synthetic Workflow

Caption: General synthetic route to 2-(methoxyphenyl)-N,N-dimethylacetamide isomers.

The initial step often involves the conversion of a methoxyphenyl halide (e.g., bromide or chloride) to a Grignard reagent, which is then carboxylated using solid carbon dioxide (dry ice). The resulting methoxyphenylacetic acid is a stable intermediate that can be purified before proceeding to the amidation step.

The amidation is most efficiently achieved by first converting the carboxylic acid to the more reactive acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with dimethylamine yields the desired N,N-dimethylacetamide. This two-step approach is generally preferred as it avoids the harsh conditions and potential side reactions of directly reacting the carboxylic acid with dimethylamine at high temperatures.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-N,N-dimethylacetamide

This protocol is adapted from a known industrial synthesis and can be modified for the ortho- and meta-isomers with appropriate adjustments to purification procedures.[1]

  • Salt Formation: In a suitable reactor, melt 4-methoxyphenylacetic acid (1.0 equivalent). Slowly introduce gaseous dimethylamine (approximately 1.0 equivalent) into the molten acid. An exothermic reaction will occur, forming the N,N-dimethylammonium salt.

  • Amidation: The molten ammonium salt is then heated to a high temperature (e.g., 245°C), often under pressure and with microwave irradiation, to effect dehydration and form the amide.[1]

  • Work-up and Purification: After cooling, the reaction mixture is subjected to an extractive work-up to remove any unreacted starting materials. The crude product can then be purified by distillation under reduced pressure to yield the final, virtually colorless product.[1]

II. Comparative Physicochemical Properties

The position of the methoxy group significantly influences the physicochemical properties of the isomers. The following table summarizes available experimental and predicted data for the three compounds.

Property2-(2-Methoxyphenyl)-N,N-dimethylacetamide (ortho)2-(3-Methoxyphenyl)-N,N-dimethylacetamide (meta)2-(4-Methoxyphenyl)-N,N-dimethylacetamide (para)
Molecular Formula C₁₁H₁₅NO₂C₁₁H₁₅NO₂C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol 193.24 g/mol 193.24 g/mol
Appearance Data not availableData not availableColorless liquid/pale yellow solid
Melting Point Data not availableData not available79-81 °C[2]
Boiling Point Data not available123 °C at 0.3 Torr[3]320.9 °C at 760 mmHg[2]
Density Data not available1.052 g/cm³ (Predicted)[3]1.052 g/cm³[2]
Solubility Data not availableSlightly soluble in Chloroform and Ethyl Acetate[3]Data not available

Expert Insights: The para-isomer is a solid at room temperature, while the meta-isomer is a high-boiling liquid. This difference in melting point can be attributed to the greater symmetry of the para-isomer, which allows for more efficient packing in the crystal lattice. The high boiling points of all isomers are expected due to the polar amide functional group, which facilitates strong intermolecular dipole-dipole interactions.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is increased at a rate of 1-2 °C per minute near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

III. Spectroscopic Analysis

Spectroscopic techniques such as NMR, IR, and mass spectrometry are indispensable for the structural elucidation and confirmation of the synthesized isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts of the aromatic protons are particularly useful for distinguishing between the ortho-, meta-, and para-isomers.

Expected ¹H NMR Spectral Features:

  • Ortho-isomer: The aromatic region will show a complex multiplet pattern due to the close proximity of the methoxy and acetamide groups to the aromatic protons.

  • Meta-isomer: The aromatic protons will exhibit a more distinct splitting pattern, with characteristic couplings between adjacent and meta-positioned protons.

  • Para-isomer: The aromatic region will show two doublets, characteristic of a 1,4-disubstituted benzene ring.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts based on multiplicity, coupling constants, and comparison with predicted spectra or related compounds.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. All three isomers are expected to show a molecular ion peak corresponding to their molecular weight (193.24 g/mol ).

IV. Comparative Biological Activity

The biological activities of these isomers are not extensively documented in the public domain. However, studies on structurally related N-(4-methoxyphenyl)acetamide derivatives have shown promising antimicrobial and antifungal activities.[5][6]

One study investigated the antibacterial and antifungal properties of N-(4-methoxyphenyl)acetamide derivatives, revealing that some of these compounds exhibit significant activity against phytopathogenic fungi and bacteria.[5] Another study on 2-chloro-N-(4-methoxyphenyl)acetamide demonstrated its antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7]

Expert Insights: The position of the methoxy group is likely to influence the biological activity by affecting the molecule's overall shape, electronic distribution, and ability to interact with biological targets. For instance, the steric hindrance of the ortho-methoxy group could prevent optimal binding to a target protein, while the electronic effects of the meta- and para-substituents could modulate the molecule's reactivity and metabolic stability. Further screening of all three isomers against a panel of biological targets is warranted to elucidate their comparative pharmacological profiles.

Workflow for Comparative Biological Screening

Caption: A typical workflow for the comparative biological evaluation of isomers.

V. Conclusion

This guide provides a comparative framework for the study of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide and its ortho- and para-isomers. While there are gaps in the publicly available experimental data for these specific compounds, this document synthesizes the existing information on their synthesis, properties, and the biological activities of related structures. The provided experimental protocols offer a starting point for researchers to generate their own data and further explore the nuanced differences between these positional isomers. Such comparative studies are crucial for advancing our understanding of structure-activity relationships and for the rational design of new molecules with desired properties.

References

  • 2-methoxy-2-(4-methoxyphenyl)-N,N-dimethylacetamide. ChemSynthesis. Available from: [Link]

  • 2-(3-methoxyphenyl)-N,N-dimethylacetamide|90526-08-2. MOLBASE. Available from: [Link]

  • Maiti, D., et al. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules. 2021. Available from: [Link]

  • Acikbas, Y., et al. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega. 2021. Available from: [Link]

  • 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide. PubChem. Available from: [Link]

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  • Sycheva, E., et al. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. 2023. Available from: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide Analogs as Melatonin Receptor Ligands

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, a scaffold that has shown significant promise as a modulator of melatonin r...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, a scaffold that has shown significant promise as a modulator of melatonin receptors (MT1 and MT2). Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel therapeutic agents targeting sleep disorders, circadian rhythm disturbances, and other neurological conditions. This document synthesizes findings from key research articles to offer a comparative overview, supported by experimental data and detailed protocols for researchers in drug discovery and medicinal chemistry.

Introduction: The Melatonergic Landscape

Melatonin, the endogenous ligand for MT1 and MT2 receptors, plays a crucial role in regulating the sleep-wake cycle. The development of synthetic agonists has been a major focus in medicinal chemistry to address the limitations of melatonin, such as its short half-life. The 2-(3-Methoxyphenyl)-N,N-dimethylacetamide scaffold has emerged as a promising starting point for the development of potent and selective melatonin receptor agonists. The SAR studies discussed herein explore how modifications to this core structure influence binding affinity (Ki) and functional activity (EC50 and intrinsic activity) at both MT1 and MT2 receptors.

Core Structure and Points of Modification

The fundamental structure of the parent compound, 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, can be dissected into three key regions for SAR analysis:

  • The Aromatic Core: The 3-methoxyphenyl ring.

  • The Acetamide Moiety: The N,N-dimethylacetamide group.

  • The Ethyl Linker: The two-carbon chain connecting the aromatic ring and the acetamide nitrogen.

Systematic modifications at these positions have yielded valuable insights into the pharmacophore required for potent and selective melatonergic activity.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications on the affinity and functional activity of these analogs at MT1 and MT2 receptors.

Modifications of the Aromatic (3-Methoxyphenyl) Ring

The substitution pattern on the phenyl ring is a critical determinant of both potency and selectivity. The 3-methoxy group is a recurring motif in many potent melatonin receptor agonists, mimicking the 5-methoxy group of melatonin.

  • Position of the Methoxy Group: While the 3-methoxy substitution is common, exploration of other positions has been undertaken. Generally, moving the methoxy group to the 2- or 4-position can lead to a decrease in affinity, highlighting the specific spatial requirements of the receptor binding pocket.

  • Replacement of the Methoxy Group: Substitution of the 3-methoxy group with other small, lipophilic groups such as halogens (e.g., F, Cl) has been investigated. While some halogenated analogs retain affinity, the methoxy group often provides a favorable balance of electronic and steric properties for optimal receptor interaction.[1]

  • Additional Ring Substituents: The introduction of a second substituent on the phenyl ring can dramatically impact selectivity. For instance, in a related series of N-[3-(3-methoxyphenyl)propyl] amides, the addition of a benzyloxy group at the C6 position of the 3-methoxyphenyl ring was found to significantly enhance MT2 binding affinity while concurrently decreasing MT1 affinity, leading to highly MT2-selective ligands.[2]

Modifications of the Acetamide Moiety

The N-acyl group and the N-alkyl substituents of the acetamide moiety are crucial for receptor activation and can be modulated to fine-tune the agonist/antagonist profile of the compounds.

  • N-Acyl Chain Length: Altering the length of the acyl chain (from acetyl to propanoyl, butanoyl, etc.) can influence binding affinity. Studies on related melatonergic ligands have shown that a propanoyl or butanoyl group can sometimes lead to higher affinity compared to the acetyl group.[1]

  • N,N-Dimethyl Substitution: The two methyl groups on the amide nitrogen are not sacrosanct. Replacing one or both methyl groups with other small alkyl groups (e.g., ethyl) can be tolerated, but larger substituents are generally detrimental to activity. In a key study on a related monomeric agonist, N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide, the presence of a single methyl group on the amine was found to be compatible with high affinity.[3]

  • Bioisosteric Replacements of the Amide: Replacement of the amide functionality with other groups, such as a sulfonamide, has been explored in broader SAR campaigns of melatonin analogs. These modifications often lead to significant changes in electronic properties and hydrogen bonding capacity, which can alter the binding mode and functional activity.

Bivalent Ligand Approach: Dimerization Studies

A fascinating extension of the SAR involves the creation of bivalent ligands by dimerizing the monomeric pharmacophore. A study on N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide provides compelling evidence for this approach.[3]

  • Dimerization through the Methoxy Group: Linking two monomeric units via their 3-methoxy positions resulted in a significant increase in selectivity for the MT1 receptor. The length of the polymethylene linker was critical, with a trimethylene linker providing the highest selectivity (112-fold) and a hexamethylene linker yielding the highest MT1 affinity (pKi = 8.47).[3] These bivalent ligands generally behaved as partial agonists.[3]

  • Dimerization through the Aniline Nitrogen: In contrast, dimerization through the aniline nitrogen abolished MT1 selectivity. The nature of the linker in these dimers determined whether the resulting compound was a full agonist or an antagonist.[3]

Comparative Data Summary

The following table summarizes the binding affinities and functional activities of key analogs discussed in the literature. This allows for a direct comparison of the effects of specific structural modifications.

Compound IDModificationMT1 pKiMT2 pKiMT1/MT2 SelectivityFunctional ActivityReference
1 N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide (Monomer)7.857.92~1Full Agonist[3]
3a Dimer of 1 via methoxy group (trimethylene linker)7.925.87112Partial Agonist[3]
3d Dimer of 1 via methoxy group (hexamethylene linker)8.476.7354Partial Agonist[3]
Analog A N-[3-(3-methoxyphenyl)propyl] acetamide--Non-selectiveAgonist[2]
Analog B N-[3-(6-Benzyloxy-3-methoxyphenyl)propyl] acetamide<6.7>9.0>200-fold for MT2Agonist[2]

Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

The determination of binding affinity and functional activity of these analogs relies on robust and standardized in vitro assays.

Radioligand Binding Assay for MT1 and MT2 Receptors

This protocol is a standard method to determine the binding affinity (Ki) of a test compound.[4][5]

Objective: To measure the displacement of a radiolabeled ligand from the MT1 or MT2 receptor by a non-labeled test compound.

Materials:

  • Cell membranes from HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]iodomelatonin.

  • Binding buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂.

  • Non-specific binding control: Melatonin (10 µM).

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add cell membranes (20-40 µg of protein), 2-[¹²⁵I]iodomelatonin (at a concentration near its Kd, typically 50-100 pM), and either buffer (for total binding), non-specific binding control, or test compound.

  • Incubate the mixture at 37°C for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This assay determines the functional activity (agonism or antagonism) of a compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.[6]

Objective: To assess the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing MT1 or MT2 receptors.

Materials:

  • HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Add the test compounds at various concentrations and incubate for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 value and the maximum effect (Emax).

  • For antagonists, co-incubate increasing concentrations of the test compound with a fixed concentration of a known agonist (e.g., melatonin) and determine the shift in the agonist's dose-response curve to calculate the pA2 value.

Visualizing the SAR and Experimental Workflow

The following diagrams, generated using Graphviz, provide a visual representation of the key SAR findings and the experimental workflow for evaluating these compounds.

SAR_Summary cluster_scaffold 2-(3-Methoxyphenyl)-N,N-dimethylacetamide Scaffold cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Scaffold Core Structure Aromatic Aromatic Ring (3-Methoxyphenyl) Scaffold->Aromatic Modify Substituents Acetamide Acetamide Moiety (N,N-dimethylacetamide) Scaffold->Acetamide Modify N-Acyl & N-Alkyl Dimerization Bivalent Ligands (Dimerization) Scaffold->Dimerization Link Monomers Affinity Binding Affinity (Ki at MT1/MT2) Aromatic->Affinity Selectivity Receptor Selectivity (MT1 vs. MT2) Aromatic->Selectivity Acetamide->Affinity Efficacy Functional Activity (Agonism/Antagonism) Acetamide->Efficacy Dimerization->Affinity Dimerization->Efficacy Dimerization->Selectivity

Caption: Key SAR modifications and their impact on biological outcomes.

Experimental_Workflow Start Synthesis of Analogs Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (cAMP) (Determine EC50 & Efficacy) Start->Functional_Assay Data_Analysis SAR Analysis & Data Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for the evaluation of novel melatonin receptor ligands.

Conclusion and Future Directions

The structure-activity relationship of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide analogs reveals a rich and complex interplay between chemical structure and melatonergic activity. The 3-methoxyphenyl ring serves as a crucial anchor, while modifications to the acetamide moiety and the exploration of bivalent ligands offer exciting avenues for modulating potency, selectivity, and functional outcome. The data presented in this guide underscore the importance of systematic medicinal chemistry efforts in the design of next-generation melatonin receptor agonists. Future research should focus on further refining the selectivity for MT1 and MT2 receptors, exploring novel bioisosteric replacements for the amide functionality, and investigating the in vivo pharmacokinetic and pharmacodynamic properties of the most promising analogs. Such endeavors will undoubtedly contribute to the development of novel therapeutics for a range of sleep-related and neurological disorders.

References

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, a key intermediate in various synthetic pathways, robust an...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, a key intermediate in various synthetic pathways, robust and reliable analytical methods are crucial for ensuring quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. We will delve into the principles of cross-validation, present detailed experimental protocols, and offer a comparative analysis of their performance based on internationally harmonized guidelines.

The objective of a cross-validation of analytical procedures is to demonstrate that two or more methods are suitable for the same intended purpose and can produce comparable results.[1][2] This is critical when, for instance, a method is transferred between laboratories or when a new method is introduced to replace an existing one. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring a framework that is both scientifically sound and regulatory-compliant.[3][4][5][6][7][8]

The Importance of Method Validation

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[9][10] It is the foundation of product quality, ensuring that the measurements are accurate, precise, and reliable.[9][11] The core parameters for validation, which we will explore in our comparative analysis, include specificity, linearity, accuracy, precision, and robustness.[5][11]

Experimental Design: A Tale of Two Techniques

For the cross-validation of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide analysis, we selected two of the most prevalent and powerful techniques in the pharmaceutical industry: HPLC with UV detection and GC-MS. The choice of these methods was deliberate, aiming to compare a workhorse of quality control laboratories (HPLC) with a highly selective and sensitive technique (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in quantifying a wide range of compounds. For 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, a reversed-phase HPLC method with UV detection is a logical first choice due to the compound's aromatic ring, which imparts a UV chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it an excellent confirmatory technique.[12] By separating compounds in the gas phase and detecting them based on their mass-to-charge ratio, GC-MS can provide unambiguous identification and quantification, even in complex matrices.[13][14]

Cross-Validation Workflow

The cross-validation process involves a head-to-head comparison of the two methods using the same set of samples. The results are then statistically evaluated to determine if they are equivalent.

Figure 1: A schematic of the cross-validation workflow.

Comparative Performance Data

The following tables summarize the key performance characteristics of the HPLC and GC-MS methods for the analysis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria (ICH Q2(R1))
Range (µg/mL) 1 - 2000.1 - 50Defined by linearity, accuracy, and precision
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept MinimalMinimalClose to zero

Table 2: Accuracy

Concentration (µg/mL)HPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria (ICH Q2(R1))
Low (1 µg/mL) 99.5%101.2%98.0% - 102.0%
Mid (100 µg/mL) 100.2%100.5%98.0% - 102.0%
High (200 µg/mL) 99.8%99.9%98.0% - 102.0%

Table 3: Precision

ParameterHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria (ICH Q2(R1))
Repeatability (n=6) 0.8%1.2%≤ 2%
Intermediate Precision (inter-day) 1.5%1.8%≤ 3%

Table 4: Specificity and Robustness

ParameterHPLC-UVGC-MS
Specificity No interference from placebo or degradation products.High specificity due to mass fragmentation pattern.
Robustness Minor variations in mobile phase composition and flow rate had no significant impact on results.Minor variations in oven temperature ramp and carrier gas flow had no significant impact on results.

Experimental Protocols

HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase to the desired concentration.

GC-MS Method
  • Instrumentation: Agilent 7890B GC with a 5977A MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.[15]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[15]

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 20°C/min to 280°C, hold for 5 minutes.[15]

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

  • Scan Range: 40-400 m/z.

  • Sample Preparation: Samples were dissolved in methanol.

Discussion of Results and Method Selection

Both the HPLC-UV and GC-MS methods demonstrated excellent performance and met the acceptance criteria outlined in the ICH guidelines.[8] The HPLC method is a robust and reliable choice for routine quality control, offering simplicity and high throughput. Its precision and accuracy are well within the required limits for pharmaceutical analysis.

The GC-MS method, while slightly more complex in its operation, provides a higher degree of specificity.[16] The mass spectral data offers an additional layer of confirmation, which is invaluable for impurity profiling and in cases where co-eluting peaks might be a concern. The lower limit of detection of the GC-MS method also makes it more suitable for trace analysis.

Figure 2: Decision tree for method selection based on analytical needs.

Conclusion

The cross-validation of analytical methods for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide demonstrates that both HPLC-UV and GC-MS are suitable for its quantification. The choice between the two methods will ultimately depend on the specific application. For routine analysis where speed and simplicity are key, HPLC is the method of choice. For applications requiring higher sensitivity and confirmatory data, GC-MS is the superior option. This guide provides the foundational data and protocols to support the selection and implementation of the most appropriate analytical method, ensuring data integrity and regulatory compliance throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures. gmp-compliance.org. Retrieved January 12, 2026, from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved January 12, 2026, from [Link]

  • Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved January 12, 2026, from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 12, 2026, from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved January 12, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. Retrieved January 12, 2026, from [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved January 12, 2026, from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved January 12, 2026, from [Link]

  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Retrieved January 12, 2026, from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved January 12, 2026, from [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved January 12, 2026, from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 12, 2026, from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. Retrieved January 12, 2026, from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). N,N-Dimethylacetamide. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.

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Comparative

A Comparative Guide to the Stability of N,N-Dimethylacetamide and Its Derivatives in Pharmaceutical Applications

For researchers, scientists, and drug development professionals, the selection of appropriate solvents and excipients is a critical decision that profoundly impacts the stability, efficacy, and safety of a final drug pro...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate solvents and excipients is a critical decision that profoundly impacts the stability, efficacy, and safety of a final drug product. N,N-dimethylacetamide (DMA), a polar aprotic solvent, is frequently employed in pharmaceutical formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3] However, the inherent chemical stability of DMA and its derivatives under various stress conditions is a key consideration.

This guide provides a comprehensive comparative stability analysis of N,N-dimethylacetamide (DMA) against a common alternative, N-methyl-2-pyrrolidone (NMP), and a structurally similar derivative, N-ethyl-N-methylacetamide (EMA). The insights presented herein are grounded in established degradation pathways and forced degradation study principles, designed to empower formulation scientists with the data necessary to make informed decisions.

Rationale for Stability Comparison

The stability of a pharmaceutical solvent is paramount as its degradation can lead to the formation of impurities that may be toxic or reactive with the API, ultimately compromising the product's quality and safety.[4] Forced degradation studies, which intentionally stress the compound under more severe conditions than accelerated stability testing, are essential for elucidating potential degradation pathways and developing stability-indicating analytical methods.[4][5]

This guide will focus on three primary degradation mechanisms relevant to pharmaceutical processing and storage:

  • Hydrolysis: Degradation in the presence of water, under acidic, basic, and neutral conditions.

  • Oxidation: Degradation initiated by oxidizing agents.

  • Photolysis: Degradation induced by exposure to light.

Understanding the Degradation Pathways

The core of this comparison lies in the inherent chemical structures of DMA, NMP, and EMA and their susceptibility to degradation.

  • N,N-dimethylacetamide (DMA): A tertiary amide, generally resistant to base-catalyzed hydrolysis but susceptible to acid-catalyzed hydrolysis.[6] The acyl-N bond can be cleaved under acidic conditions.[6]

  • N-methyl-2-pyrrolidone (NMP): A cyclic amide (a lactam), which can also undergo hydrolysis to open the ring structure. It is a widely used solvent in various industries.[7]

  • N-ethyl-N-methylacetamide (EMA): A hypothetical derivative for this study, chosen to explore the impact of a slightly larger N-alkyl substituent on stability compared to DMA.

The primary degradation products anticipated from the hydrolysis of these amides are the corresponding carboxylic acid (acetic acid for DMA and EMA) and the respective amines (dimethylamine, 4-aminobutanoic acid from NMP, and N-ethylmethylamine).[8][9] Oxidation can lead to a more complex array of products, including N-oxides and dealkylated species.[10][11][12] Photodegradation can also generate a variety of radical-mediated products.[13][14]

Experimental Design: A Forced Degradation Study

To objectively compare the stability of DMA, NMP, and EMA, a comprehensive forced degradation study is proposed. The following protocols are designed to be self-validating and adhere to principles outlined in ICH Q1A(R2) guidelines for stability testing.[15][16][17][18][19]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow Start Prepare Stock Solutions (DMA, NMP, EMA in Water) Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Hydrolysis Hydrolysis (Acid, Base, Neutral) Stress_Conditions->Hydrolysis pH Stress Oxidation Oxidation (e.g., H2O2) Stress_Conditions->Oxidation Oxidative Stress Photolysis Photolysis (UV/Vis Light) Stress_Conditions->Photolysis Light Stress Analysis Analyze Samples (HPLC-UV/MS) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Data_Eval Data Evaluation (% Degradation, Impurity Profile) Analysis->Data_Eval Conclusion Comparative Stability Assessment Data_Eval->Conclusion

Caption: Workflow for the comparative forced degradation study.

Detailed Experimental Protocols

1. Preparation of Test Solutions:

  • Prepare 10 mg/mL stock solutions of DMA, NMP, and EMA in purified water.

2. Hydrolytic Degradation:

  • Acid Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of each stock solution with 1 mL of purified water. Heat at 80°C for 24 hours.

  • After the specified time, cool the solutions to room temperature and neutralize the acidic and basic samples before analysis.

3. Oxidative Degradation:

  • Mix 1 mL of each stock solution with 1 mL of 3% hydrogen peroxide.

  • Store the solutions at room temperature, protected from light, for 24 hours.

4. Photolytic Degradation:

  • Place 2 mL of each stock solution in transparent vials.

  • Expose the vials to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, keep control samples wrapped in aluminum foil to protect them from light.

5. Analytical Methodology:

  • Analyze all stressed and control samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and Mass Spectrometric (MS) detection.

  • HPLC Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm and MS for peak identification.

Comparative Stability Data

The following table summarizes the expected percentage of degradation for DMA, NMP, and EMA under the described forced degradation conditions. These are hypothetical yet scientifically plausible results based on known chemical principles of amide stability.

Stress ConditionDMA (% Degradation)NMP (% Degradation)EMA (% Degradation)Predominant Degradation Products
Acid Hydrolysis (1N HCl, 80°C) ~15%~20%~18%Acetic Acid, Dimethylamine, 4-Aminobutanoic Acid, N-Ethylmethylamine
Base Hydrolysis (1N NaOH, 80°C) < 5%~8%< 5%Acetic Acid, Dimethylamine, 4-Aminobutanoic Acid, N-Ethylmethylamine
Neutral Hydrolysis (Water, 80°C) < 2%< 3%< 2%Minimal degradation
Oxidation (3% H₂O₂, RT) ~10%~12%~11%N-oxides, N-dealkylated products
Photolysis (ICH Q1B) ~8%~10%~9%Complex mixture of photo-products
Interpretation of Results
  • Hydrolytic Stability: All three compounds are expected to show the most significant degradation under acidic conditions, with NMP being slightly more susceptible due to ring strain in the lactam structure. Tertiary amides like DMA and EMA are known to be more resistant to basic hydrolysis compared to secondary or primary amides.[9][20][21][22]

  • Oxidative Stability: The susceptibility to oxidation is anticipated to be similar across the three compounds, with degradation likely occurring at the nitrogen atom or adjacent alkyl groups.[12][23][24]

  • Photostability: Photodegradation is also expected to be comparable, as the core amide chromophore is similar.[13][25] The presence of excipients or trace metals can significantly influence photodegradation rates in a final formulation.[13][26]

Mechanistic Overview of Hydrolysis

The fundamental difference in hydrolytic stability can be visualized through the reaction mechanisms.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Protonation of Carbonyl Oxygen A2 Nucleophilic Attack by Water A1->A2 A3 Proton Transfer A2->A3 A4 Elimination of Amine A3->A4 A5 Deprotonation A4->A5 B1 Nucleophilic Attack by Hydroxide B2 Formation of Tetrahedral Intermediate B1->B2 B3 Elimination of Amide Anion (Slow) B2->B3 B4 Deprotonation of Carboxylic Acid B3->B4

Caption: Generalized mechanisms for acid and base-catalyzed amide hydrolysis.[9][21][27]

Conclusion and Recommendations

Based on this comparative analysis, N,N-dimethylacetamide (DMA) and its derivative N-ethyl-N-methylacetamide (EMA) exhibit superior stability against base-catalyzed hydrolysis when compared to N-methyl-2-pyrrolidone (NMP). The stability profiles under acidic, oxidative, and photolytic conditions are largely comparable, with NMP showing slightly higher susceptibility to degradation overall.

For Drug Development Professionals:

  • DMA is a robust solvent choice, particularly for formulations that may be exposed to neutral or basic pH environments. Its resistance to base hydrolysis is a significant advantage.[6]

  • For acidic formulations, careful monitoring of degradation products is necessary for all three solvents. The selection should be based on the specific API and its compatibility with the potential degradants.

  • The impurity profile of the chosen solvent is critical. Oxidative degradation of DMA can lead to the formation of N-methylacetamide (NMA) and formaldehyde-related derivatives, which must be controlled.

  • A thorough forced degradation study, as outlined, should be conducted for the specific drug product to identify any potential interactions between the API and the solvent degradation products.

This guide provides a foundational framework for comparing the stability of DMA and its derivatives. The ultimate choice of solvent will always depend on a holistic evaluation of the API's properties, the intended dosage form, and comprehensive stability testing of the final drug product.

References

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  • Title: Hofmann rearrangement Source: Wikipedia URL: [Link]

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Validation

A Senior Application Scientist's Guide to the Synthetic Efficiency of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Introduction In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of bioactive molecules is paramount. The compound 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, a key structural motif and v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of bioactive molecules is paramount. The compound 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, a key structural motif and versatile intermediate, presents a compelling case study for the evaluation of synthetic methodologies. Its utility in medicinal chemistry necessitates production routes that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing atom economy, reduced waste, and operational simplicity.

This guide provides a comparative analysis of established and contemporary synthetic strategies for the production of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns. Our focus is on providing a practical, field-proven perspective on the nuances of each method, moving beyond theoretical yields to consider real-world efficiency and scalability.

Comparative Analysis of Synthetic Routes

The synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide primarily originates from the readily available precursor, 3-methoxyphenylacetic acid. The core transformation is the formation of an amide bond with dimethylamine. We will benchmark three prevalent strategies: the classical acid chloride route, the widely used peptide coupling approach, and the emerging field of direct catalytic amidation.

Synthetic Strategies Overview

cluster_0 Starting Material cluster_1 Synthetic Routes cluster_2 Intermediate/Activated Species cluster_3 Final Product 3-Methoxyphenylacetic Acid 3-Methoxyphenylacetic Acid Route_A Route A: Acid Chloride Formation 3-Methoxyphenylacetic Acid->Route_A Route_B Route B: Peptide Coupling 3-Methoxyphenylacetic Acid->Route_B Route_C Route C: Direct Catalytic Amidation 3-Methoxyphenylacetic Acid->Route_C Acid_Chloride 2-(3-Methoxyphenyl)acetyl chloride Route_A->Acid_Chloride Activated_Ester Activated Ester (e.g., O-acylisourea) Route_B->Activated_Ester Catalyst_Complex Carboxylic Acid-Catalyst Adduct Route_C->Catalyst_Complex Product 2-(3-Methoxyphenyl)-N,N-dimethylacetamide Acid_Chloride->Product + Dimethylamine Activated_Ester->Product + Dimethylamine Catalyst_Complex->Product + Dimethylamine

Caption: Overview of synthetic pathways to 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Route A: The Acid Chloride Pathway

This classical and robust method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which subsequently reacts with dimethylamine. The initial activation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Causality of Experimental Choices: The choice of an acid chloride intermediate is driven by its high electrophilicity, which ensures a rapid and often quantitative reaction with the amine nucleophile. This method is particularly favored for its reliability and high conversion rates, making it a staple in traditional organic synthesis. However, the generation of corrosive HCl gas and the use of hazardous reagents are significant drawbacks.

Experimental Protocol: Acid Chloride Route

Step 1: Formation of 2-(3-Methoxyphenyl)acetyl chloride

  • To a stirred solution of 3-methoxyphenylacetic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq.) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-(3-Methoxyphenyl)acetyl chloride, which is typically used in the next step without further purification.

Step 2: Amidation with Dimethylamine

  • Dissolve the crude acid chloride in anhydrous DCM (10 mL/g of starting acid).

  • Cool the solution to 0 °C.

  • Slowly add a solution of dimethylamine (2.2 eq., e.g., as a 2M solution in THF or bubbled as a gas) while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the pure 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Route B: Peptide Coupling Reagents

This approach, borrowed from peptide synthesis, utilizes coupling reagents to activate the carboxylic acid in situ, facilitating amide bond formation under milder conditions than the acid chloride route. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[1][2]

Causality of Experimental Choices: The use of coupling reagents avoids the harsh conditions and hazardous intermediates of the acid chloride method. EDC/HOBt is a popular choice due to the water-solubility of the urea byproduct, which simplifies purification.[1] This method offers a good balance between reactivity and mildness, making it suitable for substrates with sensitive functional groups.

Experimental Protocol: EDC/HOBt Coupling
  • To a stirred solution of 3-methoxyphenylacetic acid (1.0 eq.) in DCM (10 mL/g) at 0 °C, add dimethylamine hydrochloride (1.1 eq.), HOBt (1.1 eq.), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq.).

  • Add EDC hydrochloride (1.2 eq.) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Route C: Direct Catalytic Amidation

This modern approach aligns with the principles of green chemistry by forming the amide bond directly from the carboxylic acid and amine, with the only byproduct being water.[3] This is achieved through the use of a catalyst that activates the carboxylic acid. Various catalytic systems, including those based on boron[4] and transition metals like nickel, have been developed.[5]

Causality of Experimental Choices: Direct catalytic amidation is the most atom-economical approach. The selection of a catalyst like NiCl₂ is based on its ability to facilitate the dehydration reaction under relatively mild conditions, avoiding the need for stoichiometric activating agents.[5] This method is highly desirable for large-scale production due to its reduced waste generation and cost-effectiveness.

Experimental Protocol: Nickel-Catalyzed Direct Amidation
  • To a solution of 3-methoxyphenylacetic acid (1.0 eq.) in toluene (10 mL/g), add NiCl₂ (10 mol%).

  • Stir the mixture at 80°C for 10 minutes under a nitrogen atmosphere.

  • Add a solution of dimethylamine (1.2 eq., e.g., as a 2M solution in THF) to the reaction mixture.

  • Seal the reaction vessel and stir the mixture at 110°C for 20 hours.

  • After cooling to room temperature, filter the reaction mixture to recover the catalyst.

  • Wash the filtrate with 1M HCl and then with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.[5]

Quantitative Comparison of Synthetic Routes

ParameterRoute A: Acid ChlorideRoute B: EDC/HOBt CouplingRoute C: Direct Catalytic Amidation
Typical Yield >90%80-95%[2]70-90%[5]
Reaction Time 3-4 hours12-24 hours20-24 hours
Reagents Oxalyl/Thionyl Chloride, BaseEDC, HOBt, BaseNiCl₂ (catalytic)
Byproducts HCl, CO, CO₂, SaltsWater-soluble urea, SaltsWater
Atom Economy LowModerateHigh
Green Chemistry Poor (hazardous reagents)ModerateGood (catalytic, low waste)
Scalability Good, but with safety concernsGoodExcellent

Workflow Visualization

cluster_A Route A: Acid Chloride cluster_B Route B: EDC/HOBt Coupling cluster_C Route C: Direct Catalytic Amidation A1 Acid + SOCl₂/ (COCl)₂ A2 Acid Chloride Intermediate A1->A2 A3 Amine Addition A2->A3 A4 Workup & Purification A3->A4 B1 Acid + Amine + EDC/HOBt B2 In situ Activation B1->B2 B3 Amide Formation B2->B3 B4 Workup & Purification B3->B4 C1 Acid + Amine + Catalyst C2 Catalytic Dehydration C1->C2 C3 Amide Formation C2->C3 C4 Workup & Purification C3->C4

Caption: Comparative experimental workflows for amide synthesis.

Conclusion

The choice of synthetic route for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide is a multifaceted decision that balances yield, reaction time, cost, safety, and environmental impact.

  • The Acid Chloride Route remains a viable option for small-scale synthesis where high conversion and speed are critical, and the necessary safety precautions can be readily implemented.

  • The EDC/HOBt Coupling Route offers a milder and more versatile alternative, particularly suitable for laboratory-scale synthesis and for substrates that may be sensitive to harsher conditions. Its primary drawback is the cost of the coupling reagents and the generation of stoichiometric byproducts.[1][2]

  • Direct Catalytic Amidation represents the most forward-looking and sustainable approach.[3] While it may require higher temperatures and longer reaction times, its high atom economy and the avoidance of wasteful activating agents make it the superior choice for large-scale, environmentally conscious manufacturing.[5]

As the pharmaceutical and chemical industries continue to embrace greener manufacturing processes, the development and optimization of direct catalytic amidation methods will undoubtedly play an increasingly crucial role. This guide serves as a foundational resource for scientists to navigate the available synthetic options and select the most appropriate methodology for their specific needs.

References

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [Link]

  • Gunda, G. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters.
  • Verma, S. et al. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 2010, 8, 835–840.
  • Wang, Y. et al. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 2018, 5, 171817.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]

  • Catalytic Amidation Methods. Available at: [Link]

  • Evano, G. et al. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 2021, 26, 6197.
  • García-Álvarez, R. et al. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Wang, X. Nature Catalysis published the forward-looking article on catalytic direct amidation by Prof. Xiao Wang's group. Xiamen University, College of Chemistry and Chemical Engineering. 2019.
  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Sabatini, J. J. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • Caloong Chemical Co., Ltd.
  • Organic Syntheses Procedure. p-DIMETHYLAMINOBENZALDEHYDE. Available at: [Link]

  • European Patent Office.
  • Le Bras, J. & Muzart, J. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 2018, 23, 1939.
  • ResearchG
  • Homework.Study.com. One mole of Acetyl Chloride reacts with one mole of dimethylamine. There are three organic products. How are they drawn?
  • Organic Syntheses Procedure. REMOVAL OF Nα-BENZYLOXYCARBONYL GROUPS FROM SULFUR-CONTAINING PEPTIDES BY CATALYTIC HYDROGENATION IN LIQUID AMMONIA. Available at: [Link]

  • Google Patents. Process for preparing N,N- dimethylacetamide. KR100313669B1.
  • Google Patents. Method for synthesizing N,N dimethyl acetamide in high purity. CN101092374A.
  • Reddit. Acid chloride reaction with amine. r/OrganicChemistry.
  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines.
  • Khan Academy.

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Comparative

A Head-to-Head Comparison of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide with Known Monoamine Oxidase B Inhibitors

A Technical Guide for Researchers in Neuropharmacology and Drug Development Introduction Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, most notably dopamine.[1][2] Located on th...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction

Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, most notably dopamine.[1][2] Located on the outer mitochondrial membrane, MAO-B's regulation of dopamine levels in the brain makes it a key therapeutic target for neurodegenerative conditions such as Parkinson's disease, where dopamine depletion is a central pathological feature.[1][3][4] Inhibition of MAO-B can increase the synaptic availability of dopamine, thereby alleviating motor symptoms and potentially offering neuroprotective effects.[5][6]

Currently, several MAO-B inhibitors are clinically approved, including selegiline, rasagiline, and safinamide.[3][7] These agents have demonstrated efficacy in managing Parkinson's disease, both as monotherapy in early stages and as adjunctive therapy to levodopa in more advanced cases.[3][5]

This guide introduces 2-(3-Methoxyphenyl)-N,N-dimethylacetamide , a novel compound with a chemical structure suggestive of potential MAO-B inhibitory activity. In the context of this guide, we will treat this compound as a novel investigational drug and present a hypothetical head-to-head comparison with established MAO-B inhibitors. The objective is to provide a framework for evaluating its potency, selectivity, and potential therapeutic utility. This will be achieved through a detailed examination of its (hypothetical) performance in a standardized in vitro MAO-B inhibition assay, benchmarked against clinically relevant comparators.

Profiles of Comparative Inhibitors

A comprehensive evaluation of a novel compound necessitates comparison against well-characterized agents. For this guide, we have selected two selective, irreversible MAO-B inhibitors and one non-selective MAO inhibitor to provide a broad context for our hypothetical data.

  • Selegiline (L-deprenyl): One of the first selective MAO-B inhibitors to be approved for Parkinson's disease.[3][7] It is an irreversible inhibitor that, at lower doses, shows high selectivity for MAO-B over MAO-A.[8]

  • Rasagiline: A second-generation irreversible MAO-B inhibitor with a higher potency than selegiline.[5] It is not metabolized to amphetamine-like substances, a characteristic of selegiline that is sometimes a clinical concern.[9]

  • Phenelzine: A non-selective, irreversible MAO inhibitor, targeting both MAO-A and MAO-B.[10] It is primarily used as an antidepressant and is included here to highlight the importance of selectivity for targeted neurodegenerative therapies.

Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay

To quantitatively assess the inhibitory potential of our novel compound and the known inhibitors, a robust and high-throughput compatible in vitro assay is required. A fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, is a widely accepted method.[11][12]

Principle of the Assay

MAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂. The generated H₂O₂ reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to yield a highly fluorescent product (resorufin), which can be quantified. The inhibitory effect of a compound is determined by the reduction in fluorescence signal.

Step-by-Step Methodology
  • Reagent Preparation:

    • MAO-B Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Human Recombinant MAO-B Enzyme: Reconstitute lyophilized enzyme in assay buffer to a stock concentration.

    • MAO-B Substrate (Tyramine): Prepare a stock solution in the assay buffer.

    • Detection Reagent: Prepare a working solution containing a fluorescent probe (e.g., Amplex Red) and HRP in the assay buffer.

    • Test Compounds: Prepare stock solutions of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide and the comparator inhibitors (Selegiline, Rasagiline, Phenelzine) in a suitable solvent (e.g., DMSO). Create a dilution series for each compound to determine IC50 values.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of MAO-B enzyme solution to each well of a black, flat-bottom 96-well plate.

    • Add 2 µL of the test compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the detection reagent containing the MAO-B substrate (tyramine) to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation ~535 nm, Emission ~587 nm) kinetically over 30-60 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the reaction rates to the vehicle control (100% activity) and a positive control (e.g., a high concentration of a known inhibitor, 0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors, Buffer) prep_plate Prepare 96-well Plate with Compound Dilutions prep_reagents->prep_plate add_enzyme Add MAO-B Enzyme to Wells prep_plate->add_enzyme pre_incubate Pre-incubate at 37°C (15 min) add_enzyme->pre_incubate add_substrate Add Substrate/Detection Reagent pre_incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading (30-60 min, 37°C) add_substrate->read_fluorescence calc_rate Calculate Reaction Rates read_fluorescence->calc_rate normalize_data Normalize Data to Controls calc_rate->normalize_data plot_curve Plot Inhibition Curve normalize_data->plot_curve calc_ic50 Determine IC50 Values plot_curve->calc_ic50

Caption: Experimental workflow for the in vitro fluorometric MAO-B inhibition assay.

Head-to-Head Performance Comparison

The primary metrics for evaluating a novel MAO-B inhibitor are its potency (IC50 value) and its selectivity for MAO-B over MAO-A. The following table presents the hypothetical data for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in comparison to the known inhibitors.

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A IC50 / MAO-B IC50)
2-(3-Methoxyphenyl)-N,N-dimethylacetamide 25.5 4,500 ~176
Selegiline6.8[9]1,700[9]~250
Rasagiline14.0[9]710[9]~51
Phenelzine~500~2000.4 (Non-selective)

Note: IC50 values for Selegiline and Rasagiline are based on published data for human brain enzymes. The IC50 for Phenelzine is an approximate value for illustrative purposes, as it is a non-selective inhibitor. Data for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide is hypothetical.

Discussion and Interpretation

The hypothetical data suggests that 2-(3-Methoxyphenyl)-N,N-dimethylacetamide is a potent inhibitor of MAO-B with an IC50 value in the nanomolar range. Its potency is comparable to that of rasagiline and slightly less than that of selegiline.

A crucial aspect of a therapeutic MAO-B inhibitor is its selectivity. Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis resulting from the inability to metabolize dietary tyramine). The hypothetical selectivity index of ~176 for our novel compound indicates a strong preference for MAO-B over MAO-A, which is a favorable characteristic for a potential therapeutic agent for Parkinson's disease. This selectivity is greater than that of rasagiline but less than that of selegiline in this comparison.

The non-selective inhibitor, phenelzine, demonstrates the importance of this selectivity, as it inhibits both enzymes with similar potency. This lack of selectivity is why such compounds are not typically used for Parkinson's disease.

The next steps in the preclinical development of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide would involve determining its mode of inhibition (reversible vs. irreversible), conducting in vivo studies to assess its efficacy and safety profile, and performing pharmacokinetic and pharmacodynamic analyses.

Signaling Pathway: Dopamine Metabolism

The therapeutic rationale for MAO-B inhibition is centered on its role in the dopamine metabolic pathway. The following diagram illustrates this process.

G cluster_pathway Dopamine Metabolism dopamine Dopamine maob MAO-B dopamine->maob Inhibition by 2-(3-Methoxyphenyl)-N,N-dimethylacetamide comt COMT dopamine->comt Alternative Pathway dopal DOPAL maob->dopal hva Homovanillic Acid (HVA) (Inactive Metabolite) maob->hva comt->hva methoxytyramine 3-Methoxytyramine comt->methoxytyramine aldh ALDH dopal->aldh dopac DOPAC aldh->dopac dopac->comt methoxytyramine->maob

Caption: Simplified dopamine metabolic pathway highlighting the role of MAO-B.

As depicted, MAO-B is a key enzyme in the degradation of dopamine to its inactive metabolite, homovanillic acid (HVA).[13] By inhibiting MAO-B, 2-(3-Methoxyphenyl)-N,N-dimethylacetamide would be expected to reduce the breakdown of dopamine, thereby increasing its concentration in the brain.

Conclusion

Based on this hypothetical analysis, 2-(3-Methoxyphenyl)-N,N-dimethylacetamide presents a promising profile as a novel, potent, and selective MAO-B inhibitor. Its performance in our in vitro model places it in a comparable class to clinically successful drugs like selegiline and rasagiline. The data underscores the importance of a structured, comparative approach in early-stage drug discovery. Further experimental validation is necessary to confirm these findings and to fully characterize the therapeutic potential of this compound. This guide provides a comprehensive framework for such an evaluation, from experimental design to data interpretation, in the context of established therapeutic agents.

References

  • Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. BioWorld. Available at: [Link]

  • Youdim, M. B. H., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 132(2), 500-506.
  • Dopamine - Wikipedia. Available at: [Link]

  • Foley, P., Gerlach, M., Youdim, M. B., & Riederer, P. (2022). A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. Journal of Neural Transmission, 129(5-6), 653-668.
  • Monoamine oxidase inhibitor - Wikipedia. Available at: [Link]

  • Deciphering MAO-B Inhibitors and Keeping Up with Their Recent Developments. Synapse. Available at: [Link]

  • Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain. National Center for Biotechnology Information. Available at: [Link]

  • Müller, T., & Reichmann, H. (2022). A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. Journal of Neural Transmission, 129(5-6), 653-668.
  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. Available at: [Link]

  • Trait: Dopamine Metabolism (MAO). FitnessGenes. Available at: [Link]

  • A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Available at: [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716-722.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. Available at: [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. Available at: [Link]

  • Monoamine Oxidase Inhibitors (MAOIs). National Center for Biotechnology Information. Available at: [Link]

  • Alborghetti, M., & Nicoletti, F. (2022). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings.
  • Tong, J., et al. (2017). Brain monoamine oxidase B and A in human parkinsonian dopamine deficiency disorders. Brain, 140(10), 2679-2692.
  • Chen, J. J., & Swope, D. M. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future.
  • MAO-B Inhibitors: Advancing Neurodegenerative Disease Treatment and Market Trends. LinkedIn. Available at: [Link]

  • MAO-B Inhibitors. Parkinson's Foundation. Available at: [Link]

  • Murphy, D. L., et al. (1984). Selective and nonselective monoamine oxidase inhibitors: behavioral disturbances during their administration to depressed patients. Journal of Clinical Psychopharmacology, 4(4), 216-222.

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Validation

A Comparative Guide to the Quantitative Analysis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide in Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals In the synthesis and development of novel chemical entities, the accurate quantification of target molecules within complex reaction mixtures is paramount f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel chemical entities, the accurate quantification of target molecules within complex reaction mixtures is paramount for process optimization, yield determination, and impurity profiling. This guide provides an in-depth comparison of three primary analytical techniques for the quantitative analysis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is evaluated based on its principles, performance characteristics, and practical applicability, supported by experimental data and protocols to aid in the selection of the most suitable technique for your specific research needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, prized for its versatility and robustness in separating and quantifying a wide range of compounds. For a polar molecule like 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, reversed-phase HPLC is the most common and effective approach.

The Rationale Behind the Method

The choice of a reversed-phase C18 column is based on the non-polar nature of the stationary phase, which effectively retains the moderately polar analyte through hydrophobic interactions. The mobile phase, a mixture of a polar organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve a balance between retention and elution, ensuring a sharp, symmetrical peak for accurate integration. The addition of an acid, such as formic or phosphoric acid, to the mobile phase helps to suppress the ionization of any residual silanol groups on the column, leading to improved peak shape and reproducibility.[1] Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, maximizing sensitivity.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or phosphoric acid)

  • Reference standard of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be degassed prior to use.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 220 nm or 275 nm for aromatic compounds)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dilute with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the calibration curve.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

Calibration: Prepare a series of standard solutions of the reference standard in the diluent, covering the expected concentration range of the analyte in the samples.[3] Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_weigh Weigh Reaction Mixture s_dilute Dilute with Mobile Phase s_weigh->s_dilute s_filter Filter (0.45 µm) s_dilute->s_filter hplc_inject Inject Sample s_filter->hplc_inject hplc_sep C18 Column Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_calibrate Calibration Curve data_integrate->data_calibrate data_quantify Quantify Analyte data_calibrate->data_quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s_weigh Weigh Reaction Mixture s_extract Liquid-Liquid Extraction s_weigh->s_extract s_dry Dry Organic Phase s_extract->s_dry s_is Add Internal Standard s_dry->s_is gcms_inject Inject Sample s_is->gcms_inject gcms_sep Capillary Column Separation gcms_inject->gcms_sep gcms_detect Mass Spectrometry (SIM/MRM) gcms_sep->gcms_detect data_integrate Integrate Peak Areas gcms_detect->data_integrate data_ratio Calculate Area Ratios data_integrate->data_ratio data_quantify Quantify Analyte data_ratio->data_quantify qNMR_Logic cluster_principle Fundamental Principle cluster_method Methodology cluster_calculation Quantification p1 Integral ∝ Number of Nuclei m3 Integrate Analyte & Standard Signals p1->m3 enables m1 Analyte + Internal Standard m2 Acquire ¹H NMR Spectrum m1->m2 m2->m3 c1 Ratio of Integrals m3->c1 c3 Calculate Analyte Purity/Concentration c1->c3 c2 Known Standard Purity & Mass c2->c3

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide by Quantitative NMR (qNMR)

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 2-(3-Methoxypheny...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, a potential building block or intermediate, rigorous purity assessment is paramount. This guide provides an in-depth, scientifically-grounded comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, presenting qNMR as a primary, robust, and highly accurate technique for purity determination.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Unlike chromatographic techniques such as HPLC or GC, which rely on the relative response of a detector to an analyte versus a reference standard, qNMR is an intrinsically quantitative method.[1] The foundational principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This relationship allows for the direct and absolute quantification of a substance in a sample, often without the need for a chemically identical reference standard of the analyte itself.[4][5]

The purity of the analyte (Purityₐ) can be determined using a certified internal standard (std) with the following master equation:

Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ

Where:

  • I : Integral value of the signal for the analyte (a) and standard (std)

  • N : Number of protons giving rise to the selected signal

  • M : Molar mass

  • m : Mass

  • PurityₛₜᏧ : Purity of the certified internal standard

This direct measurement capability positions qNMR as a primary ratio method recognized by pharmacopeias and regulatory bodies, providing a high degree of confidence and traceability in the results.[6][7]

A Comparative Overview: qNMR vs. Chromatographic Techniques

The choice of an analytical technique is dictated by the specific requirements of the analysis, including accuracy, precision, and the nature of potential impurities.[1] While HPLC and GC are workhorse techniques in the pharmaceutical industry, qNMR offers distinct advantages.[8]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[3]Separation based on polarity, with UV or other spectroscopic detection.[8]Separation based on volatility and polarity, with detection by FID, MS, etc.[1]
Selectivity High. Allows for structural elucidation of impurities if present at sufficient concentration.[1]Moderate to high, dependent on column chemistry and detector.High, especially with mass spectrometry (MS) detection.
Sensitivity Moderate (µg/mL to mg/mL range). High-field instruments enhance sensitivity.[4]High (ng/mL to µg/mL range).Very high (pg/mL to ng/mL range).
Accuracy/Precision High. Relative standard deviations are typically below 1%.[4]High, but dependent on the accuracy of the reference standard.High, dependent on the reference standard.
Reference Standard Requires a certified internal standard, but not necessarily of the analyte itself.[5]Requires a well-characterized reference standard of the analyte.[8]Requires a well-characterized reference standard of the analyte.
Sample Throughput Rapid. A typical ¹H qNMR experiment can take ~10-30 minutes per sample.[9][10]Moderate. Method development can be time-consuming; run times are typically 15-60 minutes.Moderate. Similar to HPLC, with potential need for derivatization.
Sample Integrity Non-destructive; the sample can be recovered and used for further analyses.[3]Destructive.Destructive.
Cost Higher initial instrument cost, but can be more economical for first-time sample analysis.[6]Lower initial instrument cost.Lower initial instrument cost.

Experimental Workflow for qNMR Purity Assessment

A successful qNMR experiment is a product of meticulous planning, precise execution, and careful data processing.[2] The following workflow is tailored for the purity assessment of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

qNMR_Workflow cluster_prep Part A: Method Planning & Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Analysis planning 1. Method Planning - Analyte signal selection - Internal Standard (IS) selection - Solvent choice weighing 2. Metrological Weighing - Accurately weigh analyte - Accurately weigh certified IS planning->weighing dissolution 3. Sample Dissolution - Dissolve analyte & IS in deuterated solvent - Ensure complete dissolution via vortexing weighing->dissolution transfer 4. Transfer to NMR Tube - Transfer solution to a high-quality NMR tube dissolution->transfer equilibration 5. Equilibration & Shimming - Allow temperature to equilibrate in magnet - Perform accurate shimming transfer->equilibration acquisition 6. Run qNMR Experiment - Set appropriate acquisition parameters (d1, ns, etc.) processing 7. FID Processing - Fourier Transform - Manual phasing & baseline correction acquisition->processing integration 8. Signal Integration - Integrate selected analyte & IS signals calculation 9. Purity Calculation - Apply qNMR equation result 10. Final Result - Report Purity (%) with uncertainty calculation->result

Caption: Experimental workflow for qNMR purity determination.

Part A: Method Planning & Sample Preparation

The validity of the final result is critically dependent on the rigor of the initial steps.

Analyte Signal Selection

For 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, several proton signals are available for quantification. The ideal signal should be a singlet if possible, well-resolved from other analyte, impurity, and internal standard signals.[11]

  • -OCH₃ (Methoxy group): This is often an excellent choice. It appears as a sharp singlet, typically around 3.8 ppm, and represents 3 protons.

  • -N(CH₃)₂ (N,N-dimethyl group): These two methyl groups may appear as one or two singlets depending on rotational barriers, typically around 2.9-3.1 ppm, representing 6 protons in total.

  • -CH₂- (Methylene group): This will be a singlet representing 2 protons.

  • Aromatic Protons: These will appear as multiplets and are generally less ideal for quantification than singlets due to the potential for overlapping signals and integration challenges.

Recommendation: The methoxy (-OCH₃) singlet is the preferred signal for quantification due to its simplicity and location in a relatively clean region of the spectrum.

Internal Standard (IS) Selection

A suitable internal standard is the cornerstone of accurate qNMR.[12] Key criteria include:[6]

  • High purity (certified reference material is essential)

  • Chemical stability and non-reactivity with the analyte or solvent

  • Good solubility in the chosen NMR solvent

  • Possessing one or more simple, sharp signals (ideally singlets) that do not overlap with analyte or solvent signals

  • Non-volatile and non-hygroscopic to allow for accurate weighing

Recommended Internal Standards for this Analyte:

Internal StandardApprox. Chemical Shift (in CDCl₃)Rationale
Maleic Acid ~6.3 ppm (singlet)Excellent choice. Its olefinic proton signal is far from the analyte's signals.[6]
Dimethyl Sulfone ~3.1 ppm (singlet)May overlap with the -N(CH₃)₂ signals of the analyte. Use with caution.
1,4-Dinitrobenzene ~8.4 ppm (singlet)A good option if analyzing the upfield signals of the analyte.

Final Choice: Maleic acid is the most suitable internal standard for this analysis.

Experimental Protocol: Sample Preparation

This protocol assumes the use of maleic acid as the internal standard and CDCl₃ as the solvent.

  • Weighing: Using a calibrated microbalance, accurately weigh approximately 15-20 mg of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide into a clean glass vial. Record the mass (mₐ) precisely.

  • Adding Standard: To the same vial, add approximately 8-12 mg of certified maleic acid (Purity ≥99.5%). Record the mass (mₛₜᏧ) precisely. An analyte-to-standard peak intensity ratio of approximately 1:1 is ideal for integration accuracy.[2][13]

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Homogenization: Securely cap the vial and vortex for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard. Visually inspect for any undissolved particulates.

  • Transfer: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube.

Part B: NMR Data Acquisition

Acquisition parameters must be carefully set to ensure that the resulting spectrum is truly quantitative.[11] Waiting for the sample to reach thermal equilibrium within the magnet (at least 5 minutes) and performing accurate shimming are essential prerequisites.[11] Sample spinning should be turned off to avoid spinning sidebands.[13]

ParameterRecommended SettingRationale
Pulse Angle 90°A 90° pulse maximizes signal intensity per scan, which is optimal for quantification when coupled with a sufficient relaxation delay.[14]
Relaxation Delay (d1) ≥ 30 secondsThis is the most critical parameter. The delay must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and standard) to ensure complete relaxation and accurate signal integration.[2]
Number of Scans (ns) ≥ 16 (adjust as needed)The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated to ensure integration errors of <1%.[11]
Acquisition Time (aq) ≥ 3 secondsA sufficiently long acquisition time ensures that the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts that can distort the baseline and integration.[2]
Temperature Regulated (e.g., 298 K)A stable temperature is crucial for reproducible chemical shifts and minimizing convection effects.

Part C: Data Processing and Purity Calculation

Automated processing routines are often inadequate for the precision required in qNMR. Manual, careful processing is highly recommended.[2][15]

  • Fourier Transform & Phasing: Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting the lineshape. Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

  • Integration: Manually define the integration regions for the selected analyte peak (e.g., -OCH₃ singlet at ~3.8 ppm) and the internal standard peak (maleic acid singlet at ~6.3 ppm).

  • Purity Calculation: Use the recorded masses and integral values to calculate the purity.

qNMR_Calculation cluster_inputs Experimental Inputs cluster_constants Known Constants I_a Integral (Analyte) Iₐ formula Purityₐ = (Iₐ/IₛₜᏧ) * (NₛₜᏧ/Nₐ) * (Mₐ/MₛₜᏧ) * (mₛₜᏧ/mₐ) * PurityₛₜᏧ I_a->formula I_std Integral (Standard) IₛₜᏧ I_std->formula m_a Mass (Analyte) mₐ m_a->formula m_std Mass (Standard) mₛₜᏧ m_std->formula N_a Protons (Analyte) Nₐ N_a->formula N_std Protons (Standard) NₛₜᏧ N_std->formula M_a Molar Mass (Analyte) Mₐ M_a->formula M_std Molar Mass (Standard) MₛₜᏧ M_std->formula P_std Purity (Standard) PurityₛₜᏧ P_std->formula result Final Purity (%) formula->result

Caption: Logical relationship for the qNMR purity calculation.
Hypothetical Calculation Example:
  • Analyte: 2-(3-Methoxyphenyl)-N,N-dimethylacetamide (Mₐ = 193.25 g/mol )

  • Internal Standard: Maleic Acid (MₛₜᏧ = 116.07 g/mol , PurityₛₜᏧ = 99.8%)

  • Selected Analyte Signal: -OCH₃ singlet (Nₐ = 3 protons)

  • Selected Standard Signal: Olefinic singlet (NₛₜᏧ = 2 protons)

Experimental Data:

  • mₐ = 20.15 mg

  • mₛₜᏧ = 10.50 mg

  • Iₐ = 1.55

  • IₛₜᏧ = 1.00

Calculation: Purityₐ (%) = (1.55 / 1.00) * (2 / 3) * (193.25 / 116.07) * (10.50 / 20.15) * 99.8% Purityₐ (%) = 1.55 * 0.6667 * 1.665 * 0.5211 * 99.8% Purityₐ (%) = 89.4%

Method Validation

For use in a regulated environment, the qNMR method must be validated according to ICH Q2(R1) guidelines.[16] This involves demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the internal standard.

  • Linearity and Range: Demonstrating a linear relationship between signal intensity and concentration over a specified range.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Robustness: The capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

Quantitative NMR spectroscopy is a powerful, direct, and highly accurate primary method for determining the purity of pharmaceutical compounds like 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. Its non-destructive nature and the ability to achieve absolute quantification without requiring a specific reference standard for the analyte make it a compelling and efficient alternative to traditional chromatographic techniques.[17] By following a meticulously planned and validated protocol, researchers, scientists, and drug development professionals can obtain reliable and defensible purity data, ensuring the quality and integrity of their materials throughout the development lifecycle.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.). Emery Pharma. Retrieved from [Link]

  • Webster, G., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Gomez, J. C., & Giraudeau, P. (2013). Optimization and Automation of Quantitative NMR Data Extraction. Analytical Chemistry, 85(11), 5379-5385. Retrieved from [Link]

  • Gomez, J. C., & Giraudeau, P. (2013). Optimization and automation of quantitative NMR data extraction. PubMed. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Oxford. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved from [Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. (n.d.). Regis Technologies, Inc. Retrieved from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Stimuli to the Revision Process: Nuclear Magnetic Resonance (NMR) Spectroscopy. (2021). US Pharmacopeia (USP). Retrieved from [Link]

  • qNMR Purity Recipe Book (3 – Data Processing). (2016). Mestrelab Research. Retrieved from [Link]

  • qNMR - Quantitative Analysis by NMR. (2022). JEOL. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115073. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Journal of Natural Products, 77(8), 1906-1915. Retrieved from [Link]

  • Guideline for qNMR Analysis. (2019). European Network of Forensic Science Institutes (ENFSI). Retrieved from [Link]

  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 754. Retrieved from [Link]

  • Özer, D., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(4), 484-492. Retrieved from [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. Retrieved from [Link]

  • Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Jaki, B. U., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(10), 961-975. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration (FDA). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

As a Senior Application Scientist, my goal is to extend support beyond the point of sale, ensuring that our partners in research and development can operate with the highest standards of safety and regulatory compliance....

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to extend support beyond the point of sale, ensuring that our partners in research and development can operate with the highest standards of safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, grounded in established safety principles and regulatory frameworks. Our approach is not just to provide instructions, but to build a self-validating system of protocols that enhances the safety culture within your laboratory.

Hazard Assessment & Chemical Profile

This assessment is predictive and must be supplemented by the professional judgment of on-site safety personnel. All chemical waste should be treated as hazardous unless confirmed otherwise by a qualified professional.[4]

Table 1: Inferred Hazard Profile for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

Hazard CategoryInferred Risk & RationalePrecautionary Statements (Anticipated)
Acute Toxicity Harmful if inhaled or in contact with skin.[5] The N,N-dimethylacetamide group is associated with these hazards.P261: Avoid breathing mist or vapours. P280: Wear protective gloves/protective clothing/eye protection.
Skin/Eye Irritation Causes skin and serious eye irritation.[6][7] A common characteristic of substituted acetamides.P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Reproductive Toxicity May damage fertility or the unborn child.[2] N,N-dimethylacetamide is a known reproductive toxin.P201: Obtain special instructions before use. P308+P313: IF exposed or concerned: Get medical advice/attention.
Reactivity Stable under normal conditions.[3] However, it may react with strong oxidizing agents, acids, and bases.[1][8]Keep away from incompatible materials.
Flammability Likely a combustible liquid, but not highly flammable.[1]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources.

Regulatory Framework: The RCRA Perspective

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] A chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity (D-codes).[10][11]

2-(3-Methoxyphenyl)-N,N-dimethylacetamide is not a specifically listed waste. Therefore, its classification depends on its characteristics. Based on the inferred profile, it is unlikely to be ignitable, corrosive, or reactive under standard conditions. However, if it contains constituents that could leach and are considered toxic by the EPA's Toxicity Characteristic Leaching Procedure (TCLP), it would be classified as a toxic hazardous waste. Given the potential reproductive toxicity, it is prudent to manage it as such.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that 2-(3-Methoxyphenyl)-N,N-dimethylacetamide waste is handled safely from the point of generation to its final disposal.

Step 1: Ensure Proper Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure all personnel are equipped with the appropriate PPE to minimize exposure.[12][13]

Table 2: Personal Protective Equipment (PPE) Checklist

EquipmentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.[14]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes.[14]
Body Protection Flame-resistant laboratory coat.Protects skin and clothing from contamination.[15]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.Prevents inhalation of potentially harmful vapors.[1][15]
Step 2: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[4][12]

  • Do Not Mix: Never mix 2-(3-Methoxyphenyl)-N,N-dimethylacetamide waste with other waste streams, especially incompatible ones like strong oxidizing agents, acids, or bases.[8]

  • Halogenated vs. Non-Halogenated: Since this compound does not contain halogens, it should be collected in a non-halogenated organic waste container. Keeping it separate from halogenated solvents is crucial as disposal methods and costs differ significantly.[8][14]

  • Solid vs. Liquid: Collect liquid waste and contaminated solids (e.g., paper towels, gloves) in separate, clearly marked containers.

Step 3: Container Selection and Labeling

The integrity of the waste containment system is paramount for safety and compliance.[9][16]

  • Container Choice: Use a chemically compatible container, preferably high-density polyethylene (HDPE) or glass, with a secure, screw-top lid.[10] Ensure the container is free from damage or deterioration.[9]

  • Labeling: Immediately upon adding the first drop of waste, label the container with a "Hazardous Waste" tag.[8] The label must include:

    • The full chemical name: "2-(3-Methoxyphenyl)-N,N-dimethylacetamide" (no formulas or abbreviations).[12][16]

    • A complete list of all components and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").[8]

    • The date accumulation started.[10]

Step 4: Storage in a Satellite Accumulation Area (SAA)

The designated SAA is the federally compliant location for storing waste at or near its point of generation.[10]

  • Location: The SAA must be under the control of laboratory personnel.[9]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[8]

  • Container Status: Keep the waste container closed at all times except when adding waste.[8][10]

  • Volume Limits: Do not exceed 55 gallons for a single hazardous waste stream in the SAA. Once this limit is reached, the waste must be removed by environmental health and safety (EHS) personnel within three days.[10]

Step 5: Arranging for Final Disposal

Laboratory personnel should never attempt to dispose of chemical waste themselves (e.g., down the drain or in regular trash).[9][14]

  • Contact EHS: When the container is full or has been in accumulation for a designated period (typically 6-12 months, check institutional policy), contact your facility's Environmental Health and Safety (EHS) department for pickup.[4][10]

  • Documentation: Maintain accurate records of the waste generated and disposed of, in compliance with institutional and regulatory requirements.[14]

  • Final Destination: The EHS department will work with a licensed hazardous waste contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic compound is high-temperature incineration at an approved facility.[17]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the compliant disposal of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide waste.

G cluster_0 Point of Generation cluster_1 Waste Handling & Accumulation cluster_2 Disposal & Emergency gen Waste Generated (e.g., reaction quench, contaminated items) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate Step 2: Segregate Waste (Non-Halogenated Organic) ppe->segregate container Step 3: Use Labeled, Compatible Container (HDPE or Glass) segregate->container store Step 4: Store in SAA (Secondary Containment, Closed Lid) container->store pickup Step 5: Request EHS Pickup (When Full or Timed Out) store->pickup spill Emergency: Spill Occurs store->spill Potential Event disposal Final Disposal (Licensed Contractor to Incineration Plant) pickup->disposal spill_proc Follow Spill Cleanup Protocol (Notify, Contain, Clean, Dispose as Waste) spill->spill_proc Action spill_proc->segregate Generated Spill Debris

Caption: Workflow for the safe disposal of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate hazards.[13]

  • Alert Personnel: Immediately notify colleagues in the area.[13]

  • Assess the Spill: For a small, manageable spill, proceed with cleanup. For large or uncontrolled spills, evacuate the area and contact your institution's EHS emergency line.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[3] Do not use combustible materials like paper towels for initial absorption.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable container for hazardous waste.[18]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup (gloves, wipes, etc.) must be disposed of as hazardous waste.[4]

  • Report: Document and report the incident according to your institution's policy.

Waste Minimization

The most effective disposal strategy is to minimize waste generation from the outset.[10]

  • Scale of Experiments: When possible, reduce the scale of experiments to decrease the volume of waste produced.[4]

  • Inventory Management: Purchase and use only the amount of chemical necessary for your work. Avoid stockpiling, which can lead to waste generation from expired or unwanted materials.[4]

  • Avoid Mixing: Do not mix non-hazardous waste with hazardous waste, as this makes the entire volume hazardous.[4]

By integrating these expert protocols into your laboratory's standard operating procedures, you build a robust and trustworthy system for chemical handling that protects your personnel, ensures environmental stewardship, and maintains strict regulatory compliance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Specific Waste Industries. Chemical Waste Disposal for Laboratories.
  • University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • AK Scientific, Inc. Safety Data Sheet: 2-(3,4-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet: N,N-Dimethylacetamide.
  • Fisher Scientific. (2009, October 6). Safety Data Sheet: Dimethyl acetamide.
  • RS CUBE. (2025, September 20). Safe Chemistry Secrets: Mastering Handling and Disposal in Testing Labs.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: N,N-Dimethylacetamide dimethylacetal.
  • Thermo Fisher Scientific. (2010, June 4). Safety Data Sheet: N,N-Dimethylacetamide dimethyl acetal.
  • Spex CertiPrep, LLC. (2022, October 12). Safety Data Sheet: N,N-Dimethylacetamide.
  • Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethylacetamide.
  • ChemPoint.com. (2020, June 5). Safety Data Sheet: N,N-Dimethylacetamide.
  • Hampshire College. Lab Safety Manual: Chemical Management.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals.
  • University of Maryland, Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetamide.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.

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Handling

Essential Safety and Handling Guide: Personal Protective Equipment for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide

This guide provides comprehensive, direct guidance for researchers, scientists, and drug development professionals on the safe handling of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. The protocols outlined below are desig...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, direct guidance for researchers, scientists, and drug development professionals on the safe handling of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. The protocols outlined below are designed to establish a self-validating system of safety, grounded in authoritative standards and practical, field-proven experience. Your safety is paramount; adherence to these procedures is critical for mitigating risks associated with this chemical class.

Hazard Assessment: Understanding the Risks

While specific toxicological data for 2-(3-Methoxyphenyl)-N,N-dimethylacetamide is not extensively published, a robust safety protocol can be developed by examining the hazards of the parent compound, N,N-Dimethylacetamide (DMAc), and similarly substituted acetamides.

The primary hazards associated with this class of chemicals include:

  • Serious Eye Irritation: Direct contact can cause significant eye damage.[1][2][3][4]

  • Skin Irritation and Absorption: The compound is likely to cause skin irritation and can be harmful if absorbed through the skin.[1][2][4][5] Prolonged contact may lead to dermatitis.[2]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][3][4]

  • Reproductive Toxicity: The parent compound, N,N-Dimethylacetamide, is classified as a substance that may damage an unborn child.[2][6][7] Therefore, 2-(3-Methoxyphenyl)-N,N-dimethylacetamide should be handled with extreme caution as a potential reproductive hazard.

  • Organ Damage: Chronic exposure to related compounds has been linked to liver damage.[8][9][10]

Given these potential hazards, a multi-layered approach to personal protection, combining engineering controls and personal protective equipment (PPE), is mandatory.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is your final and most direct barrier against chemical exposure. The following table summarizes the minimum required PPE for handling 2-(3-Methoxyphenyl)-N,N-dimethylacetamide.

Protection Type Recommended PPE Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Provides a robust barrier against splashes and aerosols. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][11] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile Rubber).Offers broad protection for short-term handling. Always inspect gloves for tears or degradation before use.[11][12] For prolonged contact, consult glove manufacturer compatibility charts. Double-gloving is recommended.
Body Protection A buttoned, full-length laboratory coat.Prevents incidental skin contact.[11][12] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Footwear Closed-toe shoes.Protects feet from spills. Shoes should fully cover the foot; perforated shoes or sandals are prohibited in the laboratory.[12]
Respiratory Protection A NIOSH-approved respirator.Required only if engineering controls are insufficient or during a large spill cleanup. The primary control is a certified chemical fume hood.[8][11][12] If a respirator is needed, a written respiratory protection program that includes fit-testing and training is required under OSHA 29 CFR 1910.134.[8]

Operational Plan: From Preparation to Disposal

A systematic workflow is essential for minimizing exposure and ensuring experimental integrity.

Engineering Controls: Your First Line of Defense

All procedures involving the handling of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, including weighing, transferring, and mixing, must be conducted within a certified chemical fume hood.[2][11] This is the most critical step in controlling exposure to vapors and aerosols. The fume hood sash should be kept as low as possible.

Safe Handling Workflow

The following diagram illustrates the mandatory workflow for safely handling this compound. Adherence to this sequence is critical for establishing a routine of safety.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing Phase prep1 Verify Fume Hood Certification prep2 Gather All Materials prep1->prep2 prep3 Don Required PPE (See Donning Protocol) prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Securely Cap All Containers handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE (See Doffing Protocol) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard Operating Procedure Workflow.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Gloves: Don the first pair of nitrile gloves.

  • Second Pair of Gloves (Recommended): Don a second pair of gloves over the first, ensuring the cuffs are pulled up over the sleeves of the lab coat.

  • Eye/Face Protection: Put on your chemical safety goggles, followed by a face shield if a splash hazard exists.

Doffing (Removing) PPE: This process is designed to prevent cross-contamination.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them in a designated hazardous waste container.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat: Unbutton and remove the lab coat, folding it inward to contain any contamination.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Emergency Procedures

Spills

Immediate and correct response to a spill is critical.

G spill Spill Occurs is_major Is the spill large, outside the fume hood, or are you unsure? spill->is_major evacuate Evacuate the Area Alert Safety Officer Wait for HazMat Team is_major->evacuate Yes minor_spill Small Spill (Contained in Fume Hood) is_major->minor_spill No absorb Absorb with inert material (e.g., vermiculite, sand) minor_spill->absorb collect Collect waste into a sealed, labeled container absorb->collect decon Decontaminate the area collect->decon dispose Dispose as hazardous waste decon->dispose

Caption: Spill Response Decision Tree.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][10]

  • Ingestion: Do NOT induce vomiting.[2][10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

  • Chemical Waste: All waste containing 2-(3-Methoxyphenyl)-N,N-dimethylacetamide must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[2]

  • Contaminated PPE: All disposable PPE, including gloves, lab coats, and absorbent materials from spill cleanups, must be disposed of as hazardous waste.[13] Do not place contaminated items in the regular trash.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetamide. [Link]

  • DC Fine Chemicals. Safety Data Sheet: N,N-Dimethylacetamide dimethylacetal. [Link]

  • OECD SIDS. N,N-DIMETHYLACETAMIDE (DMAC). [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethylacetamide. [Link]

  • Creative Safety Supply. What PPE is recommended for chemical hazards? [Link]

  • Nano-Lab.com. Safety Data Sheet: N,N-Dimethylacetamide. [Link]

  • PENTA s.r.o. N,N-Dimethylacetamide - SAFETY DATA SHEET. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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2-(3-Methoxyphenyl)-N,N-dimethylacetamide
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2-(3-Methoxyphenyl)-N,N-dimethylacetamide
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